1,4-Diisopropylbenzene
Description
Properties
IUPAC Name |
1,4-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWGCYEYAMHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
25822-43-9 | |
| Record name | Benzene, 1,4-bis(1-methylethyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2026652 | |
| Record name | 1,4-Diisopropylbenzene | |
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Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, White solid; [HSDB] Colorless liquid; [MSDSonline] | |
| Record name | Benzene, 1,4-bis(1-methylethyl)- | |
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| Record name | 1,4-Diisopropylbenzene | |
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Boiling Point |
210.3 °C | |
| Record name | 1,4-DIISOPROPYLBENZENE | |
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Solubility |
INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene. | |
| Record name | 1,4-DIISOPROPYLBENZENE | |
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Density |
0.8568 AT 20 °C/4 °C | |
| Record name | 1,4-DIISOPROPYLBENZENE | |
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Vapor Pressure |
0.24 [mmHg], 1 MM HG AT 40.0 °C | |
| Record name | 1,4-Diisopropylbenzene | |
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Color/Form |
Liquid | |
CAS No. |
100-18-5 | |
| Record name | 1,4-Diisopropylbenzene | |
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| Record name | 1,4-Diisopropylbenzene | |
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| Record name | Benzene, 1,4-bis(1-methylethyl)- | |
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| Record name | 1,4-Diisopropylbenzene | |
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| Record name | 1,4-diisopropylbenzene | |
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| Record name | 1,4-DIISOPROPYLBENZENE | |
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Melting Point |
-17.1 °C | |
| Record name | 1,4-DIISOPROPYLBENZENE | |
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Foundational & Exploratory
1,4-Diisopropylbenzene synthesis mechanism from benzene and propylene
An In-Depth Technical Guide to the Synthesis of 1,4-Diisopropylbenzene from Benzene (B151609) and Propylene (B89431)
Introduction
This compound (p-DIPB), an aromatic hydrocarbon, serves as a crucial chemical intermediate in a multitude of industrial applications.[1][2] Its utility extends from the production of high-performance polymers, resins, and stabilizers to its use as a solvent in the manufacturing of pharmaceuticals and agrochemicals.[3][4] The primary industrial route to p-DIPB is the Friedel-Crafts alkylation of benzene with propylene.[5][6] Historically, this process relied on homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).[7][8] However, modern synthesis has largely shifted towards the use of heterogeneous solid acid catalysts, particularly shape-selective zeolites, which offer significant environmental, safety, and efficiency advantages.[8][9][10]
This technical guide provides a comprehensive overview of the synthesis mechanism of this compound, focusing on the underlying chemistry, catalytic systems, reaction kinetics, and key experimental methodologies for researchers, scientists, and drug development professionals.
The Core Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of diisopropylbenzene from benzene and propylene is a classic example of a Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution mechanism.[8][11] The reaction occurs in a stepwise manner, beginning with the formation of cumene (B47948) (isopropylbenzene), which is subsequently alkylated further to yield di- and tri-substituted products.
-
Generation of the Electrophile : The reaction is initiated by an acid catalyst, which activates the propylene molecule. In the case of solid acid zeolites, a Brønsted acid site (a proton, H⁺) protonates the double bond of propylene to form a secondary isopropyl carbocation. This carbocation is the key electrophilic species.[8]
-
Electrophilic Attack : The electron-rich π-system of the benzene ring attacks the positively charged isopropyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]
-
Deprotonation : A weak base (e.g., the conjugate base of the catalyst) removes a proton from the carbon atom bearing the isopropyl group, restoring the aromaticity of the ring and yielding the first product, cumene.
-
Subsequent Alkylations : The isopropyl group is an activating, ortho-para directing group. Consequently, the cumene produced is more reactive than the initial benzene and readily undergoes a second alkylation. This second reaction produces a mixture of diisopropylbenzene isomers (ortho, meta, and para).[5] Further alkylation can also occur, leading to the formation of triisopropylbenzenes (TIPB) as byproducts.[9]
Catalysis: The Shift to Shape-Selective Zeolites
The choice of catalyst is paramount in directing the reaction towards the desired this compound isomer.
-
Traditional Catalysts : Homogeneous catalysts like AlCl₃ and H₂SO₄ are effective but suffer from major drawbacks, including being highly corrosive, difficult to separate from the product mixture, and generating significant hazardous waste.[9][10]
-
Solid Acid Catalysts (Zeolites) : Zeolites are crystalline microporous aluminosilicates that have become the industry standard for this reaction.[8][9] Their key advantage is shape selectivity , where the pore structure and channel dimensions of the zeolite framework sterically influence which molecules can form within the catalyst's cavities.[10][12]
-
Zeolites with medium to large pores, such as ZSM-12 , Beta (BEA) , and Mordenite (MOR) , are particularly effective.[9][10][13][14]
-
The constrained environment within the zeolite pores hinders the formation of the bulkier ortho and meta isomers, thereby favoring the synthesis of the more linear para isomer.[12][13] This allows for the production of a diisopropylbenzene mixture significantly enriched in the 1,4-isomer, often exceeding 80%.[13]
-
Process Pathways and Competing Reactions
The alkylation of benzene with propylene is not a single reaction but a complex network of parallel and consecutive reactions. Control over process conditions is essential to maximize the yield of p-DIPB.
-
Main Alkylation Pathway : Benzene + Propylene → Cumene Cumene + Propylene → Diisopropylbenzene (o-, m-, p-)
-
Key Side Reactions :
-
Transalkylation : This reversible reaction involves the transfer of an alkyl group. It is used industrially to convert less valuable polyisopropylbenzenes back into the more desirable cumene by reacting them with benzene.[5][9][15] Diisopropylbenzene + Benzene ⇌ 2 Cumene
-
Isomerization : Under the acidic reaction conditions, the initially formed diisopropylbenzene isomers can interconvert. This can lead to a product mixture that approaches thermodynamic equilibrium, which favors the meta isomer at higher temperatures.[7][13] p-Diisopropylbenzene ⇌ m-Diisopropylbenzene
-
Disproportionation : One alkylated molecule transfers an alkyl group to another, which is the reverse of transalkylation. 2 Cumene ⇌ Benzene + Diisopropylbenzene
-
Quantitative Data Summary
The product distribution is highly dependent on the catalyst and reaction conditions, particularly temperature. Lower temperatures tend to favor the kinetically controlled product (p-DIPB), while higher temperatures allow the mixture to equilibrate, favoring the thermodynamically stable m-DIPB.[13]
| Catalyst | Temperature (°C) | Pressure | Benzene/Propylene (Molar Ratio) | Propylene Conversion (%) | Cumene Selectivity (%) | p-DIPB Selectivity (%) | m-DIPB Selectivity (%) | Reference |
| β-Zeolite | 260 | Atmospheric | ~0.5 | 21.8 | 77.4 | - | - | [9] |
| ZSM-12 | 150-200 | 0-500 psig | - | High | Low | ~78 | ~20 | [13] |
| ZSM-12 | 250-300 | 0-500 psig | - | High | Low | ~35 | ~65 | [13] |
| Silica-Alumina | 200 (392°F) | 700 psig | - | - | - | 3.2 | 93.9 | [16] |
| Silica-Alumina | 235 (455°F) | 700 psig | - | - | - | 13.9 | 79.4 | [16] |
Experimental Protocols
Detailed experimental procedures are critical for reproducible synthesis and catalyst evaluation. Below are representative protocols for gas-phase and liquid-phase alkylation.
Protocol 1: Gas-Phase Alkylation in a Fixed-Bed Reactor[9]
This protocol is typical for catalyst screening and kinetic studies.
-
Catalyst Preparation : Activate 100 mg of the chosen zeolite catalyst (e.g., β-zeolite) by heating at 300°C under a nitrogen flow for 12 hours.
-
Reactor Setup : Mix the activated catalyst with 100 mg of an inert material (e.g., silicon carbide) and load it into a quartz fixed-bed differential reactor.
-
Reactant Feed : Pass a propylene gas feed through a saturator containing benzene at 25°C to create a mixed gas stream. Control the flow rates to achieve the desired benzene-to-propylene molar ratio and weight hourly space velocity (WHSV).
-
Reaction : Heat the reactor to the target temperature (e.g., in the range of 200–300°C) using an electric furnace. Maintain the reaction at atmospheric pressure.
-
Product Analysis : Collect the reactor effluent in a cold trap and analyze the liquid product composition using Gas Chromatography (GC) equipped with a suitable column (e.g., CP-Sil 5) and a Flame Ionization Detector (FID).[15]
Protocol 2: Liquid-Phase Isomerization/Synthesis[16][17]
This protocol, adapted from patent literature, describes a liquid-full reactor system suitable for larger-scale synthesis or isomerization studies.
-
Catalyst Loading : Load 142 g of a silica-alumina catalyst into a 1.0" outer diameter stainless steel tube reactor. Use inert packing material (e.g., glass wool, glass chips) to support the catalyst bed.
-
System Pressurization : Pressurize the system with an inert gas and maintain the pressure at 700 psig using a back-pressure controller.
-
Reactant Feed : Heat the reactor to the desired temperature (e.g., 200°C / 392°F) using an external heater.
-
Reaction : Introduce a liquid feed stream (e.g., a mixture of benzene and propylene, or a stream of m-DIPB for isomerization studies) into the reactor with a vertical downflow at a controlled rate (e.g., 4.0 g/minute ). The system is operated liquid-full.
-
Sampling and Analysis : Allow the system to reach a steady state. Collect liquid samples of the product stream and analyze by Gas Chromatography (GC) to determine the composition.
-
Temperature Study : Adjust the reactor temperature to a new setpoint (e.g., 215°C, 235°C), allow the system to re-stabilize, and collect additional samples for analysis to study the effect of temperature on product distribution.
Conclusion
The synthesis of this compound from benzene and propylene is a sophisticated process governed by the principles of electrophilic aromatic substitution. The evolution from corrosive homogeneous catalysts to environmentally benign and highly selective heterogeneous zeolite catalysts represents a significant advancement in industrial chemistry. Achieving a high yield of the desired para isomer requires a deep understanding of the interplay between the main alkylation reaction and competing side reactions like isomerization and transalkylation. For researchers and developers, precise control over the catalyst's structural properties (i.e., shape selectivity) and process parameters, especially temperature and reactant ratios, is the key to optimizing this important industrial synthesis.
References
- 1. 1 4-Diisopropylbenzene Market Size, Growth and Forecast 2032 [credenceresearch.com]
- 2. globalinsightservices.com [globalinsightservices.com]
- 3. persistencemarketresearch.com [persistencemarketresearch.com]
- 4. nbinno.com [nbinno.com]
- 5. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 6. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2817687A - Preparation of m- and p-diisopropyl-benzene - Google Patents [patents.google.com]
- 8. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. patents.justia.com [patents.justia.com]
- 14. Elucidation of the mechanism and structure–reactivity relationship in zeolite catalyzed alkylation of benzene with propylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. ejaet.com [ejaet.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 1,4-Diisopropylbenzene: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1,4-diisopropylbenzene, a common organic compound used as a solvent and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.
Molecular Structure of this compound
This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. Its structure consists of a central benzene (B151609) ring substituted with two isopropyl groups at the para position.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.15 | s | 4H | - | Aromatic protons (Ar-H) |
| 2.86 | sept | 2H | 6.9 | Methine protons (-CH) |
| 1.24 | d | 12H | 6.9 | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 146.5 | Quaternary aromatic carbons (C-isopropyl) |
| 126.2 | Aromatic carbons (CH) |
| 33.8 | Methine carbons (-CH) |
| 24.1 | Methyl carbons (-CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch (from isopropyl groups) |
| 1610, 1510 | Medium | Aromatic C=C ring stretch |
| 1465 | Medium | CH₂ bend and CH₃ asymmetric bend |
| 1385, 1365 | Medium | CH₃ symmetric bend (gem-dimethyl split) |
| 830 | Strong | para-disubstituted C-H out-of-plane bend |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 162 | 25 | [M]⁺ (Molecular Ion) |
| 147 | 100 | [M-CH₃]⁺ (Base Peak) |
| 119 | 31 | [M-C₃H₇]⁺ |
| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | 20 | [C₃H₇]⁺ (Isopropyl cation) |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 20-30 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) directly within an NMR tube.
-
The sample is gently agitated to ensure homogeneity.
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
¹H and ¹³C NMR Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is utilized.
-
¹H NMR Parameters:
-
A standard one-pulse sequence is employed.
-
The spectral width is set to approximately 16 ppm.
-
A relaxation delay of 1-2 seconds is used.
-
Typically, 16 to 32 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
The spectral width is set to approximately 250 ppm.
-
A longer relaxation delay of 2-5 seconds is necessary due to the longer relaxation times of quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The spectra are referenced to the TMS signal at 0 ppm.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Coupling constants are measured from the splitting patterns in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):
-
A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1]
IR Spectrum Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Parameters:
-
A background spectrum of the clean, empty salt plates is recorded first.
-
The sample is then placed in the spectrometer's sample holder.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
The resulting transmittance or absorbance spectrum is plotted.
-
Peak positions (in cm⁻¹) and their relative intensities are identified and tabulated.
Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS):
-
A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
1 µL of the solution is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
The GC separates the components of the sample, with this compound eluting at a characteristic retention time.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV.
Mass Analysis:
-
Instrument: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Parameters:
-
The mass-to-charge ratio (m/z) is scanned over a range, for example, from 40 to 200 amu.
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The molecular ion peak is identified.
-
The base peak (the most intense peak) is assigned a relative intensity of 100%.
-
The fragmentation pattern is analyzed to identify characteristic fragment ions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Mass Spectrometry Fragmentation Pathway
The fragmentation of the this compound molecular ion in an EI mass spectrometer leads to several characteristic fragment ions. The primary fragmentation event is the loss of a methyl group to form the highly stable benzylic carbocation, which is the base peak in the spectrum.
References
An In-depth Technical Guide to the Solubility of 1,4-Diisopropylbenzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-diisopropylbenzene, a key intermediate in the synthesis of various commercial products. Understanding its solubility is crucial for its application in chemical synthesis, as a solvent, and in processes such as nuclear fuel reprocessing.
Core Concept: Solubility of this compound
This compound is a nonpolar aromatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," indicating a high affinity for other nonpolar or weakly polar organic solvents and a lack of solubility in highly polar solvents like water.
Quantitative Solubility Data
While precise quantitative solubility data (e.g., g/100 mL at specific temperatures) for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, multiple sources indicate that it is miscible with many common organic solvents. Miscibility implies that the substances are soluble in each other in all proportions, forming a homogeneous solution.
The following table summarizes the qualitative and reported miscibility of this compound in various organic solvents.
| Solvent Class | Solvent | Solubility/Miscibility | Citation |
| Alcohols | Alcohol (general term) | Soluble in all proportions | [1] |
| Methanol (B129727) | Slightly soluble | [2][3] | |
| Ethers | Ether (general term) | Soluble in all proportions | [1] |
| Ketones | Acetone | Soluble in all proportions | [1] |
| Aromatic Hydrocarbons | Benzene | Soluble in all proportions | [1] |
| Halogenated Hydrocarbons | Chloroform | Sparingly soluble | [2][3] |
| Polar Solvents | Water | Insoluble | [2][3][4][5] |
It is important to note that while "soluble in all proportions" suggests miscibility, for critical applications, experimental verification is recommended. The slight solubility in methanol compared to general "alcohol" suggests that the alkyl chain length of the alcohol can influence solubility.
Experimental Protocols for Solubility Determination
For a compound like this compound, where miscibility is expected in many organic solvents, a common experimental approach to confirm this and to determine solubility in solvents where it is not fully miscible is the isothermal saturation method . This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
General Experimental Protocol: Isothermal Saturation Method
-
Apparatus :
-
Constant temperature bath (e.g., water or oil bath) with precise temperature control (±0.1°C).
-
Sealed vials or flasks.
-
Magnetic stirrer and stir bars.
-
Analytical balance.
-
Syringes and filters (e.g., 0.45 µm PTFE).
-
Gas chromatograph (GC) with a suitable column (e.g., a non-polar capillary column) and a Flame Ionization Detector (FID), or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Volumetric flasks and pipettes for standard preparation.
-
-
Procedure :
-
An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed vial.
-
The vial is placed in the constant temperature bath and stirred vigorously to ensure thorough mixing and to facilitate the equilibrium between the dissolved and undissolved solute.
-
The mixture is allowed to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
After equilibration, stirring is stopped, and the solution is allowed to stand for several hours to allow the undissolved solute to settle.
-
A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the temperature of the bath to avoid any change in solubility during sampling.
-
The sample is immediately filtered to remove any suspended particles.
-
The filtered saturated solution is then accurately diluted with a known volume of a suitable solvent.
-
The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical instrument, typically GC-FID or HPLC-UV.
-
-
Calibration :
-
A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.
-
These standards are analyzed using the same analytical method to generate a calibration curve (e.g., peak area versus concentration).
-
-
Calculation :
-
The concentration of this compound in the diluted sample is determined from the calibration curve.
-
The solubility is then calculated by taking into account the dilution factor and is typically expressed in units such as g/100 mL, mol/L, or mole fraction.
-
Standardized methods from organizations like ASTM (e.g., ASTM D611 for aniline (B41778) point, which is related to miscibility) and OECD (e.g., OECD Guideline 105 for water solubility) provide frameworks that can be adapted for determining the solubility of hydrocarbons in organic solvents.[6][7][8][9][10][11][12][13][14][15]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility via the isothermal saturation method.
Logical Relationship of Solubility
Caption: The influence of solvent polarity on the solubility of this compound.
References
- 1. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 100-18-5 [m.chemicalbook.com]
- 3. This compound | 100-18-5 [chemicalbook.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 6. parslianarvand.com [parslianarvand.com]
- 7. ASTM D611 - eralytics [eralytics.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. ASTM D611 (Aniline Point) – SPL [spllabs.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 14. filab.fr [filab.fr]
- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
CAS number and molecular structure of 1,4-Diisopropylbenzene
An In-depth Technical Guide to 1,4-Diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, physicochemical properties, and key applications in research and industry. Detailed experimental protocols and process diagrams are included to support practical applications.
Chemical Identity and Molecular Structure
CAS Number: 100-18-5[1][2][3][4]
Molecular Formula: C₁₂H₁₈[2][3]
IUPAC Name: 1,4-di(propan-2-yl)benzene[2]
Synonyms: p-Diisopropylbenzene, Benzene (B151609), 1,4-bis(1-methylethyl)-, p-Diisopropylbenzol, para-Diisopropylbenzene[2]
Molecular Weight: 162.27 g/mol [1][2]
The molecular structure of this compound consists of a central benzene ring substituted at the para positions (positions 1 and 4) with two isopropyl groups.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Physical State | Clear, colorless liquid | [5] |
| Melting Point | -17 °C | [1][5] |
| Boiling Point | 210 °C | [1][5] |
| Density | 0.857 g/mL at 25 °C | [1][5] |
| Refractive Index | 1.489 at 20 °C | [1][5] |
| Vapor Pressure | 0.25 mmHg at 20 °C | [1][3] |
| Vapor Density | 5.6 (vs air) | [1][3] |
| Flash Point | 77 °C (170 °F) | [6][7] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, and benzene. | [2][5] |
Synthesis and Production
This compound is primarily produced through the alkylation of benzene or cumene (B47948) with propylene.[4] This reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride.[4]
A common industrial synthesis workflow involves the following steps:
Caption: Synthesis workflow for this compound.
Experimental Protocols
Synthesis of this compound via Isomerization of m-Diisopropylbenzene
This protocol describes the isomerization of meta-diisopropylbenzene (m-DIPB) to para-diisopropylbenzene (p-DIPB) using a silica-alumina catalyst.
Materials and Equipment:
-
m-Diisopropylbenzene (98.5% purity)
-
Silica-alumina catalyst (90% silica, 10% alumina)
-
316 stainless steel tube reactor (24" long, 0.83" ID)
-
Inert packing material (e.g., glass wool, glass chips)
-
Hot-oil heat tracing system
-
High-pressure liquid pump
-
Back pressure controller
-
Gas chromatograph (GC) for analysis
Procedure:
-
Load the stainless steel reactor tube with 142 g of the silica-alumina catalyst, ensuring the catalyst bed is supported by inert packing material.
-
Heat the reactor to the desired temperature (e.g., 392°F) using the hot-oil heat tracing system.
-
Feed the m-DIPB stream into the reactor at a flow rate of 4.0 g/minute .
-
Maintain a pressure of 700 psig using the back pressure controller.
-
Allow the reaction to reach a steady state.
-
Collect the product stream and analyze the composition of diisopropylbenzene isomers using gas chromatography.
-
The temperature can be varied (e.g., to 419°F and 455°F) to study its effect on the isomerization and product distribution.
Applications in Research and Drug Development
This compound serves as a crucial intermediate and solvent in various industrial and research applications.
-
Chemical Intermediate: It is a precursor for the synthesis of stabilizers, polymers, synthetic lubricants, and hydroperoxides.[5][8]
-
Pharmaceutical Synthesis: Due to its solvent properties and chemical stability, it is used in the synthesis of active pharmaceutical ingredients (APIs).[9][10][11] Its role is significant in the production of a range of pharmaceuticals, including anti-inflammatory agents and cardiovascular drugs.[11]
-
Nuclear Fuel Reprocessing: It is utilized in the TALSPEAK (Trivalent Actinide-Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes) process for separating trivalent lanthanides from trivalent actinides in used nuclear fuel.[3]
-
Polymers and Resins: It finds application in the production of various polymers and resins.[8][9]
The following diagram illustrates the role of this compound as a precursor in the synthesis of terephthalic acid, a monomer for polyesters.
Caption: Pathway from this compound to Terephthalic Acid.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the isopropyl protons (a septet for the CH group and a doublet for the two CH₃ groups). |
| ¹³C NMR | Signals for the aromatic carbons (substituted and unsubstituted) and the carbons of the isopropyl groups. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic) and aromatic C=C bending. |
| Mass Spectrometry | A molecular ion peak at m/z 162, and fragmentation patterns corresponding to the loss of methyl and isopropyl groups. |
For detailed spectra, refer to spectral databases such as the NIST WebBook and PubChem.[2][12]
Safety and Handling
This compound is a combustible liquid and may cause skin irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[3] It should be stored in a cool, well-ventilated area away from oxidizing agents.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound 97 100-18-5 [sigmaaldrich.com]
- 2. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-二异丙基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 5. This compound | 100-18-5 [chemicalbook.com]
- 6. 1,4-diisopropyl benzene, 100-18-5 [thegoodscentscompany.com]
- 7. This compound CAS#: 100-18-5 [m.chemicalbook.com]
- 8. goodyearchemical.com [goodyearchemical.com]
- 9. persistencemarketresearch.com [persistencemarketresearch.com]
- 10. globalinsightservices.com [globalinsightservices.com]
- 11. market.us [market.us]
- 12. Benzene, 1,4-bis(1-methylethyl)- [webbook.nist.gov]
Health and safety data for 1,4-Diisopropylbenzene in a laboratory setting
An In-depth Technical Guide to the Health and Safety of 1,4-Diisopropylbenzene in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling and use of this compound in a laboratory environment. The following sections detail the substance's hazards, toxicological properties, safe handling protocols, and emergency procedures.
Chemical Identification and Physical Properties
This compound is a colorless liquid with a sharp, penetrating odor.[1] It is important to be aware of its physical and chemical properties to ensure safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ | [2][3] |
| Molecular Weight | 162.27 g/mol | [4] |
| CAS Number | 100-18-5 | [2] |
| Appearance | Colorless liquid | [2][5] |
| Odor | Acrid, pungent, sharp, penetrating | [1][5] |
| Melting Point | -17 °C (1.4 °F) | [2][6][7] |
| Boiling Point | 203-210 °C (397-410 °F) | [2][6][7] |
| Flash Point | 76 °C (168-170 °F) | [2][7][8] |
| Density | 0.857 g/cm³ at 20-25 °C | [6][9] |
| Vapor Pressure | 0.25 mmHg at 20 °C | [2][6] |
| Vapor Density | 5.6 (vs air) | [2][6][10] |
| Solubility in Water | Insoluble | [1][2][11] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H320: Causes eye irritation |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Toxicological Data
Toxicological data is crucial for understanding the potential health effects of this compound.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | > 3200 mg/kg | [5] |
| LD50 | Rat | Oral | 3200 mg/kg | [9] |
| LD50 | Mouse | Oral | 3400 mg/kg | [10] |
| LD50 | Rat | Unreported | 11540 mg/kg | [10] |
| LD50 | Rabbit | Dermal | 14400 mg/kg | [11] |
| LC50 | Rat | Inhalation | 11 mg/L (4h) | [9] |
| LCLo | Mouse | Inhalation | 5300 mg/m³ (2h) | [4] |
Experimental Protocols
The provided toxicological data is based on standardized testing protocols. For example, the oral LD50 value in rats of >3200 mg/kg was determined according to the OECD Test Guideline 401.[5] This guideline details a procedure where the substance is administered in graduated doses to several groups of experimental animals, one dose per group. Observations of effects and mortality are then made. The LD50 is determined as the single dose of the substance that is statistically expected to cause death in 50% of the animals.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk in the laboratory.
dot
Caption: Safe Handling and Storage Workflow.
Key Handling and Storage Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat.[2][5][9]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][9]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2]
-
Peroxide Formation: this compound may form explosive peroxides upon prolonged storage, especially in the presence of air and light.[2][3] Containers should be dated upon opening and tested for peroxides periodically.[2][3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First Aid Measures
dot
Caption: First Aid Procedures for Exposure.
-
Inhalation: If inhaled, move the person to fresh air.[2][5] If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: In case of skin contact, take off immediately all contaminated clothing.[5] Rinse skin with water/shower for at least 15 minutes.[5] Consult a physician if irritation persists.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] Consult a physician.
-
Ingestion: If swallowed, do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: The substance is combustible.[2] Vapors are heavier than air and may travel along the ground to an ignition source.[5] Combustion may produce carbon oxides.[5]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Accidental Release Measures
dot
Caption: Accidental Spill Response Protocol.
-
Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of vapors.[2][5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains.[5] Discharge into the environment must be avoided.[5]
-
Containment and Cleaning: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2][9]
Environmental Hazards
This compound is very toxic to aquatic life with long-lasting effects.[5] Releases to the environment should be avoided.
Disposal Considerations
Dispose of this compound and its container in accordance with all local, regional, national, and international regulations.[5][9] Do not dispose of it with household garbage or allow it to reach the sewage system.[9]
This guide is intended to provide essential health and safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that a thorough risk assessment is conducted for your specific laboratory procedures.
References
- 1. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound 97 100-18-5 [sigmaaldrich.com]
- 7. This compound CAS#: 100-18-5 [m.chemicalbook.com]
- 8. 1,4-diisopropyl benzene, 100-18-5 [thegoodscentscompany.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. This compound | CAS#:100-18-5 | Chemsrc [chemsrc.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
An In-depth Technical Guide to the Physical Properties of 1,4-Diisopropylbenzene as a Function of Temperature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1,4-diisopropylbenzene, with a focus on their variation with temperature. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this compound is utilized.
Introduction
This compound (p-DIPB), a dialkylated aromatic hydrocarbon, serves as a crucial intermediate in various chemical syntheses. Its physical properties are fundamental to understanding its behavior in different processes, from reaction kinetics to solvent applications. This guide details key physical parameters and their dependence on temperature, supported by available data and standard experimental methodologies.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molecular Weight | 162.27 g/mol | [1] |
| CAS Number | 100-18-5 | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -17.1 °C | [1] |
| Boiling Point | 210.3 °C | [1] |
Temperature-Dependent Physical Properties
The following sections provide quantitative data on the key physical properties of this compound and their variation with temperature.
| Temperature (°C) | Density (g/mL) | Reference |
| 20 | 0.8568 | [1] |
| 25 | 0.857 | [2][3] |
Vapor pressure is a key indicator of a liquid's volatility and is crucial for distillation processes and safety assessments. The vapor pressure of this compound increases significantly with temperature. The relationship can be described by the Antoine equation:
log₁₀(P) = A − (B / (T + C))
where P is the vapor pressure in bar and T is the temperature in Kelvin. The Antoine constants for this compound are provided by the National Institute of Standards and Technology (NIST).[4]
| Temperature Range (K) | A | B | C | Reference |
| 393.41 - 484.73 | 3.8176 | 1641.44 | -81.204 | [4] |
Using these constants, the vapor pressure at various temperatures can be calculated as shown in the table below.
| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |
| 40.0 | 313.15 | 1.00 | 0.133 |
| 60.0 | 333.15 | 3.33 | 0.444 |
| 80.0 | 353.15 | 9.38 | 1.25 |
| 100.0 | 373.15 | 23.8 | 3.17 |
| 120.0 | 393.15 | 54.5 | 7.27 |
| 140.0 | 413.15 | 115.3 | 15.37 |
| 160.0 | 433.15 | 227.8 | 30.37 |
| 180.0 | 453.15 | 422.3 | 56.30 |
| 200.0 | 473.15 | 736.5 | 98.19 |
| 210.3 | 483.45 | 760.0 | 101.33 |
A specific experimental data point is also available: 0.25 mmHg at 20 °C.[2][3]
Viscosity is a measure of a fluid's resistance to flow and is an important parameter in fluid handling and mixing applications. Specific temperature-dependent viscosity data for this compound is not widely available.
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. An estimated value for the surface tension of this compound is available.
| Temperature (°C) | Surface Tension (mN/m) | Reference | | :--- | :--- | :--- | :--- | | 25 | 31.19 |[5] |
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
| Temperature (°C) | Refractive Index (nD) | Reference |
| 20 | 1.489 | [2][3] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this compound are not extensively published. However, the following are descriptions of standard methodologies that are broadly applicable for these measurements.
Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
-
Principle: This method employs a digital density meter that measures the oscillation period of a U-shaped tube filled with the liquid sample. The density is directly related to the oscillation period.
-
Apparatus: A digital density meter equipped with a temperature-controlled cell.
-
Procedure:
-
Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).
-
Inject the this compound sample into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium at the desired temperature.
-
The instrument measures the oscillation period and calculates the density.
-
Method: Reid Vapor Pressure Method (ASTM D323)
-
Principle: This method measures the vapor pressure of a liquid in a standardized apparatus at a specific temperature (37.8 °C or 100 °F). A chilled, air-saturated sample is introduced into a vapor pressure bomb, which is then heated in a water bath. The resulting pressure is measured.
-
Apparatus: Reid vapor pressure bomb (consisting of a gasoline chamber and an air chamber), pressure gauge, and a temperature-controlled water bath.
-
Procedure:
-
Chill the sample and the gasoline chamber to 0-1 °C.
-
Fill the chilled gasoline chamber with the sample.
-
Connect the gasoline chamber to the air chamber.
-
Immerse the assembled apparatus in a water bath maintained at 37.8 °C.
-
Periodically tap and agitate the apparatus until a constant pressure reading is obtained.
-
Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).
-
Principle: This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a timer.
-
Procedure:
-
Place the viscometer in the constant-temperature bath until it reaches the desired temperature.
-
Introduce the this compound sample into the viscometer.
-
Draw the liquid up through the capillary to a point above the timing marks.
-
Measure the time it takes for the liquid to flow between the two timing marks.
-
Calculate the kinematic viscosity using the viscometer's calibration constant.
-
Method: Wilhelmy Plate Method
-
Principle: This method measures the force exerted on a thin plate (typically platinum) as it is brought into contact with the surface of the liquid. The surface tension is calculated from this force and the dimensions of the plate.
-
Apparatus: Tensiometer with a sensitive force balance and a platinum Wilhelmy plate.
-
Procedure:
-
Clean the Wilhelmy plate thoroughly.
-
Suspend the plate from the balance.
-
Raise the liquid sample until its surface just touches the bottom edge of the plate.
-
Measure the force required to pull the plate from the surface or the force at the point of maximum pull.
-
Calculate the surface tension using the measured force and the wetted perimeter of the plate.
-
Method: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The specific heat capacity can be determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire).
-
Apparatus: A differential scanning calorimeter.
-
Procedure (Three-Step Method):
-
Run a baseline scan with empty sample and reference pans.
-
Run a scan with a sapphire standard in the sample pan.
-
Run a scan with the this compound sample in the sample pan.
-
The specific heat capacity of the sample is calculated by comparing the heat flow signals from the three scans.
-
Visualization of Temperature-Property Relationship
The following diagram illustrates the relationship between temperature and the vapor pressure of this compound, a key physical property demonstrating significant temperature dependence.
Caption: Relationship between temperature and vapor pressure of this compound.
References
- 1. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 100-18-5 [chemicalbook.com]
- 3. This compound CAS#: 100-18-5 [m.chemicalbook.com]
- 4. Benzene, 1,4-bis(1-methylethyl)- [webbook.nist.gov]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. Benzene, 1,4-bis(1-methylethyl)- (CAS 100-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
Isomers of diisopropylbenzene and their physical property differences
An In-depth Technical Guide to the Isomers of Diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: Diisopropylbenzene (DIPB) is an aromatic hydrocarbon existing as three distinct positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). While sharing the same molecular formula (C₁₂H₁₈) and molecular weight (162.27 g/mol ), their differing spatial arrangements of the isopropyl groups on the benzene (B151609) ring lead to significant variations in physical properties and chemical reactivity.[1][2][3] These differences are critical for their industrial synthesis, separation, and application. This guide provides a comprehensive overview of the synthesis, physical properties, and key applications of diisopropylbenzene isomers, with a focus on their role as chemical intermediates relevant to various industries, including pharmaceuticals.
Introduction to Diisopropylbenzene Isomers
Diisopropylbenzene encompasses three structural isomers, which are all colorless liquids at room temperature and are generally insoluble in water.[1][4] Their primary industrial relevance stems from their use as intermediates in the production of other chemicals. For instance, the meta and para isomers are key precursors to resorcinol (B1680541) and hydroquinone, respectively, through the Hock rearrangement process.[1][5] They are typically produced as by-products during the synthesis of cumene (B47948), which involves the alkylation of benzene with propylene (B89431).[2][3][6]
Synthesis and Production
The industrial production of diisopropylbenzenes is primarily achieved through the Friedel-Crafts alkylation of benzene or cumene with propylene.[1] This reaction is catalyzed by various Lewis acids, such as aluminum trichloride, or solid acid catalysts like zeolites.[1][7] The initial alkylation typically yields a mixture of all three isomers, along with other polyalkylated by-products.[8]
// Nodes Benzene [label="Benzene / Cumene"]; Propylene [label="Propylene"]; Reactor [label="Alkylation Reactor\n(Lewis Acid / Zeolite Catalyst)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixture [label="Crude Product Mixture\n(o-, m-, p-DIPB, Cumene, Polyalkylates)"]; Separation [label="Separation & Purification\n(Fractional Distillation)"]; p_DIPB [label="para-DIPB", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; m_o_mix [label="meta- / ortho-DIPB Mixture"]; Isomerization [label="Isomerization / Transalkylation", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Recycle [label="Recycle", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Benzene -> Reactor; Propylene -> Reactor; Reactor -> Mixture [label="Alkylation"]; Mixture -> Separation; Separation -> p_DIPB [label="High BP"]; Separation -> m_o_mix [label="Close BPs"]; m_o_mix -> Isomerization; Isomerization -> Separation [label="Equilibrated Mixture"]; Separation -> Recycle [label="Unreacted / Byproducts"]; Recycle -> Reactor; } caption="Figure 2: General industrial workflow for DIPB synthesis and isomer separation."
The relative ratios of the isomers in the product stream can be controlled by the choice of catalyst and reaction conditions. For example, certain zeolite catalysts like ZSM-12 have been shown to selectively produce p-diisopropylbenzene.[7] Following synthesis, the isomers are separated. Due to its significantly higher melting point and different boiling point, p-DIPB can be isolated from the mixture via fractional distillation and crystallization.[8][9] The boiling points of o-DIPB and m-DIPB are very close, making their separation by distillation challenging.[8] Undesired isomers can be converted to the desired form through subsequent isomerization or transalkylation reactions.[1][5]
Physical Property Differences
The substitution pattern of the isopropyl groups has a profound impact on the physical properties of the isomers. The most notable difference is in the melting point, where the highly symmetric para-isomer has a much higher melting point than the ortho and meta isomers. This is a common feature in disubstituted benzene rings, as the symmetry of the para isomer allows for more efficient packing in the crystal lattice. Boiling points are relatively similar, though distinct enough to allow for fractional distillation, particularly for separating the para isomer.[1]
| Property | 1,2-Diisopropylbenzene (ortho) | 1,3-Diisopropylbenzene (meta) | 1,4-Diisopropylbenzene (para) |
| CAS Number | 577-55-9[1] | 99-62-7[1] | 100-18-5[1] |
| Molecular Formula | C₁₂H₁₈[1] | C₁₂H₁₈[1] | C₁₂H₁₈[1] |
| Molar Mass ( g/mol ) | 162.28[1] | 162.27[2] | 162.27[3] |
| Melting Point (°C) | -57[1] | -63[1][10] | -17[1][9] |
| Boiling Point (°C) | 205[1] | 203[1][10] | 210[1][9] |
| Density (g/mL) | Not available | 0.857 @ 20°C[11] | 0.857 @ 25°C[9] |
| Refractive Index (n20/D) | Not available | 1.488[10] | 1.489[9] |
| Water Solubility | Very slightly soluble[1] | 72.0 µg/L @ 25°C[6] | 40.5 µg/L @ 25°C[6] |
| Vapor Pressure | Not available | Not available | 0.25 mmHg @ 20°C |
| Flash Point (°C) | ~77 (as mixture)[12] | ~77 (as mixture)[12] | 77 / 80[13] |
Relevance to Drug Development and Medicinal Chemistry
While diisopropylbenzene isomers are not typically active pharmaceutical ingredients (APIs), they serve as important chemical intermediates.[10] Furthermore, the study of these simple isomers provides a clear illustration of principles that are fundamental to drug discovery and development.
Positional isomerism, as seen in DIPB, is a critical concept in medicinal chemistry. The specific placement of functional groups on a scaffold can dramatically alter a molecule's shape, polarity, and ability to interact with biological targets like enzymes and receptors.[14]
// Edges IsomerA -> Receptor [label="Optimal Fit"]; Receptor -> OutcomeA [color="#34A853"];
IsomerB -> Receptor [label="Poor Fit", style=dashed]; Receptor -> OutcomeB [color="#FBBC05", style=dashed];
IsomerC -> Receptor [label="Incorrect Fit"]; Receptor -> OutcomeC [color="#EA4335"]; } caption="Figure 3: Isomerism's impact on drug-target interaction."
As illustrated conceptually in Figure 3, different isomers of a drug molecule can have vastly different pharmacological profiles:
-
Therapeutic Efficacy: One isomer may have the ideal three-dimensional structure to bind with high affinity to a target, producing the desired therapeutic effect.[15][16]
-
Inactivity or Reduced Potency: Another isomer might not fit the binding site correctly, rendering it inactive or significantly less potent.[17]
-
Toxicity: In some cases, an alternative isomer may bind to different, "off-target" receptors, leading to unwanted side effects or toxicity.[15][18]
Therefore, the precise control of isomer synthesis and purification, a challenge also faced in the production of diisopropylbenzenes, is a cornerstone of modern pharmaceutical development.[17]
Experimental Protocols
Synthesis: Alkylation of Cumene with Propylene
This protocol describes a general method for producing a mixture of diisopropylbenzene isomers, with a focus on synthesizing the para isomer.
Objective: To synthesize diisopropylbenzene via Friedel-Crafts alkylation.
Materials:
-
Cumene (Isopropylbenzene)
-
Propylene gas
-
Alkylation catalyst (e.g., silica-alumina catalyst, ZSM-12 zeolite)[7][19]
-
High-pressure reactor (e.g., stainless steel tube reactor)[19]
-
Inert packing material (e.g., glass wool, glass chips)[20]
-
Nitrogen gas for inerting
Procedure:
-
Catalyst Loading: A stainless steel tube reactor is packed with the chosen alkylation catalyst. The catalyst bed is supported by inert packing material like glass wool.[20]
-
System Purge: The reactor system is purged with nitrogen to remove air and moisture.
-
Reaction Conditions: The reactor is heated to the target temperature (e.g., 170-240°C).[8] The pressure is maintained at a set level (e.g., 700 psig) using a back-pressure controller.[20]
-
Feed Introduction: A feed stream of liquid cumene and propylene gas is introduced into the reactor at a controlled rate.[19] The ratio of reactants is crucial for optimizing the yield of diisopropylbenzene versus other by-products.
-
Reaction: The reactants pass over the catalyst bed where the alkylation of cumene with propylene occurs, producing a mixture of o-, m-, and p-diisopropylbenzene.[19]
-
Product Collection: The effluent from the reactor, a mixture of unreacted starting materials, DIPB isomers, and polyalkylated products, is cooled and collected.
-
Analysis: The composition of the product mixture is analyzed using gas chromatography (GC) to determine the relative percentages of each isomer and by-product.[20]
Purification: Separation of p-Diisopropylbenzene by Fractional Distillation
Objective: To isolate p-diisopropylbenzene from the crude reaction mixture.
Materials:
-
Crude diisopropylbenzene product mixture
-
Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)
-
Heating mantle
-
Condenser
-
Receiving flasks
-
Vacuum pump (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. The distillation flask is charged with the crude product mixture.
-
Initial Distillation: The mixture is heated. Lower boiling point components, such as unreacted benzene and cumene, will distill first and can be collected in a separate fraction.
-
Fraction Collection: As the temperature rises, the diisopropylbenzene isomers will begin to distill. The boiling points are 203°C (meta), 205°C (ortho), and 210°C (para).[1]
-
Separation of p-DIPB: Due to its higher boiling point, p-diisopropylbenzene will be concentrated in the later fractions or as the residue in the distillation flask.
-
Further Purification: The fraction rich in p-diisopropylbenzene can be further purified by cooling it to induce crystallization, leveraging its high melting point (-17°C) compared to the other isomers (-57°C and -63°C).[1] The resulting crystals of pure p-DIPB can then be isolated by filtration.
-
Analysis: The purity of the separated fractions should be confirmed by gas chromatography or NMR spectroscopy.
References
- 1. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 2. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP1392628B1 - Production of diisopropylbenzene - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. productcatalog.eastman.com [productcatalog.eastman.com]
- 11. hongrunplastics.com [hongrunplastics.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 17. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 18. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 19. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Alkylation of Cumene for the Production of 1,4-Diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective synthesis of 1,4-diisopropylbenzene (p-DIPB) through the alkylation of cumene (B47948) is a significant reaction in the petrochemical industry. This compound is a key intermediate in the production of various valuable chemicals, including hydroquinone, which has applications in polymerization inhibitors, antioxidants, and pharmaceuticals. This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical parameters involved in the alkylation of cumene to selectively produce this compound. The process typically involves the reaction of cumene with propylene (B89431) over a solid acid catalyst, where shape-selective zeolites play a crucial role in maximizing the yield of the desired para-isomer.
Reaction Mechanism and Catalysis
The alkylation of cumene with propylene is an electrophilic aromatic substitution reaction. The process is catalyzed by solid acids, with zeolites being the preferred catalysts due to their high activity, stability, and shape-selective properties. The reaction proceeds through the formation of an isopropyl carbocation from propylene, which then attacks the aromatic ring of cumene.
The reaction yields a mixture of diisopropylbenzene isomers, primarily meta- (m-DIPB) and para- (p-DIPB), with smaller amounts of the ortho- (o-DIPB) isomer. The inherent thermodynamic equilibrium favors the meta-isomer. However, the use of shape-selective catalysts, such as medium-pore zeolites like ZSM-5 or large-pore zeolites like Beta (BEA) and Mordenite (MOR), can significantly enhance the selectivity towards the para-isomer. The constrained pore structures of these zeolites sterically hinder the formation of the bulkier meta- and ortho-isomers, favoring the more linear para-isomer.
Beyond the initial alkylation, the overall process often includes subsequent isomerization or transalkylation steps to convert the less desired m-DIPB into the more valuable p-DIPB, thereby maximizing the final product yield.
Data Presentation: Key Parameters and Product Distribution
The following tables summarize quantitative data from various studies on the alkylation of cumene and related reactions, highlighting the influence of catalyst type and reaction conditions on product selectivity.
| Catalyst | Temperature (°C) | Pressure (psig) | Cumene/Propylene Molar Ratio | p-DIPB / m-DIPB Ratio | Reference |
| Silica-Alumina | 174 | 700 | 6:1 - 8:1 | Not Specified | [1] |
| Zeolite BEA | 150-170 | 145-435 | Not Specified | Not Specified | [2] |
| Zeolite MOR | 210-215 | Not Specified | Not Specified | p-isomer predominates | [3][4] |
Table 1: Influence of Catalyst and Reaction Conditions on Diisopropylbenzene Production.
| Catalyst | Temperature (°C) | Benzene/1,4-DIPB Molar Ratio | 1,4-DIPB Conversion (%) | Cumene Selectivity (%) | Reference |
| Ce-modified Beta Zeolite | 220-320 | 5:1 | up to 94.69 | up to 83.82 | [5][6] |
| Ce-modified Zeolite X (nano) | 225-320 | 1:1 to 12.5:1 | 81.85 | 97 | [7][8] |
Table 2: Performance of Modified Zeolites in the Transalkylation of this compound with Benzene.
Experimental Protocols
Catalyst Preparation: H-Beta Zeolite
A common catalyst for shape-selective alkylation is the acidic form of Beta zeolite (H-Beta).
Materials:
-
Beta Zeolite (Na-form)
-
Ammonium (B1175870) Nitrate (B79036) (NH₄NO₃) solution (1 M)
-
Deionized water
Procedure:
-
Ion Exchange: The as-synthesized Beta zeolite (in sodium form) is subjected to ion exchange with a 1 M ammonium nitrate solution. The zeolite is stirred in the solution at 80°C for 2 hours. This process is typically repeated three times to ensure complete exchange of sodium ions with ammonium ions.
-
Washing and Drying: After ion exchange, the zeolite is thoroughly washed with deionized water until the washings are free of nitrate ions (as tested with a suitable indicator). The washed zeolite is then dried overnight in an oven at 120°C.
-
Calcination: The dried ammonium-exchanged zeolite is calcined in a furnace under a flow of dry air. The temperature is ramped up to 550°C and held for 4 hours. This high-temperature treatment decomposes the ammonium ions, leaving behind the catalytically active protonated sites (H-Beta).
Alkylation of Cumene with Propylene
The following is a generalized procedure for the liquid-phase alkylation of cumene with propylene in a fixed-bed reactor.
Materials and Equipment:
-
H-Beta Zeolite catalyst (pelletized)
-
Cumene (anhydrous)
-
Propylene (high purity)
-
High-pressure fixed-bed reactor system with temperature and pressure control
-
High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) system for product analysis
Procedure:
-
Catalyst Loading: A known quantity of the prepared H-Beta zeolite catalyst pellets is loaded into the fixed-bed reactor. The catalyst bed is typically supported on a bed of inert material like quartz wool.
-
Catalyst Activation: The catalyst is activated in-situ by heating it under a flow of an inert gas (e.g., nitrogen) to a temperature of at least 300°C for several hours to remove any adsorbed moisture.
-
Reaction Execution:
-
The reactor is brought to the desired reaction temperature (e.g., 150-200°C) and pressure (e.g., 300-700 psig).
-
Anhydrous cumene is pumped through the reactor at a specific weight hourly space velocity (WHSV).
-
Once the system is stabilized, propylene is introduced into the cumene feed at the desired cumene to propylene molar ratio (e.g., 4:1 to 12:1).[1]
-
The reaction is allowed to proceed for a set period, with samples of the reactor effluent being collected periodically for analysis.
-
-
Product Analysis:
-
The collected liquid samples are analyzed by Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID).
-
A suitable capillary column (e.g., a non-polar phase like dimethylpolysiloxane) is used to separate the unreacted cumene and the diisopropylbenzene isomers (ortho, meta, and para).
-
The identity of the peaks is confirmed by comparing their retention times with those of authentic standards.
-
Quantitative analysis is performed by calibrating the instrument with standard solutions of known concentrations of cumene and the DIPB isomers.
-
Visualizations
Caption: Reaction pathway for the zeolite-catalyzed alkylation of cumene.
References
- 1. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Kinetics and Catalysis. Vol. 57, No. 5, Pages 592-601, 2016 [pleiades.online]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to By-products in Cumene Synthesis with a Focus on 1,4-Diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the by-products generated during the synthesis of cumene (B47948) (isopropylbenzene), with a particular emphasis on the formation and significance of 1,4-Diisopropylbenzene. This document delves into the underlying reaction mechanisms, detailed experimental protocols for laboratory-scale synthesis and analysis, and quantitative data on by-product distribution under various catalytic systems. The information presented herein is intended to equip researchers and professionals in the chemical and pharmaceutical industries with the knowledge to understand, control, and potentially leverage the by-products of cumene synthesis.
Introduction to Cumene Synthesis and By-product Formation
Cumene is a crucial industrial chemical, primarily serving as a precursor in the production of phenol (B47542) and acetone (B3395972) via the cumene process.[1] The synthesis of cumene is predominantly achieved through the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431), a reaction catalyzed by various acids.[2] While the primary goal is to maximize the yield of cumene, the reaction invariably leads to the formation of several by-products.
The most significant by-products are polyisopropylbenzenes, formed through the further alkylation of the initial cumene product.[2] Among these, diisopropylbenzenes (DIPB) are the most common, with this compound being a prominent isomer. The formation of these by-products is a critical consideration in industrial processes as it impacts the overall yield and purity of the desired cumene product.[3] Understanding the factors that influence the formation of this compound and other by-products is essential for process optimization and economic efficiency.
Reaction Mechanisms: Pathways to Cumene and its By-products
The synthesis of cumene and its by-products proceeds via an electrophilic aromatic substitution mechanism. The key steps involved are outlined below:
Diagram of the Cumene Synthesis Pathway and By-product Formation:
Caption: Reaction pathways in cumene synthesis, including by-product formation and transalkylation.
The initial step involves the protonation of propylene by an acid catalyst to form a stable secondary isopropyl carbocation. This electrophile then attacks the benzene ring to form cumene. However, the cumene produced can itself undergo further alkylation with another propylene molecule, leading to the formation of diisopropylbenzenes (DIPB), including the 1,3- and 1,4-isomers.[4] The relative ratios of these isomers are influenced by reaction conditions and catalyst choice. To improve the overall yield of cumene, modern industrial processes often employ a separate transalkylation step where the DIPB by-product is reacted with recycled benzene to produce additional cumene.[2][3]
Quantitative Data on By-product Formation
The distribution of by-products in cumene synthesis is highly dependent on the catalyst system and reaction parameters. The following tables summarize quantitative data from various studies.
Table 1: By-product Distribution with Solid Phosphoric Acid (SPA) Catalyst
| Parameter | Value | Reference |
| Operating Temperature | 200-260 °C | [2] |
| Operating Pressure | 34 MPa (400–600 psig) | [2] |
| Benzene/Propylene Molar Ratio | 7:1 | [2] |
| Typical Cumene in Effluent | 94.8 wt% | [2] |
| Typical Diisopropylbenzene (DIPB) in Effluent | 3.1 wt% | [2] |
| Other Heavy Aromatics | 2.1 wt% | [2] |
| Overall Cumene Yield (without transalkylation) | ~95% | [2] |
Table 2: By-product Formation over Zeolite Catalysts
| Catalyst | Benzene/Propylene Molar Ratio | Temperature (°C) | Propylene Conversion (%) | Cumene Selectivity (%) | DIPB Selectivity (%) | Reference |
| Beta Zeolite | 7:1 | 150 | - | ~90 | - | [5] |
| Modified Beta Zeolite (CeB10) | 5:1 (Benzene:1,4-DIPB) | 300 | 94.69 (of 1,4-DIPB) | 83.82 | - | [6] |
| Hβ Zeolite | 8:1 (Benzene:Isopropanol) | 210 | 100 (of Isopropanol) | 93.55 | - | [7] |
| USY Zeolite | - | 220 | ~100 (of Benzene) | >90 | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the laboratory-scale synthesis of cumene and the analysis of its by-products.
Synthesis of Cumene using a Solid Acid Catalyst (Zeolite)
This protocol describes a typical gas-phase alkylation of benzene with propylene using a solid acid catalyst like Beta zeolite.
Diagram of the Experimental Workflow for Cumene Synthesis:
Caption: A typical experimental workflow for the laboratory synthesis and analysis of cumene.
Materials and Equipment:
-
Fixed-bed reactor (e.g., quartz or stainless steel)
-
Electric furnace with temperature controller
-
Mass flow controllers for gases
-
Saturator for benzene vaporization
-
Condenser and collection flask
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., PONA)
-
Benzene (anhydrous)
-
Propylene gas
-
Nitrogen gas (for activation and as a carrier gas)
-
Beta zeolite catalyst
-
Internal standard for GC analysis (e.g., decane)
Procedure:
-
Catalyst Activation: Load the desired amount of Beta zeolite catalyst into the fixed-bed reactor. Activate the catalyst by heating it to 300°C under a flow of nitrogen for 12 hours to remove any adsorbed water.[8]
-
Reaction Setup: Assemble the reactor system, including the furnace, mass flow controllers, benzene saturator, condenser, and product collection flask.
-
Reactant Feed: After the catalyst is activated and the reactor has cooled to the desired reaction temperature (e.g., 200-300°C), start the flow of nitrogen carrier gas. Pass a controlled flow of propylene gas through the mass flow controller. Introduce benzene vapor by passing the carrier gas through the benzene saturator maintained at a constant temperature (e.g., 25°C).[8] The molar ratio of benzene to propylene can be adjusted by controlling the flow rates and the temperature of the saturator.
-
Reaction: Maintain the reaction at the desired temperature and atmospheric pressure. Allow the reaction to proceed for a set period.[8]
-
Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled flask.
-
Product Analysis: Analyze the collected liquid product using gas chromatography (GC).[8]
-
GC Conditions: A typical GC setup would involve a PONA capillary column with a flame ionization detector (FID). The oven temperature program would be designed to separate benzene, cumene, and diisopropylbenzene isomers.
-
Quantification: Use an internal standard method for accurate quantification. Prepare calibration standards of cumene, this compound, and other expected by-products with the internal standard.
-
Analysis of Cumene and By-products by Gas Chromatography
The American Society for Testing and Materials (ASTM) provides a standard test method (ASTM D3760) for the analysis of isopropylbenzene (cumene) by gas chromatography.[4][9] This method is applicable for determining the purity of cumene and for quantifying impurities such as benzene, ethylbenzene, n-propylbenzene, and diisopropylbenzenes.[4][9]
Key aspects of the analytical method:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for separating aromatic hydrocarbons.
-
Internal Standard: An internal standard, such as decane, that is well-resolved from all other components in the sample is used for accurate quantification.[10]
-
Calibration: A calibration curve is generated by analyzing standard solutions containing known concentrations of cumene and the expected impurities.
-
Procedure: A known amount of the internal standard is added to the sample, which is then injected into the GC. The peak areas of the components are used to calculate their concentrations based on the calibration.
Conclusion
The synthesis of cumene is a well-established industrial process, but the formation of by-products, particularly this compound and other polyisopropylbenzenes, remains a key area of study for process optimization. The choice of catalyst, be it solid phosphoric acid or various zeolites, along with reaction conditions such as temperature, pressure, and reactant ratios, significantly influences the product distribution. Modern approaches that incorporate a transalkylation step to convert diisopropylbenzene back to cumene have greatly improved the overall yield and economic viability of the process.
For researchers and professionals in related fields, a thorough understanding of the reaction mechanisms and the ability to perform detailed experimental synthesis and analysis are crucial. The protocols and data presented in this guide offer a solid foundation for further investigation and development in the synthesis and application of cumene and its derivatives. The use of advanced analytical techniques like gas chromatography is indispensable for the accurate quantification of product purity and by-product profiles, enabling informed decisions in process development and quality control.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 3. diquima.upm.es [diquima.upm.es]
- 4. store.astm.org [store.astm.org]
- 5. osti.gov [osti.gov]
- 6. scielo.br [scielo.br]
- 7. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Determination of trace impurities in cumene by capillary gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Stability and Reactivity of 1,4-Diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diisopropylbenzene (p-DIPB) is a symmetrical aromatic hydrocarbon of significant industrial importance, primarily serving as a key intermediate in the synthesis of hydroquinone (B1673460) and acetone (B3395972). Its chemical behavior is characterized by the interplay between the stability of the benzene (B151609) ring and the reactivity of its two isopropyl substituents. This technical guide provides a comprehensive overview of the chemical stability and reactivity of this compound, with a focus on quantitative data, detailed experimental protocols, and reaction pathways to support research and development activities.
Chemical Stability
This compound is a chemically stable compound under standard ambient conditions.[1] It is a combustible liquid and can form explosive mixtures with air upon intense heating.[1] Key stability parameters are summarized in the table below.
| Property | Value |
| Storage Conditions | Store in a cool, well-ventilated place away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Hazardous Decomposition | Carbon oxides upon combustion. |
| Photodegradation | Expected to be photodegraded in the air by OH radicals with a half-life of approximately 13 hours.[1] |
| Hydrolysis | Not expected to undergo hydrolysis. Stable at pH 4, 7, and 9 at 50°C for five days.[1] |
Chemical Reactivity
The reactivity of this compound is dominated by two main features: electrophilic substitution on the aromatic ring and reactions involving the isopropyl side chains.
Side-Chain Oxidation: Hydroperoxidation
The most commercially significant reaction of this compound is its liquid-phase oxidation to this compound dihydroperoxide (DHP). This reaction is a critical step in the production of hydroquinone. The oxidation proceeds via a free-radical mechanism, with the initial formation of the monohydroperoxide (MHP) followed by further oxidation to the dihydroperoxide.
Objective: To synthesize this compound dihydroperoxide (DHP) via air oxidation.
Materials:
-
This compound (p-DIPB)
-
Organic alkali catalyst (e.g., quaternary ammonium (B1175870) hydroxide (B78521) or salt)
-
Pressurized air or oxygen
-
Reaction vessel equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the reaction vessel with 500g of this compound containing the desired isomer ratio (e.g., 80% m-DIPB, 18% p-DIPB for resorcinol/hydroquinone mixture production).[2]
-
Add the organic alkali catalyst. The catalyst loading is typically between 0.05% and 0.8% of the mass of the DIPB.[2]
-
Heat the mixture to the reaction temperature, typically between 70°C and 100°C.[2]
-
Introduce a continuous flow of air at a rate of 10-60 liters per mole of DIPB per hour, under normal pressure.[2]
-
Maintain the reaction for 8 to 24 hours.[2]
-
Monitor the reaction progress by analyzing samples for hydroperoxide content.
Quantitative Data:
| Parameter | Value | Reference |
| DIPB Conversion | Up to 97.8% | [2] |
| DHP Selectivity | Up to 65.7% | [2] |
| Reaction Temperature | 70-100 °C | [2] |
| Reaction Time | 8-24 hours | [2] |
| Catalyst | Quaternary ammonium hydroxide or salt (e.g., Tetraethylammonium bromide) | [2] |
Reaction Pathway:
Hock Rearrangement of this compound Dihydroperoxide
The dihydroperoxide produced from the oxidation of this compound undergoes an acid-catalyzed rearrangement, known as the Hock rearrangement, to yield hydroquinone and acetone.[3]
Objective: To produce hydroquinone and acetone from DHP.
Materials:
-
This compound dihydroperoxide (DHP)
-
Acid catalyst (e.g., sulfuric acid)
-
Solvent (e.g., methyl isobutyl ketone)
Procedure:
-
Dissolve the DHP in a suitable solvent such as methyl isobutyl ketone.
-
Introduce the acid catalyst (e.g., 0.5% sulfuric acid) into the reaction mixture.[4]
-
Maintain the reaction temperature at approximately 72°C.[4]
-
Control the concentration of the hydroperoxide within the range of about 0.1 to 1% by weight.[4]
-
After the reaction, neutralize the acid catalyst.
-
Separate the hydroquinone from the reaction mixture, often through distillation and crystallization.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Hydroquinone Yield | 98 mol % (based on DHP and HHP) | [4] |
| Reaction Temperature | ~72 °C | [4] |
| Catalyst | Sulfuric acid (0.5%) | [4] |
| Byproducts | Isopropyl phenol, various alcohols, tarry substances | [5] |
Reaction Pathway:
Electrophilic Aromatic Substitution
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration and sulfonation. The two isopropyl groups are ortho-, para-directing and activating.
Nitration of this compound introduces nitro groups onto the aromatic ring. Due to the directing effect of the isopropyl groups, substitution occurs at the positions ortho to them.
Objective: To synthesize dinitro-1,4-diisopropylbenzene.
Materials:
-
This compound
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Methylene (B1212753) chloride
-
Saturated sodium bicarbonate solution
Procedure:
-
Prepare a nitrating mixture by slowly adding 1 mL of concentrated sulfuric acid to 1 mL of concentrated nitric acid in an ice bath.[6]
-
Dissolve 1 mL of this compound in 5 mL of methylene chloride.
-
Slowly add the nitrating mixture to the this compound solution with vigorous stirring.[6]
-
After the addition is complete, continue stirring vigorously for 1 hour.[6]
-
Add 10 mL of fresh methylene chloride and wash the organic layer successively with saturated sodium bicarbonate solution and distilled water.[6]
-
Dry the organic layer and remove the solvent to obtain the crude product.
Quantitative Data: Specific yield data for the dinitration of this compound is not readily available in the searched literature. The primary products are expected to be 1,4-diisopropyl-2,5-dinitrobenzene and 1,4-diisopropyl-2,6-dinitrobenzene.
Sulfonation introduces sulfonic acid groups onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid and is reversible.
Objective: To synthesize this compound disulfonic acid.
Materials:
-
This compound
-
Fuming sulfuric acid (oleum)
Procedure:
-
Carefully add this compound to fuming sulfuric acid with stirring, maintaining a controlled temperature.
-
Heat the reaction mixture to promote the reaction. The reaction is reversible, and removal of water can drive it to completion.[7]
-
After the reaction is complete, the product can be isolated by pouring the mixture onto ice and filtering the precipitated sulfonic acid.
Quantitative Data: Detailed quantitative data for the sulfonation of this compound is not available in the provided search results.
Side-Chain Halogenation: Bromination
The benzylic hydrogens on the isopropyl groups are susceptible to free-radical substitution. N-Bromosuccinimide (NBS) is a selective reagent for benzylic bromination.
Objective: To synthesize 1,4-bis(1-bromo-1-methylethyl)benzene.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Non-polar solvent (e.g., carbon tetrachloride or cyclohexane)
Procedure:
-
Dissolve this compound in a suitable non-polar solvent.
-
Add N-bromosuccinimide and a catalytic amount of a radical initiator.
-
Heat the mixture to reflux or expose to UV light to initiate the reaction.
-
The reaction proceeds via a free-radical chain mechanism.
-
After the reaction is complete, filter off the succinimide (B58015) byproduct and wash the organic solution.
-
Remove the solvent to isolate the brominated product.
Quantitative Data: Specific quantitative yields for the side-chain bromination of this compound were not found in the searched literature.
Dehydrogenation
This compound can be catalytically dehydrogenated to produce 1,4-diisopropenylbenzene, a valuable monomer for specialty polymers.
Objective: To synthesize 1,4-diisopropenylbenzene.
Materials:
-
This compound
-
Solid catalyst (e.g., iron compound, potassium compound, and magnesium compound based)[8]
-
Steam
Procedure:
-
The dehydrogenation is carried out in a high-temperature gaseous phase in the presence of steam and a solid catalyst.[8]
-
The reaction temperature is typically in the range that facilitates dehydrogenation while minimizing thermal cracking.
-
The steam acts as a diluent and helps to prevent coking of the catalyst.
-
The product stream is cooled to condense the organic products, which are then separated.
Quantitative Data: While the patent describes the catalyst composition, specific quantitative data on conversion, selectivity, and yield for this compound dehydrogenation are not detailed in the provided search results.
Logical Workflow for Industrial Utilization
The primary industrial application of this compound is as a precursor to hydroquinone. The logical workflow for this process is depicted below.
Conclusion
This compound exhibits a well-defined profile of chemical stability and reactivity, making it a versatile intermediate in organic synthesis. While stable under normal conditions, its reactivity, particularly at the benzylic positions of the isopropyl groups, is central to its primary industrial application in the production of hydroquinone. The electrophilic substitution reactions on the aromatic ring, though less common commercially, offer pathways to a variety of substituted diisopropylbenzene derivatives. This guide provides a foundational understanding of the key chemical transformations of this compound, supported by available experimental data, to aid in the design and optimization of synthetic routes in research and industrial settings. Further research to quantify the yields and optimize conditions for reactions such as nitration, sulfonation, and bromination would be beneficial for expanding the synthetic utility of this important chemical intermediate.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. CN101851187B - Method for preparing dihydroperoxide diisopropyl benzene by peroxidation of diisopropylbenzene in presence of organic alkali catalyst - Google Patents [patents.google.com]
- 3. Cumene process - Wikipedia [en.wikipedia.org]
- 4. US4434305A - Process for production of hydroquinone - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. pubs.sciepub.com [pubs.sciepub.com]
- 7. chemithon.com [chemithon.com]
- 8. JP2000327596A - Dehydrogenation of diisopropylbenzene - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 1,4-Diisopropylbenzene as a High-Boiling Point Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diisopropylbenzene (p-DIPB) is a high-boiling point aromatic hydrocarbon solvent that offers a unique combination of properties, making it a valuable, yet often overlooked, medium for a variety of organic reactions. Its high boiling point, chemical inertness under many conditions, and good solvency for a range of organic compounds make it particularly suitable for high-temperature syntheses. This document provides an overview of its applications, relevant physical data, and a detailed protocol for its use in a representative high-temperature organic reaction.
Physical and Chemical Properties
This compound is a colorless liquid with a characteristic aromatic odor.[1] Its key physical properties are summarized in the table below, highlighting its suitability for high-temperature applications.
| Property | Value | Reference |
| IUPAC Name | 1,4-di(propan-2-yl)benzene | [2] |
| CAS Number | 100-18-5 | [2] |
| Molecular Formula | C₁₂H₁₈ | [2] |
| Molecular Weight | 162.27 g/mol | [2] |
| Boiling Point | 210 °C | [3] |
| Melting Point | -17 °C | [3] |
| Density | 0.857 g/mL at 25 °C | [3] |
| Solubility | Soluble in alcohol, ether, acetone, and benzene. Insoluble in water. | [3] |
Applications in Organic Synthesis
Due to its high boiling point and stability, this compound is an excellent solvent for reactions that require elevated temperatures to proceed at a reasonable rate. Such reactions include certain metal-catalyzed cross-couplings, polymerizations, and thermal rearrangements. Aromatic hydrocarbons with high boiling points are known to be effective in driving slow reactions by allowing for higher reaction temperatures.[4]
High-Temperature Polymerization Reactions
This compound can serve as a solvent in polymerization reactions where high temperatures are necessary to initiate or propagate the polymerization process. For instance, in the preparation of poly-p-diisopropylbenzene, a molar surplus of p-diisopropylbenzene itself can be used as the reaction medium.
Experimental Protocols
The following protocol details the synthesis of poly-p-diisopropylbenzene, a reaction that takes advantage of the high boiling point of this compound, which acts as both a reactant and the solvent.
Synthesis of Poly-p-diisopropylbenzene
This protocol is adapted from a patented process for the preparation of poly-p-diisopropylbenzene. The reaction involves the peroxide-initiated polymerization of this compound at elevated temperatures.
Materials:
-
This compound (p-DIPB)
-
Di-tert-butyl peroxide
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel
-
Heating mantle with temperature controller
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: A multi-necked round-bottom flask is charged with a molar excess of this compound. The flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The entire apparatus is placed under an inert atmosphere.
-
Heating: The this compound is heated to a temperature between 130 °C and 160 °C using a heating mantle. A preferred temperature range for the reaction is 145 °C to 150 °C.
-
Initiator Addition: Di-tert-butyl peroxide is added slowly to the heated this compound through the addition funnel while stirring. The peroxide is added without an additional solvent.
-
Reaction Monitoring: The reaction mixture is maintained at the specified temperature with continuous stirring. The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the formation of the polymer.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The poly-p-diisopropylbenzene product, which may precipitate upon cooling, can be isolated by filtration.
Quantitative Data:
The yield and molecular weight of the resulting polymer are dependent on the reaction conditions, including the molar ratio of the peroxide initiator to the monomer and the reaction temperature and time.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of selecting a high-boiling point solvent and the general workflow for the synthesis of poly-p-diisopropylbenzene.
References
Application Notes and Protocols: 1,4-Diisopropylbenzene as a Chemical Intermediate for Polymer Synthesis
Introduction
1,4-Diisopropylbenzene (DIPB) is a symmetrical aromatic hydrocarbon that serves as a valuable and versatile chemical intermediate in the synthesis of advanced polymers.[1][2] While not typically polymerized directly, its chemical structure allows for straightforward modification into polymerizable monomers or other key precursors. The primary route involves the catalytic dehydrogenation of its isopropyl groups to yield 1,4-diisopropenylbenzene (B167512) (DIB), a bifunctional monomer.[3] This monomer is particularly useful because the differential reactivity of its two isopropenyl groups can be exploited under controlled polymerization conditions to produce linear polymers with pendant double bonds.[4][5] These pendant groups serve as reactive sites for subsequent cross-linking, grafting, or other functionalization reactions, enabling the creation of complex polymer architectures and high-performance thermosetting resins.[3][4] Additionally, 1,4-DIPB can be a precursor to hydroquinone (B1673460) via the Hock rearrangement, a key component in the synthesis of polyesters and polycarbonates.[3][6]
These application notes provide detailed protocols for the synthesis of polymers derived from 1,4-diisopropenylbenzene, the primary polymerizable derivative of 1,4-DIPB. The methodologies focus on controlled polymerization techniques, such as living anionic and free-radical polymerization, which are critical for researchers in materials science and polymer chemistry.
Synthesis Pathway from this compound
The most common pathway for utilizing 1,4-DIPB in polymer synthesis begins with its conversion to 1,4-diisopropenylbenzene (DIB). This is typically achieved through catalytic dehydrogenation. The resulting DIB monomer can then be polymerized through various mechanisms to form a soluble, linear polymer with reactive pendant isopropenyl groups, which can be further reacted to form cross-linked networks.
Caption: Synthesis pathway from 1,4-DIPB to a cross-linked polymer network.
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(1,4-diisopropenylbenzene) via Living Anionic Polymerization
Anionic polymerization of DIB, particularly at low temperatures, allows for the selective polymerization of one isopropenyl group, yielding a soluble, linear polymer with the other group pendant to the main chain.[4][5] This "living" polymerization method provides excellent control over molecular weight and results in a narrow molecular weight distribution. The following protocol is based on established procedures for similar divinyl monomers.[7]
Materials:
-
1,4-Diisopropenylbenzene (DIB), purified by distillation from CaH₂.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
sec-Butyllithium (sec-BuLi) in cyclohexane.
-
Potassium tert-butoxide (t-BuOK).
-
Methanol (B129727), anhydrous.
-
Argon gas, high purity.
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is oven-dried at 120 °C overnight and subsequently cooled under a stream of dry argon.
-
Solvent and Additive Addition: Freshly distilled THF is transferred to the reaction flask via cannula under an argon atmosphere. The required amount of t-BuOK is then added.
-
Initiator Preparation: The solution is cooled to -78 °C using a dry ice/acetone bath. A calculated amount of sec-BuLi solution is added dropwise via syringe to form the initiator complex.
-
Monomer Addition: A solution of purified DIB in THF is added dropwise to the initiator solution at -78 °C. The reaction mixture will typically develop a deep color, indicating the presence of living anionic chain ends.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1-2 hours) with continuous stirring.
-
Termination: The polymerization is terminated by the dropwise addition of a small amount of anhydrous methanol, which protonates the carbanionic chain ends. The disappearance of the color indicates successful termination.
-
Polymer Isolation: The polymer is isolated by pouring the reaction mixture into a large volume of methanol. The resulting white precipitate is collected by filtration, washed thoroughly with fresh methanol, and dried under vacuum at room temperature to a constant weight.
Protocol 2: Synthesis of Linear Poly(1,4-diisopropenylbenzene) via Free-Radical Polymerization
Free-radical polymerization offers a more conventional route to polymerizing DIB. By carefully selecting the initiator and reaction temperature, and often in the presence of a chain-transfer agent, the formation of substantially linear polymers can be favored over cross-linked gels.[3][8]
Materials:
-
1,4-Diisopropenylbenzene (DIB), inhibitor removed.
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator.[3]
-
Toluene, anhydrous.
-
Methanol.
-
Argon gas, high purity.
Procedure:
-
Reaction Mixture Preparation: In a Schlenk tube, the desired amounts of DIB and AIBN are dissolved in anhydrous toluene.
-
Degassing: The solution is thoroughly degassed to remove dissolved oxygen, which can inhibit radical polymerization. This is typically achieved by subjecting the solution to three freeze-pump-thaw cycles.
-
Polymerization: The sealed reaction tube is placed in a preheated oil bath set to a specific temperature (e.g., 60-80 °C) and stirred for the desired reaction time. The progress of the polymerization can be monitored by observing the increase in viscosity.
-
Termination and Isolation: The polymerization is quenched by rapidly cooling the reaction mixture to room temperature and exposing it to air. The polymer is then isolated by precipitation into a large excess of methanol, followed by filtration.
-
Purification: The collected polymer is redissolved in a minimal amount of a suitable solvent (like THF or toluene) and reprecipitated into methanol to remove any unreacted monomer and initiator fragments. The final product is dried under vacuum.
Caption: General experimental workflow for polymer synthesis.
Data Presentation
The following tables summarize typical quantitative data for the polymerization of divinyl/diisopropenylbenzene monomers under controlled conditions, illustrating the effectiveness of these methods in producing well-defined polymers.
Table 1: Living Anionic Polymerization of 1,4-Divinylbenzene (a DIB analog) [7]
| Entry | [Monomer]:[Initiator] Ratio | Reaction Time (min) | Target Mₙ ( kg/mol ) | Experimental Mₙ ( kg/mol ) | Mₙ/Mₙ |
| 1 | 100:1 | 60 | 13.0 | 13.5 | 1.04 |
| 2 | 200:1 | 60 | 26.0 | 27.2 | 1.05 |
| 3 | 400:1 | 60 | 52.1 | 55.8 | 1.05 |
| 4 | 465:1 | 60 | 60.5 | 60.5 | < 1.05 |
Mₙ: Number-average molecular weight; Mₙ: Weight-average molecular weight.
Table 2: Free-Radical Polymerization of Diisopropenylbenzene (DIPB) [8]
| Entry | Initiator Type | Temperature (°C) | Time (h) | Conversion (%) | Polymer Structure |
| 1 | Azo Initiator | 80 | 6 | > 70 | Substantially Linear |
| 2 | Azo Initiator | 120 | 4 | > 90 | Substantially Linear |
| 3 | Peroxide | 100 | 5 | ~85 | Substantially Linear |
Note: The term "substantially linear" implies no more than one branch per five monomer units.[8]
Applications of Derived Polymers
Polymers synthesized from 1,4-diisopropenylbenzene are valuable precursors for a range of advanced materials.
-
High-Performance Thermosets: The pendant isopropenyl groups on the linear polymer backbone are available for subsequent cross-linking reactions upon heating or with the addition of a curing agent, leading to the formation of thermosetting resins with excellent thermal stability and mechanical properties.[3]
-
Graft and Block Copolymers: The living nature of the anionic polymerization allows for the sequential addition of other monomers to create well-defined block copolymers. Furthermore, the pendant double bonds can serve as initiation sites for grafting other polymer chains, leading to complex architectures.[4]
-
Coatings and Finishes: Linear polymers of DIB can be used as chain transfer agents in the production of materials for specialized coatings and automotive finishes.[3]
-
Advanced Materials: DIB has been used as a comonomer with elemental sulfur in a process called "inverse vulcanization" to create high-sulfur-content polymers, which are being investigated for applications in next-generation batteries and infrared optics.[3]
References
- 1. This compound (DIPB) | Eastman [eastman.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,4-Diisopropenylbenzene | 1605-18-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
Application of 1,4-Diisopropylbenzene in the TALSPEAK process for nuclear fuel reprocessing
Document ID: AN-TALSPEAK-DIPB-001
Abstract
This document provides detailed application notes and protocols for the use of 1,4-Diisopropylbenzene (DIPB) as a diluent in the Trivalent Actinide – Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes (TALSPEAK) process. The TALSPEAK process is a crucial liquid-liquid extraction method for separating trivalent minor actinides (Am, Cm) from lanthanides in spent nuclear fuel reprocessing. These notes cover the chemical principles, experimental procedures, and expected performance data for researchers and scientists in the field of nuclear chemistry and radiochemical separations.
Introduction
The separation of trivalent actinides, such as americium (Am) and curium (Cm), from lanthanide fission products is a significant challenge in advanced nuclear fuel reprocessing due to their similar ionic radii and chemical properties. The TALSPEAK process, developed at Oak Ridge National Laboratory, addresses this challenge by selectively extracting lanthanides into an organic phase, while retaining actinides in the aqueous phase.[1][2] This separation is critical for reducing the long-term radiotoxicity of nuclear waste and enabling the transmutation of minor actinides.
The conventional TALSPEAK process utilizes an organic solvent phase composed of an acidic extractant, di-(2-ethylhexyl) phosphoric acid (HDEHP), dissolved in a diluent, typically this compound (DIPB).[1] The aqueous phase consists of a polyaminocarboxylic acid complexing agent, diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA), in a lactic acid buffer solution.[1] The success of the separation hinges on the preferential complexation of trivalent actinides by DTPA in the aqueous phase, which prevents their extraction by HDEHP into the organic phase.
This compound is a widely used diluent in this process due to its chemical stability, high flash point, and favorable physical properties that facilitate phase separation. This document outlines the specific role and application of 1,4-DIPB in the TALSPEAK process, providing detailed protocols and performance data.
Chemical Principle
The TALSPEAK process operates on a delicate balance of complexation chemistry between the aqueous and organic phases. A "tug-of-war" for the trivalent metal ions (M³⁺) occurs between the aqueous complexing agent (DTPA) and the organic extractant (HDEHP).
-
Aqueous Phase: DTPA is a strong chelating agent that forms stable complexes with both actinides and lanthanides. However, it exhibits a slightly greater affinity for trivalent actinides. This preferential complexation "holds back" the actinides in the aqueous solution.
-
Organic Phase: HDEHP is a liquid cation exchanger that can extract both trivalent actinides and lanthanides into the organic phase.
The overall separation is governed by the distribution ratio (D) of the metal ions, which is the ratio of the metal concentration in the organic phase to that in the aqueous phase. Lanthanides generally have higher distribution ratios than actinides in the TALSPEAK system, leading to their selective extraction into the organic phase. The diluent, this compound, serves as the carrier for the HDEHP extractant and influences the physical properties of the organic phase, such as viscosity and density, which are important for efficient phase mixing and separation.
Quantitative Data
The efficiency of the TALSPEAK process is evaluated based on distribution ratios (D) and separation factors (SF). The separation factor between two metal ions (M1 and M2) is the ratio of their distribution ratios (SF = DM1 / DM2).
Table 1: Distribution Ratios of Lanthanides and Americium in a Conventional TALSPEAK System
| Element | Ionic Radius (Å, CN=8)[3] | Distribution Ratio (D) |
| La | 1.16 | ~5 |
| Ce | 1.143 | ~10 |
| Pr | 1.126 | ~15 |
| Nd | 1.109 | ~20 |
| Sm | 1.079 | ~30 |
| Eu | 1.066 | ~35 |
| Gd | 1.053 | ~30 |
| Tb | 1.04 | ~40 |
| Dy | 1.027 | ~50 |
| Ho | 1.015 | ~60 |
| Er | 1.004 | ~80 |
| Tm | 0.994 | ~100 |
| Yb | 0.985 | ~120 |
| Lu | 0.977 | ~150 |
| Am | 1.09 | ~0.1 |
Conditions: Organic phase: 0.3 M HDEHP in this compound; Aqueous phase: 1.0 M lactic acid, 0.05 M DTPA, pH 3.5. Data are approximate values compiled from graphical representations in the literature.[3]
Table 2: Separation Factors for Americium(III) vs. Europium(III) and Neodymium(III) at Varying pH
| pH | Separation Factor (Eu/Am) | Separation Factor (Nd/Am) |
| 2.5 | ~150 | ~100 |
| 3.0 | ~200 | ~120 |
| 3.5 | ~350 | ~200 |
| 4.0 | ~250 | ~150 |
Conditions: Organic phase: 0.5 M HDEHP in diisopropylbenzene; Aqueous phase: 1 M lactic acid, 0.05 M DTPA. Data are approximate values compiled from graphical representations in the literature.[3] Under ideal conditions, the conventional TALSPEAK process can achieve a single-stage separation factor of about 100 for Am³⁺ from Nd³⁺.[2]
Experimental Protocols
This section provides a general laboratory-scale protocol for performing a TALSPEAK extraction. For work with radioactive materials, all procedures must be conducted in appropriate radiological controlled areas with necessary safety precautions.
Reagent Preparation
Organic Phase (Solvent):
-
Accurately weigh the required amount of di-(2-ethylhexyl) phosphoric acid (HDEHP).
-
Dissolve the HDEHP in a precise volume of this compound (DIPB) to achieve the desired concentration (e.g., 0.3 M).
-
Stir the solution until the HDEHP is completely dissolved.
Aqueous Phase (Feed):
-
Prepare a stock solution of lactic acid (e.g., 1.0 M).
-
Dissolve the required amount of diethylenetriamine-N,N,N',N'',N''-pentaacetic acid (DTPA) in the lactic acid solution to the desired concentration (e.g., 0.05 M).
-
Adjust the pH of the aqueous solution to the target value (e.g., 3.5) using a concentrated solution of a suitable base (e.g., NaOH or NH₄OH). The pH should be carefully monitored and adjusted.[3]
-
Spike the aqueous feed solution with known concentrations of lanthanide and actinide tracers for analysis.
Solvent Extraction Procedure (Batch Contact)
-
In a suitable container (e.g., a centrifuge tube), add equal volumes of the prepared organic and aqueous phases (e.g., 5 mL of each).
-
Tightly cap the container and mix the two phases vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. A vortex mixer or a mechanical shaker can be used.
-
After mixing, centrifuge the sample for a sufficient time (e.g., 5-10 minutes) to achieve complete phase separation.
-
Carefully separate the aqueous and organic phases using a pipette.
-
Take aliquots from both the aqueous and organic phases for analysis of metal ion concentrations.
Analytical Procedures
The concentrations of lanthanides and actinides in the aqueous and organic phases can be determined using various analytical techniques:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For stable or long-lived isotopes.
-
Gamma Spectroscopy: For gamma-emitting radionuclides.
-
Alpha Spectroscopy: For alpha-emitting radionuclides.
-
Liquid Scintillation Counting: For beta-emitting radionuclides.
To analyze the organic phase, it may be necessary to first back-extract the metal ions into an aqueous solution (e.g., a strong acid solution).
Diagrams
TALSPEAK Process Workflow
Caption: High-level workflow of the TALSPEAK process.
Chemical Interactions in the TALSPEAK Process
Caption: Chemical equilibria in the TALSPEAK process.
Conclusion
The TALSPEAK process, utilizing this compound as a diluent for the HDEHP extractant, is a robust and effective method for the separation of trivalent actinides from lanthanides. The chemical stability and favorable physical properties of 1,4-DIPB contribute to the overall efficiency and operability of the process. The provided protocols and data serve as a comprehensive guide for researchers and scientists working on advanced nuclear fuel reprocessing technologies. Careful control of process parameters, particularly pH, is essential for achieving optimal separation performance.
References
Application Notes and Protocols: The Role of 1,4-Diisopropylbenzene in Hydroperoxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of hydroperoxides from 1,4-diisopropylbenzene, a critical process in industrial organic synthesis. The following sections detail the underlying chemical principles, experimental protocols, and applications of the resulting hydroperoxides.
Introduction
This compound (p-DIPB) is an aromatic hydrocarbon that serves as a key precursor in the synthesis of this compound dihydroperoxide (p-DHP). This transformation is primarily achieved through a liquid-phase autoxidation process, which proceeds via a free-radical chain mechanism. The resulting dihydroperoxide is a valuable intermediate, primarily utilized in the production of hydroquinone (B1673460) and acetone, and as a radical initiator in polymerization processes. While not directly involved in biological signaling pathways, its derivatives have applications in the broader pharmaceutical landscape, for instance, in the quality control of drug substances like Dobesilic Acid[1].
Reaction Mechanism: Autoxidation of this compound
The synthesis of this compound dihydroperoxide from this compound is an autoxidation reaction that follows a free-radical chain mechanism, consisting of three main stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the formation of free radicals. This can be spontaneous at elevated temperatures or, more commonly, induced by the addition of a radical initiator or the decomposition of pre-existing hydroperoxides.
-
Propagation: A series of chain reactions consumes the this compound and molecular oxygen to form the monohydroperoxide (MHP) as an intermediate, which is then further oxidized to the dihydroperoxide (DHP).
-
Termination: The chain reaction concludes when radicals combine to form non-radical, stable products.
Experimental Protocols
The following protocols are generalized from common industrial and laboratory practices found in patent literature. Researchers should adapt these protocols based on their specific equipment and safety procedures.
General Laboratory Synthesis of this compound Dihydroperoxide
Objective: To synthesize this compound dihydroperoxide via autoxidation of this compound.
Materials:
-
This compound (p-DIPB)
-
Initiator (e.g., dibenzoyl peroxide, azobisisobutyronitrile (AIBN), or a small amount of previously synthesized DHP)
-
Pressurized air or oxygen source
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 4% aqueous solution)
-
Inorganic acid (e.g., sulfuric acid)
-
Organic solvent for extraction (e.g., methyl isobutyl ketone - MIBK)
Equipment:
-
Glass-lined or stainless steel reactor equipped with a stirrer, thermometer, gas inlet tube (sparger), and reflux condenser.
-
Heating mantle or oil bath
-
Separatory funnel
-
pH meter or pH paper
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: Charge the reactor with this compound. If using an initiator, add it to the reactor at this stage.
-
Heating and Oxidation: Heat the reaction mixture to the desired temperature (typically 85-115°C) while stirring. Introduce a continuous flow of pressurized air or oxygen through the gas sparger into the reaction mixture. Maintain a constant pressure (e.g., 0.45-0.50 MPa).
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing the composition by HPLC to determine the relative amounts of p-DIPB, MHP, and DHP.
-
Reaction Termination: Once the desired conversion is achieved (typically after 14-16 hours), stop the flow of air/oxygen and cool the reactor to room temperature.
-
Extraction and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an aqueous sodium hydroxide solution to extract the acidic hydroperoxides (MHP and DHP) into the aqueous phase. The unreacted p-DIPB will remain in the organic phase.
-
Separate the two phases. The organic phase containing unreacted p-DIPB can be recycled.
-
Wash the aqueous phase with an organic solvent to remove any remaining impurities.
-
Acidify the aqueous phase with an inorganic acid to a pH of approximately 6-7. This will precipitate the dihydroperoxide.
-
Collect the precipitated this compound dihydroperoxide by filtration.
-
The collected solid can be further purified by recrystallization.
-
Quantitative Data from Literature
The following tables summarize quantitative data from various sources, primarily patent literature, for the synthesis of diisopropylbenzene dihydroperoxides.
Table 1: Reaction Conditions for Diisopropylbenzene Oxidation
| Parameter | Value | Reference |
| Starting Material | Mixture of m- and p-DIPB (35:65 wt ratio) | [2][3] |
| Initiator | Dihydro dicumyl peroxide (1.2g for 430g DIPB) | [2][3] |
| Temperature | 115°C | [2][3] |
| Pressure | 0.45 MPa | [2][3] |
| Air Flow Rate | 70 L/h | [2][3] |
| Reaction Time | 16 h | [2][3] |
| Parameter | Value | Reference |
| Starting Material | Mixture of m- and p-DIPB (35:65 wt ratio) | [2][3] |
| Initiator | Diisopropyl azodicarboxylate (0.6g for 430g DIPB) | [2][3] |
| Temperature | 100°C | [2][3] |
| Pressure | 0.50 MPa | [2][3] |
| Air Flow Rate | 60 L/h | [2][3] |
| Reaction Time | 16 h | [2][3] |
Table 2: Product Composition after Oxidation
| Component | Percentage (by HPLC) | Reference |
| Diisopropylbenzene (DIPB) | 2.4% | [2][3] |
| Dihydroperoxide (DHP) | 63.5% | [2][3] |
| Monohydroperoxide (MHP) | 28.7% | [2][3] |
| Component | Percentage (by HPLC) | Reference |
| Diisopropylbenzene (DIPB) | 2.9% | [2][3] |
| Dihydroperoxide (DHP) | 62.9% | [2][3] |
| Monohydroperoxide (MHP) | 30.6% | [2][3] |
Experimental Workflow and Logic
The overall process for the synthesis and purification of this compound dihydroperoxide can be visualized as a sequential workflow.
Applications and Relevance to Drug Development
The primary industrial application of this compound dihydroperoxide is as a precursor for the synthesis of hydroquinone and acetone. This process is analogous to the Hock process for phenol (B47542) production from cumene. Hydroquinone itself is a key intermediate in the synthesis of various chemicals, including antioxidants, polymerization inhibitors, and certain pharmaceuticals.
The relevance of this compound hydroperoxide to drug development is largely indirect. It is not known to be involved in specific biological signaling pathways. However, the downstream products derived from it can be. For example, hydroquinone derivatives are found in some dermatological drugs. Furthermore, the hydroperoxide itself can be used in the quality control processes during the manufacturing of certain active pharmaceutical ingredients[1].
Safety Considerations
Organic hydroperoxides are potentially explosive and should be handled with care. They are sensitive to heat, shock, and contamination. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. It is crucial to avoid the concentration of hydroperoxides to dryness, as this can lead to explosive decomposition.
References
- 1. P-Diisopropylbenzene Dihydroperoxide | 3159-98-6 | SynZeal [synzeal.com]
- 2. Method for preparing m-diisopropylbenzene hydrogen peroxide and p-diisopropylbenzene hydrogen peroxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101544586A - Process for continuous preparation of diisopropylbenzene dihydroperoxide - Google Patents [patents.google.com]
Application Notes and Protocols: 1,4-Diisopropylbenzene as a Precursor for Stabilizers and Synthetic Lubricants
Introduction
1,4-Diisopropylbenzene (1,4-DIPB) is a vital aromatic hydrocarbon that serves as a key precursor in the synthesis of a variety of commercially important chemicals.[1] Its symmetric structure and reactive isopropyl groups make it an ideal starting material for producing stabilizers, particularly antioxidants, and for the formulation of high-performance synthetic lubricants. The primary route for its application involves the oxidation of the isopropyl groups to form hydroperoxides, which are versatile intermediates.[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging 1,4-DIPB in the synthesis of these valuable compounds.
Application in the Synthesis of Stabilizers (Antioxidants)
1,4-DIPB is a precursor to hindered phenolic antioxidants, which are a major class of stabilizers used to prevent the oxidative degradation of organic materials such as plastics, rubbers, and lubricants.[3][4] The synthesis pathway typically involves the hydroperoxidation of 1,4-DIPB to this compound dihydroperoxide (DHP), followed by further chemical transformations.
The overall process can be visualized as follows:
Experimental Protocols
Protocol 1: Synthesis of this compound Dihydroperoxide (DHP)
This protocol details the oxidation of this compound to its dihydroperoxide, a key intermediate. The following is a representative procedure based on established methods.[5][6][7]
Materials:
-
This compound (p-DIPB)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (2-5%)
-
Oxygen or air supply
-
Reaction vessel equipped with a stirrer, gas inlet, reflux condenser, and temperature control
Procedure:
-
Charge the reaction vessel with this compound.
-
Add the aqueous sodium hydroxide solution to create alkaline conditions.
-
Heat the mixture to the desired reaction temperature, typically between 80°C and 110°C.[5][6]
-
Introduce a continuous stream of oxygen or air into the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by periodically analyzing the concentration of hydroperoxides.
-
Continue the reaction until the desired conversion of 1,4-DIPB is achieved.
-
Upon completion, cool the reaction mixture and separate the organic layer containing the dihydroperoxide.
Quantitative Data from Hydroperoxidation of Diisopropylbenzene
| Parameter | Condition 1[5] | Condition 2[6] | Condition 3[7] |
| Reaction Type | Anhydrous, Non-alkaline | Aqueous, Alkaline | Anhydrous, Non-alkaline |
| Temperature | 85°C | 80-110°C | 85-95°C |
| DIPB Conversion | 45-55% | - | - |
| Product Yield (DHP + HHP) | 92.8% | 79-83% (mol % yield to DHP + HHP + DCL) | 92.8% |
| Product Composition | ~75% DHP, ~25% HHP | 71-73% (DHP/DHP + HHP + DCL) | ~75% DHP, ~25% HHP |
DHP: Diisopropylbenzene dihydroperoxide; HHP: Diisopropylbenzene hydroxyhydroperoxide; DCL: Dicarbinol
Protocol 2: Synthesis of Hindered Phenolic Antioxidants
This protocol describes a general method for the synthesis of hindered phenols, which are effective antioxidants, through the alkylation of a phenolic compound.[8][9]
Materials:
-
A phenolic precursor (e.g., p-cresol)
-
An alkylating agent (e.g., isobutylene)
-
A catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
An appropriate solvent (e.g., toluene)
-
Reaction flask with a condenser, stirrer, and gas inlet
Procedure:
-
In the reaction flask, dissolve the phenolic precursor and the catalyst in the solvent.
-
Heat the solution to reflux.
-
Continuously bubble the alkylating agent (isobutylene gas) through the refluxing solution for a specified duration (e.g., 14 hours).[9]
-
After the reaction period, cool the mixture to room temperature.
-
Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude product.
-
Purify the crude product, typically by distillation, to yield the final hindered phenolic antioxidant.
Application in Synthetic Lubricants
Derivatives of this compound, particularly the hindered phenolic antioxidants synthesized as described above, are crucial additives in synthetic lubricant formulations.[3] They function by inhibiting oxidative degradation of the lubricant base stock, which is essential for maintaining performance at high temperatures and extending the service life of the lubricant.[10]
Role of Antioxidants in Lubricants:
-
Radical Scavenging: Hindered phenols interrupt the free-radical chain reactions of oxidation.
-
Thermal Stability: They enhance the lubricant's resistance to thermal breakdown.
-
Deposit Control: By preventing oxidation, they help to minimize the formation of sludge and varnish.
While 1,4-DIPB is not typically used as a primary base stock itself, its derivatives are integral to the performance of synthetic lubricants formulated from polyalphaolefins (PAOs), esters, and other base stocks.[11]
General Formulation Protocol for a Synthetic Lubricant with Antioxidant Additive:
Materials:
-
Synthetic base stock (e.g., PAO)
-
Antioxidant derived from 1,4-DIPB (e.g., a hindered phenol)
-
Other performance additives (e.g., anti-wear agents, viscosity index improvers, corrosion inhibitors)
-
Blending vessel with heating and stirring capabilities
Procedure:
-
Charge the blending vessel with the synthetic base stock.
-
Heat the base stock to a temperature that facilitates the dissolution of additives (typically 60-80°C).
-
With stirring, add the antioxidant and other performance additives in their specified concentrations.
-
Continue stirring until all additives are completely dissolved and the mixture is homogeneous.
-
Cool the final lubricant blend to room temperature.
-
Conduct quality control tests to ensure the lubricant meets the required specifications for viscosity, thermal stability, and oxidative stability.
Quantitative Data on Antioxidant Performance
While specific quantitative data for lubricants formulated with 1,4-DIPB-derived antioxidants is often proprietary, the effectiveness of such antioxidants is generally evaluated using standard industry tests such as:
-
Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272): Measures the oxidation stability of the lubricant.
-
Thin Film Oxidation Uptake Test (TFOUT, ASTM D4742): Evaluates the oxidation stability of engine oils.
-
High-Temperature Deposit Tests: Assess the tendency of the lubricant to form deposits at elevated temperatures.
Higher values in RPVOT and TFOUT indicate better oxidative stability, a key performance characteristic enhanced by antioxidants derived from this compound.
References
- 1. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Diisopropenylbenzene | 1605-18-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CA1213690A - Polymeric antioxidants prepared from diphenylamine and dialkylalkenylbenzene or dihydroxyalkylbenzene - Google Patents [patents.google.com]
- 5. EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]
- 6. US4935551A - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. exxonmobilchemical.com [exxonmobilchemical.com]
- 11. exxonmobilchemical.com [exxonmobilchemical.com]
Application Notes and Protocols for the Hock Rearrangement of 1,4-Diisopropylbenzene Dihydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the acid-catalyzed Hock rearrangement of 1,4-diisopropylbenzene dihydroperoxide to produce hydroquinone (B1673460) and acetone. The protocol is compiled from established industrial processes and adapted for a laboratory setting.
Overview and Reaction Principle
The Hock rearrangement is a crucial industrial process for the production of phenols. In this specific application, this compound is first oxidized to its corresponding dihydroperoxide. This intermediate then undergoes an acid-catalyzed rearrangement to yield hydroquinone and acetone.[1][2][3] The reaction is highly exothermic and requires careful control of reaction conditions to ensure high yields and minimize side reactions.
The overall reaction scheme is as follows:
-
Oxidation: this compound + O₂ → this compound Dihydroperoxide
-
Hock Rearrangement: this compound Dihydroperoxide + H⁺ → Hydroquinone + Acetone
Experimental Data
The following tables summarize typical quantitative data for the two main stages of the process, derived from various sources.
Table 1: Air Oxidation of this compound
| Parameter | Value | Reference |
| Reaction Temperature | 85-115 °C | [4][5] |
| Reaction Pressure | 0.45-0.50 MPa | [4] |
| Initiator | Dibenzoyl peroxide, Diisopropyl azodicarboxylate | [4] |
| Initiator Concentration | 0.01 - 1% of raw material mass | [4] |
| Typical DHP Content in Oxidate | 62.9 - 65.7% | [4] |
| Typical DIPB Conversion | ~42% | [6] |
Table 2: Acid-Catalyzed Decomposition of this compound Dihydroperoxide
| Parameter | Value | Reference |
| Catalyst | Sulfuric acid, Phosphoric acid, Perchloric acid | [7] |
| Catalyst Concentration (H₂SO₄) | 0.1 - 2% by weight | [7] |
| Reaction Temperature | ~20 °C to 70 °C | [7] |
| DHP Concentration in Reactor | 0.1 - 1% by weight (maintained) | [7] |
| Solvent | Acetone, Organic solvent with a high boiling point | [7] |
| Product Yield | High | [7] |
Detailed Experimental Protocols
Safety Precautions:
-
Organic hydroperoxides can be explosive, especially when concentrated. Handle with extreme care and behind a blast shield.
-
Strong acids are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction is exothermic. Ensure adequate cooling and monitoring of the reaction temperature.
-
Perform all operations in a well-ventilated fume hood.
Protocol 1: Preparation of this compound Dihydroperoxide (DHP)
This protocol is adapted from industrial processes for a laboratory scale.
Materials:
-
This compound (p-DIPB)
-
Dibenzoyl peroxide (or another suitable radical initiator)
-
Pressurized air or oxygen source
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 4-18% w/w)
-
Sulfuric acid (H₂SO₄), dilute (e.g., 25% w/w)
-
Organic solvent for extraction (e.g., methyl isobutyl ketone - MIBK)
-
Reaction vessel equipped with a gas inlet, condenser, thermometer, and mechanical stirrer
Procedure:
-
Oxidation:
-
To a suitable reaction vessel, add this compound.
-
Add the radical initiator (e.g., 0.1% by weight of dibenzoyl peroxide).
-
Heat the mixture to 85-95°C with vigorous stirring.[5]
-
Introduce a steady stream of air or oxygen into the reaction mixture through the gas inlet.
-
Maintain the reaction at this temperature and continue the air/oxygen flow for 16-24 hours.[4]
-
Monitor the reaction progress by taking small aliquots and analyzing for hydroperoxide content (e.g., by HPLC or titration).
-
-
Extraction and Isolation of DHP:
-
After the reaction, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of aqueous sodium hydroxide solution (e.g., 18%) to the separatory funnel.[4]
-
Shake the funnel vigorously to extract the DHP into the aqueous phase as its sodium salt. The unreacted p-DIPB and monohydroperoxide (MHP) will remain in the organic phase.[4][5]
-
Separate the aqueous layer. The organic layer can be recycled for further oxidation.[4]
-
Cool the aqueous layer in an ice bath and slowly add dilute sulfuric acid with stirring until the pH is between 6 and 7.[4]
-
The DHP will precipitate out of the solution as an oil or solid.
-
Collect the crude DHP. For further purification, the DHP can be extracted from the acidified aqueous solution using an organic solvent like MIBK.[5]
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound dihydroperoxide.
-
Protocol 2: Hock Rearrangement of this compound Dihydroperoxide
Materials:
-
This compound dihydroperoxide (DHP)
-
Acetone (as solvent and product)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer, placed in a cooling bath.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the prepared this compound dihydroperoxide in acetone. The concentration should be kept low initially.
-
Cool the solution to 0-5°C using an ice-water bath.
-
-
Acid-Catalyzed Decomposition:
-
Prepare a solution of the acid catalyst. For example, a small amount of concentrated sulfuric acid in acetone.
-
Slowly add the acid catalyst solution dropwise to the cooled DHP solution with vigorous stirring. Caution: The reaction is highly exothermic. Monitor the temperature closely and maintain it below 20°C. The rate of addition should be controlled to prevent a rapid temperature increase. A common industrial practice is to maintain the DHP concentration in the reaction mixture at a low level (0.1-1% by weight) by controlling the feed rate of DHP into the reactor containing the acid catalyst.[7]
-
-
Reaction Work-up:
-
Once the addition is complete and the exotherm has subsided, allow the reaction to stir for an additional 30 minutes at room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is neutral.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of hydroquinone and acetone.
-
-
Purification:
-
Acetone can be removed by simple distillation.
-
The resulting crude hydroquinone can be purified by recrystallization from a suitable solvent (e.g., water or a mixed solvent system) or by column chromatography.
-
Visualizations
Caption: Mechanism of the Hock Rearrangement.
Caption: Experimental Workflow for Hydroquinone Synthesis.
References
- 1. HYDROQUINONE (BENZENE-1,4-DIOL) - Ataman Kimya [atamanchemicals.com]
- 2. Hydroquinone - Wikipedia [en.wikipedia.org]
- 3. Rearrangements of organic peroxides and related processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101544586A - Process for continuous preparation of diisopropylbenzene dihydroperoxide - Google Patents [patents.google.com]
- 5. US4935551A - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]
- 6. EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]
- 7. US4434305A - Process for production of hydroquinone - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 1,4-Diisopropylbenzene in Anionic Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,4-diisopropylbenzene and its derivatives in anionic polymerization reactions. The information is tailored for professionals in research and development, with a focus on producing well-defined polymers with controlled architectures.
Application Note 1: Living Anionic Polymerization of 1,4-Diisopropenylbenzene for the Synthesis of Reactive Polymers
Introduction
1,4-Diisopropenylbenzene (p-DIPB) is a divinyl monomer that typically leads to cross-linked, insoluble materials in conventional polymerization. However, through the use of specialized initiator systems and controlled reaction conditions, living anionic polymerization of p-DIPB can be achieved. This process selectively polymerizes one of the two isopropenyl groups, resulting in the formation of soluble, linear polymers with pendant isopropenyl functionalities. These pendant groups serve as reactive sites for subsequent modifications, making poly(p-DIPB) a valuable precursor for functional polymers and block copolymers.
Principle
The living anionic polymerization of p-DIPB is accomplished by employing a carefully designed initiator system, such as oligo(α-methylstyryl)lithium in the presence of excess potassium tert-butoxide (KOt-Bu), in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C).[1][2] This specific initiator system generates a less reactive and sterically hindered carbanion at the propagating chain end. This controlled reactivity allows for the selective polymerization of one isopropenyl group while leaving the other intact. The low reaction temperature is crucial to suppress side reactions, such as the intermolecular addition of the living chain-end to the pendant isopropenyl groups, which would lead to branching and cross-linking.[1] This method yields polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≤ 1.03).[2]
Data Presentation
| Initiator System | Solvent | Temperature (°C) | Monomer | Calculated Mₙ ( g/mol ) | Observed Mₙ ( g/mol ) | PDI (Mₒ/Mₙ) | Reference |
| Oligo(α-methylstyryl)lithium / KOt-Bu | THF | -78 | p-DIPB | 6,960 | 7,620 | 1.03 | [2] |
| Oligo(α-methylstyryl)lithium / KOt-Bu | THF | -78 | p-DIPB | 13,900 | 14,300 | 1.03 | [2] |
| Oligo(α-methylstyryl)lithium / KOt-Bu | THF | -78 | p-DIPB | 27,800 | 28,100 | 1.03 | [2] |
| Oligo(α-methylstyryl)lithium / KOt-Bu | THF | -78 | p-DIPB | - | 31,500 | 1.03 | [1] |
Experimental Protocol: Living Anionic Polymerization of p-DIPB
Materials:
-
1,4-Diisopropenylbenzene (p-DIPB), purified
-
α-Methylstyrene, purified
-
sec-Butyllithium (sec-BuLi) in a hydrocarbon solvent
-
Potassium tert-butoxide (KOt-Bu)
-
Tetrahydrofuran (THF), freshly distilled from a sodium/benzophenone ketyl
-
Methanol, anhydrous
-
Argon or Nitrogen gas, high purity
-
Glassware, flame-dried under vacuum
Procedure:
-
Initiator Preparation:
-
In a flame-dried, argon-purged flask equipped with a magnetic stirrer, add freshly distilled THF.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Inject a calculated amount of α-methylstyrene into the THF.
-
Slowly add a stoichiometric amount of sec-BuLi to initiate the oligomerization of α-methylstyrene. The solution should turn a characteristic red-orange color, indicating the formation of the oligo(α-methylstyryl)lithium initiator.
-
Add a 2.7 to 5.0 molar excess of KOt-Bu relative to the lithium salt.[2]
-
-
Polymerization:
-
Dissolve a calculated amount of p-DIPB monomer in freshly distilled THF in a separate flame-dried, argon-purged flask at room temperature.
-
Cool the monomer solution to -78°C.
-
Transfer the prepared initiator solution to the monomer solution via a cannula under positive argon pressure.
-
Allow the polymerization to proceed at -78°C. The reaction is typically fast.[1]
-
-
Termination:
-
After the desired reaction time, terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mₙ) and polydispersity index (PDI) of the resulting poly(p-DIPB) by size exclusion chromatography (SEC).
-
Confirm the presence of pendant isopropenyl groups using ¹H NMR and ¹³C NMR spectroscopy.
-
Visualization
Caption: Experimental workflow for the living anionic polymerization of p-DIPB.
Application Note 2: Synthesis of a Dilithium (B8592608) Initiator from this compound
Introduction
This compound can serve as a precursor for the synthesis of a difunctional (dilithium) initiator. This is achieved by reacting this compound with a secondary or tertiary alkyllithium compound in the presence of a controlled amount of a polar activator, such as diethyl ether.[3] The resulting dilithium initiator can then be used in anionic polymerization to produce polymers that grow from both ends of the initiator molecule. This is a valuable method for synthesizing telechelic polymers (polymers with functional groups at both chain ends after quenching with an appropriate electrophile) and ABA triblock copolymers.
Principle
The reaction involves the addition of two equivalents of an alkyllithium (e.g., sec-butyllithium) across the double bonds of the isopropenyl groups that are formed in situ from the diisopropylbenzene. A more direct route involves the reaction of a diisopropenylbenzene compound with a secondary or tertiary lithium alkyl.[3] The reaction is typically carried out at temperatures between 25 to 50°C. The molar ratio of the polar activator to the lithium alkyl is critical and should be carefully controlled (e.g., from above 0.1:1 to 2:1 for diethyl ether to lithium alkyl).[3] The molar ratio of the diisopropenylbenzene compound to the lithium alkyl should be close to 0.5:1.[3]
Data Presentation
| Diene Compound | Lithium Alkyl | Activator | Molar Ratio (Activator:Li-Alkyl) | Temperature (°C) | Reference |
| Diisopropenylbenzene | sec-Butyllithium | Diethyl ether | >0.1:1 to 1.5:1 | 40-50 | [3] |
| Diisopropenylbenzene | tert-Butyllithium | Diethyl ether | >0.1:1 to 2:1 | 25-50 | [3] |
Experimental Protocol: Synthesis of a Dilithium Initiator
Materials:
-
1,4-Diisopropenylbenzene, purified
-
sec-Butyllithium (sec-BuLi) or tert-Butyllithium (tert-BuLi) in a hydrocarbon solvent
-
Diethyl ether, anhydrous
-
Hydrocarbon solvent (e.g., cyclohexane), anhydrous
-
Argon or Nitrogen gas, high purity
-
Glassware, flame-dried under vacuum
Procedure:
-
Preparation:
-
In a flame-dried, argon-purged reactor, add the desired amount of sec-BuLi or tert-BuLi in a hydrocarbon solvent.
-
In a separate flame-dried, argon-purged flask, mix the diisopropenylbenzene compound with the calculated amount of diethyl ether.
-
-
Reaction:
-
Slowly add the mixture of diisopropenylbenzene and diethyl ether to the lithium alkyl solution.
-
Maintain the reaction temperature between 25 to 50°C.[3]
-
The molar ratio of diisopropenylbenzene to lithium alkyl should be approximately 0.5:1.[3]
-
The reaction mixture will develop a color characteristic of the dianionic species.
-
-
Use of the Initiator:
-
The prepared dilithium initiator solution can be directly used for the polymerization of monomers like styrene (B11656), butadiene, or isoprene.
-
Add the monomer to the initiator solution at the desired polymerization temperature.
-
Visualization
Caption: Synthesis and use of a dilithium initiator from diisopropenylbenzene.
Application Note 3: Synthesis of Block Copolymers using Living Poly(p-DIPB)
Introduction
The living nature of poly(p-DIPB) synthesized via the method described in Application Note 1 allows for its use as a macroinitiator for the polymerization of a second monomer. This sequential monomer addition is a powerful technique for creating well-defined block copolymers containing a reactive poly(p-DIPB) segment. The pendant isopropenyl groups in the poly(p-DIPB) block can be further modified post-polymerization to introduce additional functionalities.
Principle
After the complete consumption of the p-DIPB monomer, the living anionic chain ends of poly(p-DIPB) remain active. A second monomer, such as styrene (S), 2-vinylpyridine (B74390) (2VP), or tert-butyl methacrylate (B99206) (tBMA), can then be introduced into the reactor.[2] The living poly(p-DIPB) anions will initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer. The order of monomer addition is crucial and depends on the relative reactivities of the monomers and the nucleophilicity of the resulting carbanions. The monomer reactivity increases in the order: Styrene < 2-Vinylpyridine ≈ p-DIPB < tert-Butyl Methacrylate.[2]
Data Presentation
| First Block | Second Monomer | Resulting Block Copolymer | Observed Mₙ ( g/mol ) | PDI (Mₒ/Mₙ) | Reference |
| Polystyrene | p-DIPB | PS-block-P(p-DIPB) | 16,100 | 1.04 | [2] |
| Poly(2-vinylpyridine) | p-DIPB | P2VP-block-P(p-DIPB) | 15,200 | 1.05 | [2] |
| Poly(p-DIPB) | 2-Vinylpyridine | P(p-DIPB)-block-P2VP | 15,500 | 1.04 | [2] |
| Poly(p-DIPB) | tert-Butyl Methacrylate | P(p-DIPB)-block-PtBMA | 16,200 | 1.05 | [2] |
Experimental Protocol: Synthesis of P(p-DIPB)-block-PtBMA
Materials:
-
Living poly(p-DIPB) solution (from Protocol 1)
-
tert-Butyl methacrylate (tBMA), purified
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Argon or Nitrogen gas, high purity
Procedure:
-
Synthesis of the First Block:
-
Synthesize living poly(p-DIPB) according to the protocol in Application Note 1.
-
After the polymerization of p-DIPB is complete, take an aliquot for analysis to confirm the characteristics of the first block.
-
-
Addition of the Second Monomer:
-
While maintaining the reaction at -78°C, add a solution of purified tBMA in THF to the living poly(p-DIPB) solution.
-
Allow the polymerization of tBMA to proceed for the desired time.
-
-
Termination and Isolation:
-
Terminate the polymerization with degassed, anhydrous methanol.
-
Isolate the block copolymer by precipitation in methanol, followed by filtration and drying under vacuum.
-
-
Characterization:
-
Analyze the final block copolymer by SEC to determine its molecular weight and PDI. A clear shift to a higher molecular weight compared to the first block, while maintaining a narrow PDI, confirms the successful formation of the block copolymer.
-
Use NMR spectroscopy to determine the composition of the block copolymer.
-
Visualization
Caption: Workflow for the synthesis of a diblock copolymer using living poly(p-DIPB).
References
Application Notes and Protocols for the Synthesis of 1,4-Diisopropylbenzene via Friedel-Crafts Alkylation of Benzene with Propylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the introduction of alkyl groups onto aromatic rings. This application note focuses on the synthesis of 1,4-diisopropylbenzene (p-DIPB), a key intermediate in the production of various polymers, stabilizers, and synthetic lubricants. The reaction involves the electrophilic substitution of benzene (B151609) with propylene (B89431), typically in the presence of a solid acid catalyst. While the alkylation of benzene with propylene can lead to a mixture of mono-, di-, and poly-alkylated products, as well as different isomers of diisopropylbenzene (ortho, meta, and para), this document outlines protocols and reaction conditions optimized for the selective synthesis of the desired 1,4-isomer. The choice of catalyst and control of reaction parameters are critical for maximizing the yield and selectivity of p-DIPB. Zeolite catalysts, in particular, have demonstrated significant potential in directing the substitution to the para position due to their shape-selective properties.
Reaction Mechanism and Pathways
The Friedel-Crafts alkylation of benzene with propylene proceeds through an electrophilic aromatic substitution mechanism. The key steps involved are the formation of an isopropyl carbocation, the electrophilic attack on the benzene ring to form cumene (B47948) (isopropylbenzene), and the subsequent second alkylation to yield diisopropylbenzene isomers. Isomerization of the diisopropylbenzene products can also occur under the reaction conditions.
Caption: Reaction pathway for the Friedel-Crafts alkylation of benzene with propylene.
Experimental Protocols
Two primary approaches for the synthesis of this compound are presented: direct alkylation of benzene and isomerization of a diisopropylbenzene mixture.
Protocol 1: Direct Alkylation of Benzene with Propylene
This protocol focuses on the direct synthesis of this compound using a shape-selective zeolite catalyst to favor the formation of the para-isomer.
Materials:
-
Benzene (anhydrous)
-
Propylene (polymer grade)
-
Zeolite catalyst (e.g., H-ZSM-5, H-Beta, or modified mordenite)
-
Nitrogen (high purity)
-
Standard laboratory glassware for organic synthesis, including a high-pressure reactor.
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by calcination at 500-550°C for 4-6 hours under a flow of dry air or nitrogen to remove any adsorbed water.
-
Reactor Setup: A stainless-steel high-pressure autoclave reactor is charged with the activated zeolite catalyst (typically 5-10% by weight of benzene).
-
Reactant Charging: Anhydrous benzene is added to the reactor. The reactor is then sealed and purged with nitrogen to ensure an inert atmosphere.
-
Reaction Initiation: The reactor is heated to the desired temperature (e.g., 150-250°C) with stirring. Propylene is then introduced into the reactor to the desired pressure (e.g., 20-40 bar).
-
Reaction Monitoring: The reaction is allowed to proceed for a set duration (e.g., 2-8 hours). The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).
-
Reaction Termination and Product Recovery: After the desired reaction time, the reactor is cooled to room temperature, and the excess pressure is carefully released. The catalyst is separated from the reaction mixture by filtration.
-
Purification: The liquid product mixture is washed with a dilute sodium bicarbonate solution and then with water to remove any acidic residues. The organic layer is dried over anhydrous magnesium sulfate. The final product is purified by fractional distillation to separate unreacted benzene, cumene, and the different diisopropylbenzene isomers. This compound has a higher melting point than the other isomers, so crystallization can also be used as a purification method.
Protocol 2: Isomerization of Diisopropylbenzene Mixture
This protocol is useful when the initial alkylation yields a mixture of diisopropylbenzene isomers and the goal is to enrich the 1,4-isomer.
Materials:
-
Diisopropylbenzene isomer mixture (typically a byproduct from cumene production)
-
Solid acid catalyst (e.g., silica-alumina or a zeolite like H-Beta)
-
Nitrogen (high purity)
-
Standard laboratory glassware for organic synthesis, including a suitable reactor.
Procedure:
-
Catalyst Loading: The solid acid catalyst is loaded into a fixed-bed reactor or a batch reactor.
-
Reactant Feeding: The diisopropylbenzene isomer mixture is fed into the reactor.
-
Reaction Conditions: The reactor is heated to the isomerization temperature, typically in the range of 200-300°C. The reaction is carried out under a nitrogen atmosphere.
-
Reaction Monitoring: The composition of the reaction mixture is monitored over time using GC to determine when the equilibrium or desired isomer distribution is reached.
-
Product Recovery and Purification: Once the reaction is complete, the product mixture is cooled and separated from the catalyst. The mixture is then purified by fractional distillation or selective crystallization to isolate the this compound.
Data Presentation
The following tables summarize quantitative data from various studies on the alkylation of benzene with propylene, highlighting the influence of different catalysts and reaction conditions on product distribution and selectivity.
Table 1: Influence of Catalyst Type on Product Distribution in Benzene Alkylation with Propylene
| Catalyst | Temperature (°C) | Benzene/Propylene Molar Ratio | Propylene Conversion (%) | Cumene Selectivity (%) | DIPB Selectivity (%) | p-DIPB in DIPB fraction (%) | Reference |
| H-Beta Zeolite | 200 | 5:1 | 98.5 | 85.2 | 13.1 | ~35 | Fictionalized Data |
| H-ZSM-5 | 220 | 5:1 | 95.2 | 78.9 | 19.8 | ~50 | Fictionalized Data |
| Mordenite | 210 | 6:1 | 97.1 | 82.5 | 15.3 | ~45 | Fictionalized Data |
| Silica-Alumina | 250 | 4:1 | 92.0 | 75.0 | 23.5 | ~30 | Fictionalized Data |
Table 2: Effect of Reaction Temperature on this compound Selectivity using a Modified Zeolite Catalyst
| Temperature (°C) | Propylene Conversion (%) | Selectivity to DIPB (%) | 1,4-DIPB (%) | 1,3-DIPB (%) | 1,2-DIPB (%) | Reference |
| 180 | 90.5 | 18.2 | 45.3 | 50.1 | 4.6 | Fictionalized Data |
| 200 | 95.1 | 20.5 | 48.9 | 47.2 | 3.9 | Fictionalized Data |
| 220 | 98.2 | 22.8 | 42.1 | 53.5 | 4.4 | Fictionalized Data |
| 240 | 99.0 | 25.1 | 38.5 | 56.8 | 4.7 | Fictionalized Data |
Table 3: Equilibrium Composition of Diisopropylbenzene Isomers
| Temperature (°C) | 1,4-DIPB (%) | 1,3-DIPB (%) | 1,2-DIPB (%) | Reference |
| 180 | 34.4 | 65.0 | 0.6 | [1] |
| 200 | 33.8 | 65.5 | 0.7 | Fictionalized Data |
| 250 | 32.5 | 66.5 | 1.0 | Fictionalized Data |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Application Notes and Protocols: Oxidation and Dehydrogenation of 1,4-Diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation and dehydrogenation reactions of 1,4-diisopropylbenzene. The information is intended to guide researchers in the synthesis and potential applications of the resulting products, with a particular focus on their relevance to the pharmaceutical and drug development sectors.
Oxidation of this compound
The oxidation of this compound is a key industrial process primarily aimed at producing hydroperoxide intermediates. These intermediates can be further converted into other valuable chemicals. The main products of the initial oxidation are this compound monohydroperoxide (MHP), this compound dihydroperoxide (DHP), and this compound hydroxyhydroperoxide (HHP). Subsequent reduction of these hydroperoxides yields 1,4-bis(2-hydroxy-2-propyl)benzene, a stable diol.
Reaction Pathways
The oxidation of this compound proceeds through a free-radical mechanism, leading to the formation of hydroperoxides. These can then be reduced to the corresponding diol.
Caption: Oxidation of this compound to hydroperoxides and subsequent reduction.
Experimental Protocols
Protocol 1: Anhydrous, Non-Alkaline Hydroperoxidation
This protocol is adapted from a continuous process aimed at high yields of dihydroperoxide and hydroxyhydroperoxide.
-
Objective: To produce a mixture of this compound dihydroperoxide (DHP) and hydroxyhydroperoxide (HHP).
-
Apparatus: A continuous stirred-tank reactor or a bubble column reactor equipped with an oxygen or air inlet, temperature control, and a system for continuous feed and product removal.
-
Reagents:
-
This compound (p-DIPB)
-
Oxygen or air
-
-
Procedure:
-
Continuously feed this compound into the reactor.
-
Maintain the reaction temperature between 85°C and 95°C.[1]
-
Sparge oxygen or air through the liquid phase under anhydrous and non-alkaline conditions.[1]
-
The reaction is typically run in a continuous mode, where the product stream is withdrawn, and fresh reactant is added.
-
The product stream contains unreacted DIPB, MHP, DHP, and HHP.
-
-
Downstream Processing:
-
The hydroperoxidation product can be extracted with a dilute aqueous sodium hydroxide (B78521) solution to separate the DHP/HHP fraction.
-
The remaining organic phase containing unreacted DIPB and MHP can be recycled back to the reactor.
-
Protocol 2: Alkaline Hydroperoxidation
This method utilizes an alkaline catalyst to promote the oxidation.
-
Objective: To produce a DHP-rich oxidation product.
-
Apparatus: A batch reactor equipped with a stirrer, reflux condenser, and gas inlet.
-
Reagents:
-
This compound (p-DIPB)
-
Air
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2% w/w) or another alkaline catalyst.
-
-
Procedure:
-
Charge the reactor with this compound and the aqueous alkali solution.
-
Heat the mixture to a temperature in the range of 80°C to 130°C, with a preferred temperature around 100°C.[1]
-
Introduce air into the reactor while vigorously stirring the mixture.
-
Monitor the reaction progress by analyzing the concentration of MHP, which is typically maintained in the range of 20 to 40% by weight to favor the formation of DHP.[1]
-
Continue the reaction until the desired concentration of hydroperoxides is achieved.
-
Protocol 3: Reduction of Hydroperoxides to 1,4-Bis(2-hydroxy-2-propyl)benzene
-
Objective: To convert the hydroperoxide mixture to the stable diol.
-
Apparatus: A hydrogenation reactor capable of handling hydrogen gas under pressure.
-
Reagents:
-
Hydroperoxide mixture from Protocol 1 or 2
-
Hydrogen gas
-
Palladium on alumina (B75360) catalyst (Pd/Al₂O₃)
-
-
Procedure:
-
Charge the reactor with the hydroperoxide mixture.
-
Add the palladium on alumina catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Maintain the reaction temperature between 40°C and 80°C.[2]
-
Monitor the reaction until the hydroperoxides are consumed.
-
After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter the catalyst.
-
The resulting product, 1,4-bis(2-hydroxy-2-propyl)benzene, can be purified by crystallization or distillation.
-
Data Presentation
| Reaction Condition | Reactant | Key Products | Yield/Selectivity | Reference |
| Anhydrous, Non-alkaline, 85-95°C | m-Diisopropylbenzene | m-DHP and m-HHP | 92.8% yield of m-DHP and m-HHP | [1] |
| Alkaline (NaOH), 80-130°C | m- and/or p-DIPB | DHP | Good results with MHP concentration at 20-40% | [1] |
| Alkaline (NaOH), 100°C, 5 hours | Recycle mixture (45.8% DIPB, 39.1% MHP) | DHP and MHP | 71% yield | [1] |
| Reduction of Hydroperoxides | CHPO and DHPO | 1,4-Bis(2-hydroxy-2-propyl)benzene | Not specified | [2] |
Application Notes for Drug Development Professionals
-
1,4-Bis(2-hydroxy-2-propyl)benzene: This diol, also known as dicumyl alcohol, possesses biological activity and has applications in medicinal chemistry.[1] Its structure, featuring two tertiary alcohol groups on a benzene (B151609) ring, makes it a potential building block for the synthesis of more complex molecules with potential therapeutic properties. The hydroxyl groups can serve as handles for further chemical modifications.
-
Hydroperoxides (DHP and HHP): While reactive, hydroperoxides can be used as oxidizing agents in organic synthesis.[3] In the context of drug development, they could potentially be used in the synthesis of drug metabolites or in late-stage functionalization of complex molecules. However, it is crucial to note that hydroperoxides are often considered impurities in pharmaceutical excipients and can lead to the degradation of sensitive drug substances.[4][5] Therefore, their presence must be carefully controlled and monitored in final drug formulations.
Dehydrogenation of this compound
The dehydrogenation of this compound is the primary route for the synthesis of 1,4-divinylbenzene (B89562), a valuable cross-linking agent.
Reaction Pathway
The dehydrogenation reaction involves the removal of hydrogen atoms from the isopropyl groups to form vinyl groups.
Caption: Stepwise dehydrogenation of this compound to 1,4-divinylbenzene.
Experimental Protocol
Protocol 4: Catalytic Dehydrogenation in the Gaseous Phase
-
Objective: To produce 1,4-divinylbenzene (p-diisopropenyl benzene).
-
Apparatus: A fixed-bed flow reactor, typically a tube furnace, packed with the catalyst. A system for feeding the reactant and steam, and for condensing and collecting the product is also required.
-
Reagents:
-
This compound (p-DIPB)
-
Steam
-
Solid catalyst, typically composed of an iron compound, a potassium compound, and a magnesium compound.[6]
-
-
Procedure:
-
Pack the reactor with the solid catalyst.
-
Heat the catalyst bed to the reaction temperature, which is typically in the range of 500°C to 650°C, with a preferred range of 520°C to 580°C.[6]
-
Vaporize the this compound and mix it with superheated steam. The weight ratio of steam to diisopropylbenzene is typically in the range of 3 to 60.[6]
-
Pass the vapor-phase mixture over the catalyst bed.
-
The gaseous product stream is then cooled to condense the organic and aqueous phases.
-
Separate the organic layer, which contains 1,4-divinylbenzene, unreacted this compound, and by-products like p-isopropenylcumene.
-
The 1,4-divinylbenzene can be purified by distillation.
-
Data Presentation
| Reactant | Catalyst | Temperature | Key Products | Conversion/Yield | Reference |
| p-Diisopropylbenzene | Iron, Potassium, Magnesium compounds | Not specified | p-Isopropenylcumene, p-Diisopropenylbenzene | 78% conversion of p-DIPB, 31% yield of p-isopropenylcumene, 43% yield of p-diisopropenylbenzene | [6] |
Application Notes for Drug Development Professionals
-
1,4-Divinylbenzene (DVB): DVB is a bifunctional monomer widely used as a cross-linking agent in the synthesis of polymers.[2] Its applications in the biomedical and pharmaceutical fields are significant:
-
Drug Delivery Systems: DVB is used to create materials for controlled drug release.[2] The cross-linked polymer matrix can be designed to release a therapeutic agent at a specific rate under physiological conditions.
-
Biocompatible Hydrogels and Scaffolds: It is a component in the synthesis of biocompatible hydrogels and scaffolds for tissue engineering and medical implants.[2] These materials can support cell growth and tissue regeneration.
-
Ion Exchange Resins: DVB is a key component in the production of ion exchange resins, which have applications in the purification of pharmaceuticals and other high-value products.[7]
-
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of products from this compound reactions.
Caption: A generalized workflow for the synthesis, purification, analysis, and application of this compound derivatives.
References
- 1. 1,4-Bis(2-hydroxy-2-propyl)benzene|CAS 2948-46-1 [benchchem.com]
- 2. Synthesis, Properties, and Applications of 1,4-Divinylbenzene [univook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pharxmonconsulting.com [pharxmonconsulting.com]
- 5. Evaluation of hydroperoxides in common pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 1,4-Bis(2-hydroxy-2-propyl)benzene | 2948-46-1 [smolecule.com]
- 7. 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis [univook.com]
Application Notes and Protocols for the Nitration and Sulfonation of 1,4-Diisopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the electrophilic aromatic substitution reactions of nitration and sulfonation on 1,4-diisopropylbenzene. The procedures, quantitative data, and reaction diagrams are intended to guide researchers in the synthesis and characterization of 2,5-diisopropylnitrobenzene and 2,5-diisopropylbenzenesulfonic acid, which are valuable intermediates in various fields, including drug development.
Nitration of this compound
The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. Due to the presence of two isopropyl groups, which are ortho-, para-directing activators, the substitution pattern is influenced by both electronic effects and steric hindrance. The bulky nature of the isopropyl groups favors substitution at the less sterically hindered positions.
Regioselectivity
The two isopropyl groups in this compound direct incoming electrophiles to the positions ortho to them (positions 2, 3, 5, and 6). However, significant steric hindrance exists at the positions between the two isopropyl groups (positions 2 and 5 are equivalent, as are 3 and 6). Therefore, the nitration is expected to occur primarily at the positions ortho to one isopropyl group and meta to the other, leading to the formation of 2,5-diisopropylnitrobenzene as the major product.
Experimental Protocol
This protocol is adapted from standard procedures for the nitration of alkylbenzenes.[1][2][3][4]
Materials:
-
This compound
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice Bath
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with constant stirring. Allow the mixture to cool to 0-5 °C.
-
Reaction: Dissolve 5.0 g of this compound in 20 mL of dichloromethane in a separate flask and cool it in an ice bath. Slowly add the cold nitrating mixture dropwise to the solution of this compound over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over 100 g of crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data
| Parameter | Value | Reference |
| Product | 2,5-Diisopropylnitrobenzene | |
| Yield | Typically high, >90% | [5] |
| Regioselectivity | Predominantly 2,5-isomer | [2] |
Characterization Data (Predicted for 2,5-Diisopropylnitrobenzene)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.4 (m, 3H, Ar-H), 3.2-3.0 (septet, 2H, CH(CH₃)₂), 1.25 (d, 12H, CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~150 (C-NO₂), ~148 (C-iPr), ~145 (C-iPr), ~130-120 (Ar-CH), ~34 (CH(CH₃)₂), ~24 (CH(CH₃)₂).
Sulfonation of this compound
The sulfonation of this compound introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to nitration, the regioselectivity is governed by the directing effects of the isopropyl groups and steric considerations.
Regioselectivity
The sulfonation of this compound is expected to yield 2,5-diisopropylbenzenesulfonic acid as the major product for the same reasons of steric hindrance that apply to nitration. Sulfonation is a reversible reaction, and under thermodynamic control, the most stable product is favored.[6]
Experimental Protocol
This protocol is based on general procedures for the sulfonation of aromatic compounds.[6][7][8][9]
Materials:
-
This compound
-
Fuming Sulfuric Acid (20% SO₃) or Concentrated Sulfuric Acid (98%)
-
Ice Bath
-
Round-bottom flask with magnetic stirrer
-
Saturated Sodium Chloride Solution (Brine)
Procedure:
-
Reaction Setup: Place 5.0 g of this compound in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.
-
Addition of Sulfonating Agent: Slowly add 15 mL of fuming sulfuric acid (or concentrated sulfuric acid) to the flask with vigorous stirring, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Precipitation and Isolation: The product, 2,5-diisopropylbenzenesulfonic acid, may precipitate upon cooling and dilution. If it does, it can be collected by vacuum filtration. Alternatively, "salting out" can be employed by adding a saturated sodium chloride solution to the aqueous mixture to induce precipitation of the sodium salt of the sulfonic acid.
-
Purification: The crude product can be purified by recrystallization from water or an appropriate organic solvent.
Quantitative Data
| Parameter | Value | Reference |
| Product | 2,5-Diisopropylbenzenesulfonic Acid | |
| Yield | Generally high | [7] |
| Regioselectivity | Predominantly 2,5-isomer |
Characterization Data (Predicted for 2,5-Diisopropylbenzenesulfonic Acid)
-
¹H NMR (D₂O, 400 MHz): δ 7.7-7.5 (m, 3H, Ar-H), 3.1-2.9 (septet, 2H, CH(CH₃)₂), 1.20 (d, 12H, CH(CH₃)₂).
-
¹³C NMR (D₂O, 100 MHz): δ ~148 (C-iPr), ~145 (C-iPr), ~140 (C-SO₃H), ~130-120 (Ar-CH), ~34 (CH(CH₃)₂), ~24 (CH(CH₃)₂).
Visualizations
Reaction Workflows and Signaling Pathways
Caption: Experimental workflow for the nitration and sulfonation of this compound.
Caption: Generalized mechanism for electrophilic aromatic substitution.
References
- 1. vpscience.org [vpscience.org]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. chemithon.com [chemithon.com]
- 8. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 9. scribd.com [scribd.com]
Application Notes and Protocols: Bromination of 1,4-Diisopropylbenzene for the Synthesis of Functionalized Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the bromination of 1,4-diisopropylbenzene and the subsequent functionalization of its derivatives. This foundational chemical transformation is a critical step in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for electrophilic aromatic substitution and cross-coupling reactions.
Introduction to Bromination of this compound
This compound is a readily available aromatic hydrocarbon.[1] Its symmetrical structure and activating isopropyl groups make it a versatile starting material for the synthesis of multi-substituted aromatic compounds. Electrophilic aromatic bromination is a key reaction that introduces bromine atoms onto the benzene (B151609) ring, which can then serve as handles for further functionalization through various cross-coupling reactions.[2] The brominated derivatives are valuable intermediates in the synthesis of complex organic molecules, including those with potential therapeutic applications.[3][4][5]
The bromination of this compound typically proceeds via an electrophilic aromatic substitution mechanism. The isopropyl groups are ortho-, para-directing and activating, leading to the substitution of bromine at the positions ortho to the isopropyl groups. The primary product of dibromination is 2,5-dibromo-1,4-diisopropylbenzene.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dibromo-1,4-diisopropylbenzene
This protocol describes the dibromination of this compound using molecular bromine and a Lewis acid catalyst.
Materials:
-
This compound
-
Molecular Bromine (Br₂)
-
Iron (III) chloride (FeCl₃) or Iron powder (Fe)
-
Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)
-
10% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of iron (III) chloride or iron powder to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of molecular bromine in the same solvent to the reaction mixture via the dropping funnel with vigorous stirring. The addition should be done in the dark to prevent radical side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding a 10% sodium bisulfite solution to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Molar Ratio | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | FeCl₃ (catalytic) | CH₂Cl₂ | 0 to RT | 2-4 | 75-85 |
| Bromine | 2.1 | Fe (catalytic) | CCl₄ | 0 to RT | 3-5 | 70-80 |
Note: Yields are approximate and can vary based on reaction scale and purification method.
Protocol 2: Functionalization of 2,5-Dibromo-1,4-diisopropylbenzene via Suzuki Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-dibromo-1,4-diisopropylbenzene with an arylboronic acid.[6][7]
Materials:
-
2,5-Dibromo-1,4-diisopropylbenzene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To a Schlenk flask, add 2,5-dibromo-1,4-diisopropylbenzene, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent and water to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Dibromo-1,4-diisopropylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80-90 |
| 2,5-Dibromo-1,4-diisopropylbenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
Note: Yields are representative and depend on the specific substrates and reaction conditions.
Protocol 3: Functionalization of 2,5-Dibromo-1,4-diisopropylbenzene via Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of 2,5-dibromo-1,4-diisopropylbenzene with a terminal alkyne.[8][9]
Materials:
-
2,5-Dibromo-1,4-diisopropylbenzene
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Inert atmosphere
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add 2,5-dibromo-1,4-diisopropylbenzene and the solvent.
-
Add the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data:
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Dibromo-1,4-diisopropylbenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85-95 |
| 2,5-Dibromo-1,4-diisopropylbenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 80-90 |
Note: Yields are illustrative and can be optimized by adjusting reaction parameters.
Visualizations
Caption: Experimental workflow for the synthesis of functionalized derivatives from this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The functionalized derivatives of this compound represent a class of compounds with potential for diverse applications in drug discovery. The introduction of various aryl and alkynyl groups can significantly modulate the physicochemical and pharmacological properties of the parent scaffold.
-
Scaffold for Novel Therapeutics: The rigid 1,4-diisopropylphenylene core can serve as a central scaffold for the construction of novel molecules with defined three-dimensional structures. By attaching different functional groups through cross-coupling reactions, libraries of compounds can be synthesized and screened for biological activity against various therapeutic targets.
-
Modulation of Lipophilicity and Pharmacokinetics: The isopropyl groups contribute to the lipophilicity of the molecule. The addition of polar or nonpolar functional groups through bromination and subsequent coupling allows for fine-tuning of the molecule's overall lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).
-
Probing Protein-Ligand Interactions: The synthesis of a series of analogs with systematic variations in the appended functional groups can be a powerful tool for structure-activity relationship (SAR) studies. These studies provide valuable insights into how a molecule interacts with its biological target, guiding the design of more potent and selective drug candidates.
While specific examples of drugs derived directly from this compound are not prominently documented in publicly available literature, the synthetic strategies outlined here are fundamental in medicinal chemistry for the creation of new chemical entities. The C-H functionalization and cross-coupling of aromatic cores are widely used strategies in the discovery and development of modern pharmaceuticals.[10]
References
- 1. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Graphene and its derivatives: understanding the main chemical and medicinal chemistry roles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Graphene and its derivatives: understanding the main chemical and medicinal chemistry roles for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application of 1,4-Diisopropylbenzene in the Production of Specific Polymers and Resins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diisopropylbenzene (1,4-DIPB) and its derivatives, particularly 1,4-diisopropenylbenzene (B167512) (1,4-DIPEB), are versatile monomers utilized in the synthesis of a variety of polymers and resins. The presence of two isopropyl or isopropenyl groups on the benzene (B151609) ring allows for the formation of polymers with unique properties, including high thermal stability, controlled molecular architectures, and specific functionalities. This document provides detailed application notes and protocols for the synthesis of polymers from 1,4-DIPB derivatives via anionic, cationic, and free-radical polymerization methods.
The resulting polymers find applications as chemical intermediates, in the formulation of protective coatings, and in the production of specialty resins.[1] For instance, polyindane resins derived from the cationic polymerization of diisopropenylbenzene are noted for their high glass transition temperatures and thermal stability. Furthermore, the ability to produce substantially linear polymers through controlled polymerization techniques opens avenues for creating advanced materials such as block and graft copolymers.
Data Presentation: Polymer Properties
The properties of polymers derived from 1,4-diisopropenylbenzene are highly dependent on the polymerization method employed. The following tables summarize key quantitative data for polymers synthesized via anionic, cationic, and free-radical polymerization.
Table 1: Anionic Polymerization of 1,4-Diisopropenylbenzene
| Initiator System | Polymerization Conditions | Monomer Conversion | Mn ( g/mol ) | Mw/Mn | Reference |
| oligo(α-methylstyryl)lithium / KOtBu | THF, -78°C | Quantitative | 7,620 - 31,500 | ≤ 1.03 | [2] |
| oligo(α-methylstyryl)lithium / KOtBu | THF, -78°C, 1 min | Quantitative | 11,000 - 26,400 | < 1.05 | [2] |
| Butyllithium | THF | Low | - | Narrow at low conversion | [3] |
Table 2: Cationic Polymerization of 1,4-Diisopropenylbenzene
| Catalyst System | Polymer Structure | Tg (°C) | Thermal Stability | Reference |
| Brønsted or Lewis Acid | Polyindane | 50 - 300 | Decomposition onset: 200 - 450°C | [4] |
| Proprietary Catalyst | - | > 300 | Stable to 400°C under nitrogen | [5] |
Table 3: Free-Radical Polymerization of 1,4-Diisopropenylbenzene
| Polymerization Method | Key Features | Mw/Mn | Reference |
| Conventional | Broad molecular weight distribution | 1.5 - 20 | [5] |
| With Chain Transfer Catalyst (e.g., Cobalt Complex) | Production of substantially linear polymers | Controlled | [6] |
| RAFT Polymerization | Controlled molecular weight and narrow distribution | Low | [2] |
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below.
Living Anionic Polymerization of 1,4-Diisopropenylbenzene
This protocol describes the synthesis of well-defined, linear poly(1,4-diisopropenylbenzene) with a narrow molecular weight distribution.
Materials:
-
1,4-Diisopropenylbenzene (p-DIPB), purified
-
Tetrahydrofuran (THF), freshly distilled
-
oligo(α-methylstyryl)lithium initiator solution
-
Potassium tert-butoxide (KOtBu)
-
Methanol, anhydrous
-
Argon gas, high purity
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry argon.
-
Initiator Preparation: The specially designed initiator system is prepared from oligo(α-methylstyryl)lithium and an excess of potassium tert-butoxide (2.7-5.0 equivalents to the Li salt) in THF at -78°C.[2]
-
Monomer Addition: A solution of purified p-DIPB in THF is added to the initiator solution at -78°C with vigorous stirring.[2]
-
Polymerization: The reaction is allowed to proceed at -78°C. The polymerization is typically fast and can be complete within minutes to a few hours.[2]
-
Termination: The polymerization is terminated by the addition of anhydrous methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The resulting polymer is collected by filtration and dried under vacuum.
Cationic Polymerization of 1,4-Diisopropenylbenzene for Polyindane Resins
This protocol outlines the synthesis of polyindane resins, which are characterized by their high thermal stability.
Materials:
-
1,4-Diisopropenylbenzene (1,4-DIPEB) or a mixture of 1,3- and 1,4-diisoalkenylarenes
-
Hydrocarbon solvent (e.g., cyclohexane)
-
Brønsted or Lewis acid catalyst (e.g., triflic acid)
-
Methanol
Procedure:
-
Reaction Setup: A reaction vessel is charged with the hydrocarbon solvent and the catalyst.
-
Monomer Addition: The diisoalkenylarene monomer is added to the reaction mixture. The polymerization can be controlled by adjusting the monomer addition rate to maintain a low concentration of unreacted monomer.[4]
-
Polymerization: The reaction is conducted under cationic conditions. The temperature can be maintained between 30°C and 120°C.[4]
-
Termination and Isolation: The reaction is quenched, and the polymer is precipitated in methanol. The solid resin is then collected and dried.
Controlled Free-Radical Polymerization of 1,4-Diisopropenylbenzene
This protocol describes a method to produce substantially linear polymers from 1,4-diisopropenylbenzene using a chain transfer catalyst.
Materials:
-
1,4-Diisopropenylbenzene
-
Free-radical initiator (e.g., AIBN)
-
Chain transfer catalyst (e.g., cobalt complex)
-
Optional solvent
-
Methanol
Procedure:
-
Reaction Mixture Preparation: In an inert atmosphere, the 1,4-diisopropenylbenzene monomer, free-radical initiator, and chain transfer catalyst are combined in a reactor.[3]
-
Heating: The reaction mixture is heated to a temperature between 60°C and 160°C to initiate polymerization.[3]
-
Polymerization: The heating is continued until a high conversion (typically >70%) is achieved.[6]
-
Polymer Isolation: The reaction is cooled, and the polymer is isolated by precipitation in methanol, followed by filtration and drying.
Mandatory Visualization
References
- 1. US11873369B2 - Polymers based on diisoalkenylarenes and uses thereof - Google Patents [patents.google.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. US7402646B2 - Polymerization of diisopropenylbenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Diisopropenylbenzene | 1605-18-1 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Industrial Production of 1,4-Diisopropylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 1,4-Diisopropylbenzene (1,4-DIPB). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during production.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues in 1,4-DIPB production.
Issue 1: Low Overall Yield of Diisopropylbenzene (DIPB)
A low overall yield of the desired diisopropylbenzene isomers can be attributed to several factors, from poor catalyst performance to suboptimal reaction conditions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low 1,4-DIPB yield.
Q1: My propylene conversion is low, leading to a poor overall yield. What should I investigate?
A: Low propylene conversion is often linked to catalyst issues or improper reaction conditions.
-
Catalyst Deactivation: The most common cause is the deactivation of the acid catalyst, typically a zeolite, due to "coking" — the deposition of heavy organic compounds on the catalyst surface.[1] This blocks the active sites and pores of the catalyst.[1]
-
Solution: Implement a catalyst regeneration cycle. If regeneration is ineffective, the catalyst may need to be replaced.
-
-
Insufficient Catalyst Activity: The catalyst itself may not be active enough for the desired conversion under the operating conditions.
-
Solution: Ensure the catalyst is properly activated before use. If using a fresh batch, verify its activity against a standard.
-
-
Suboptimal Reaction Temperature: The alkylation reaction is exothermic, and temperature control is crucial.[2] Temperatures that are too low can lead to reduced reaction rates.
-
Solution: Gradually increase the reactor temperature in small increments and monitor the effect on propylene conversion. Be aware that excessively high temperatures can promote side reactions.
-
-
Feedstock Impurities: The presence of water or other impurities in the benzene (B151609) or propylene feed can deactivate the catalyst.[3]
-
Solution: Ensure feedstocks meet the required purity specifications, with stringent moisture control.
-
Issue 2: Poor Selectivity towards this compound
Even with high propylene conversion, the yield of the target 1,4-DIPB isomer can be compromised by the formation of other isomers (m-DIPB, o-DIPB) and polyalkylated byproducts.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for poor 1,4-DIPB selectivity.
Q2: My product stream contains a high concentration of m-diisopropylbenzene. How can I increase the proportion of the para isomer?
A: The distribution of DIPB isomers is influenced by both kinetic and thermodynamic factors.
-
Thermodynamic vs. Kinetic Control: The formation of 1,3,5-isomers is often thermodynamically favored, while other isomers may be the kinetic products.[3] Higher reaction temperatures and longer residence times can promote isomerization towards the more stable isomer.
-
Solution: Adjusting the reaction temperature can shift the equilibrium. Lower temperatures may favor the kinetic product, while higher temperatures can allow for isomerization to the thermodynamically more stable product. Experimentation within the catalyst's optimal operating window is necessary.
-
-
Catalyst Selection: The pore structure and acidity of the catalyst play a significant role in determining isomer selectivity.
-
Solution: Certain zeolites with specific pore sizes can favor the formation of the less sterically hindered para isomer. Consult with your catalyst supplier for options that are shape-selective for 1,4-DIPB.
-
Q3: We are observing a significant amount of triisopropylbenzene (TIPB) and other heavy byproducts. What is the cause and how can it be mitigated?
A: The formation of polyalkylated products is a common challenge in Friedel-Crafts alkylation reactions.
-
Reactant Molar Ratio: A low benzene-to-propylene (or cumene-to-propylene) molar ratio is a primary cause of polyalkylation. When the concentration of the initial alkylated product (cumene or DIPB) is high relative to benzene, it can be further alkylated.
-
Solution: Increase the molar ratio of benzene to propylene in the feed. Ratios of 5:1 to 7:1 are often used to suppress the formation of DIPB and TIPB.
-
-
Inefficient Transalkylation: A dedicated transalkylation unit is often employed to react TIPB and other polyalkylated aromatics with benzene to produce more of the desired DIPB. If this unit is not performing optimally, heavy byproducts will accumulate.
-
Solution: Verify the operating conditions (temperature, pressure, space velocity) of the transalkylation reactor and the activity of the transalkylation catalyst.
-
Issue 3: Catalyst Deactivation
Catalyst deactivation leads to decreased conversion, poor selectivity, and increased operational costs.
Q4: Our catalyst is deactivating faster than expected. What are the likely causes?
A: Rapid catalyst deactivation is primarily caused by coking or poisoning.
-
Coking: As mentioned, the deposition of heavy, carbon-rich compounds on the catalyst surface is a major cause of deactivation.[1]
-
Solution:
-
Optimize Reaction Conditions: Higher temperatures and lower benzene-to-propylene ratios can accelerate coking. Operate within the recommended parameters for your catalyst.
-
Regeneration: Implement a regular catalyst regeneration schedule. This typically involves a controlled burn-off of the coke deposits with a dilute oxygen stream at elevated temperatures.
-
-
-
Feedstock Impurities: Sulfur compounds, nitrogen compounds, and water in the feed can act as poisons to the acid catalyst, irreversibly deactivating it.
-
Solution: Ensure that the feed purification system is operating correctly and that feedstock specifications are consistently met.
-
Issue 4: Separation and Purification Challenges
The separation of 1,4-DIPB from its isomers and other byproducts can be challenging due to their similar physical properties.
Q5: We are struggling to achieve the desired purity of 1,4-DIPB using fractional distillation. What are our options?
A: The boiling points of m-DIPB (203°C) and p-DIPB (210°C) are very close, making their separation by conventional distillation difficult.[4]
-
High-Efficiency Distillation: Achieving high-purity 1,4-DIPB may require a distillation column with a very high number of theoretical plates.
-
Solution: Evaluate the efficiency of your current distillation setup. It may be necessary to upgrade to a column with more stages or a more efficient packing material.
-
-
Azeotropic Distillation: The addition of an azeotrope-forming agent can alter the relative volatilities of the isomers, facilitating their separation.
-
Solution: Certain ketones, such as acetophenone, have been shown to be effective azeotropic distillation agents for separating m-DIPB and p-DIPB.[5]
-
-
Crystallization: 1,4-DIPB has a significantly higher melting point (-17°C) compared to m-DIPB (-63°C) and o-DIPB (-57°C).[4]
-
Solution: Fractional crystallization at low temperatures can be an effective method for purifying 1,4-DIPB. The para isomer will crystallize out of the mixture, leaving the other isomers in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the industrial production of this compound? A: The two main industrial routes are the alkylation of benzene with propylene and the disproportionation of cumene.[4] Both processes typically utilize solid acid catalysts, such as zeolites.
Q2: What are the most common byproducts in 1,4-DIPB synthesis? A: The most common byproducts are the other isomers of diisopropylbenzene (meta and ortho), cumene (isopropylbenzene), and polyalkylated compounds such as triisopropylbenzene (TIPB). n-Propylbenzene can also be formed under certain conditions.
Q3: What is the purpose of a transalkylation reactor in the process? A: A transalkylation reactor is used to convert less desirable polyalkylated byproducts, such as triisopropylbenzene, back into diisopropylbenzene by reacting them with benzene. This significantly improves the overall yield and economic efficiency of the process.
Q4: How does the quality of the propylene feed affect the reaction? A: The purity of the propylene feed is critical. Impurities such as other olefins (e.g., ethylene, butylene) can lead to the formation of other alkylated benzenes, complicating the purification process. Water and sulfur compounds can deactivate the catalyst.
Q5: What are the typical operating conditions for the alkylation of benzene with propylene to produce DIPB? A: Typical conditions vary depending on the catalyst used. For zeolite catalysts, temperatures may range from 150°C to 250°C, with pressures from 20 to 40 bar. A high benzene-to-propylene molar ratio (e.g., 5:1 to 10:1) is maintained to maximize selectivity to DIPB.
Data Presentation
Table 1: Typical Reaction Conditions and Product Distribution for Benzene Alkylation with Propylene over Zeolite Catalyst
| Parameter | Typical Value/Range | Impact on Production |
| Reaction Temperature | 150 - 250 °C | Higher temperatures can increase reaction rate but may also promote byproduct formation and coking. |
| Pressure | 20 - 40 bar | Maintained to keep reactants in the liquid phase. |
| Benzene/Propylene Molar Ratio | 5:1 - 10:1 | Higher ratios suppress the formation of polyalkylated byproducts like TIPB. |
| Weight Hourly Space Velocity (WHSV) | 2 - 10 h⁻¹ | Affects reactant conversion and residence time. |
| Propylene Conversion | >99% | High conversion is desirable for process efficiency. |
| DIPB Isomer Distribution (Typical) | p-DIPB: 30-40%, m-DIPB: 50-60%, o-DIPB: <5% | Influenced by catalyst type and reaction conditions. |
| Common Byproducts | Cumene, Triisopropylbenzene, n-Propylbenzene | Require separation and/or recycling via transalkylation. |
Table 2: Physical Properties of Diisopropylbenzene Isomers
| Property | o-Diisopropylbenzene | m-Diisopropylbenzene | p-Diisopropylbenzene |
| Boiling Point (°C) | 205 | 203 | 210 |
| Melting Point (°C) | -57 | -63 | -17 |
| Density (g/mL at 20°C) | ~0.875 | ~0.862 | ~0.857 |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of DIPB Product Stream
Objective: To quantify the composition of the crude product stream, including DIPB isomers, cumene, and triisopropylbenzene.
Instrumentation and Consumables:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5ms, HP-5ms).
-
High-purity carrier gas (Helium or Hydrogen).
-
Autosampler or manual injection syringe.
-
Volumetric flasks and pipettes for standard preparation.
-
High-purity solvents (e.g., hexane, toluene) for sample dilution and standard preparation.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of o-, m-, and p-DIPB, cumene, and 1,3,5-triisopropylbenzene (B165165) in a suitable solvent like hexane.
-
Sample Preparation: Dilute a representative sample of the crude product stream with the chosen solvent to bring the analyte concentrations within the calibration range.
-
GC-MS Method Parameters (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/minute, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.0 mL/minute.
-
Split Ratio: 50:1 (adjust as needed based on sample concentration).
-
MS Parameters: Scan range of 40-300 m/z.
-
-
Analysis: Inject the prepared standards to generate a calibration curve. Then, inject the prepared sample.
-
Data Processing: Identify the peaks for each component based on their retention times and mass spectra. Quantify the concentration of each component using the calibration curve.
Protocol 2: Industrial Zeolite Catalyst Regeneration (Conceptual)
Objective: To restore the activity of a coked zeolite catalyst.
Procedure:
-
Reactor Purge: Stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at operating temperature to remove residual hydrocarbons.
-
Controlled Coke Burn-off: Introduce a stream of inert gas containing a low concentration of oxygen (e.g., 1-2 mol%) into the reactor.
-
Temperature Ramp: Slowly increase the reactor temperature to the target regeneration temperature (typically 400-550°C). The temperature ramp rate must be carefully controlled to avoid excessive temperature excursions due to the exothermic combustion of coke.
-
Hold at Regeneration Temperature: Maintain the reactor at the regeneration temperature, continuing the flow of the dilute oxygen stream until the coke burn-off is complete (indicated by a drop in the temperature differential across the catalyst bed and a decrease in CO2 concentration in the effluent gas).
-
Cooling and Re-introduction: Once regeneration is complete, stop the oxygen flow and cool the reactor under an inert gas atmosphere to the desired reaction temperature before re-introducing the hydrocarbon feed.
References
- 1. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 5. US4877491A - Separation of m-diisopropyl benzene from p-diisopropyl benzene by azeotropic distillation with ketones - Google Patents [patents.google.com]
Methods for the purification of 1,4-Diisopropylbenzene from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of 1,4-diisopropylbenzene from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The synthesis of this compound, typically through Friedel-Crafts alkylation of benzene (B151609) or cumene (B47948) with propylene, often results in a mixture of isomers and other byproducts.[1] Common impurities include:
-
Isomers: 1,3-diisopropylbenzene (B165221) (m-DIPB) and 1,2-diisopropylbenzene (B1214297) (o-DIPB).
-
Under-alkylation products: Cumene (isopropylbenzene).
-
Over-alkylation products: Triisopropylbenzenes.
-
Unreacted starting materials: Benzene.
-
Rearrangement byproducts: Depending on the catalyst and reaction conditions, other alkylated benzenes may be present.
Q2: Why is simple distillation not effective for purifying this compound?
A2: Simple distillation is ineffective due to the very close boiling points of the diisopropylbenzene isomers. This compound has a boiling point of approximately 210 °C, while 1,3-diisopropylbenzene boils at around 203 °C and 1,2-diisopropylbenzene at 205 °C. Separating liquids with boiling points that differ by less than 70 °C requires a more efficient technique like fractional distillation.
Q3: What level of purity can I realistically expect to achieve for this compound?
A3: The achievable purity depends on the chosen purification method and the composition of the crude mixture.
-
Fractional Distillation: Purity exceeding 95% is attainable, and with optimized conditions and efficient columns, purities of up to 99.8% have been reported in industrial settings.[2]
-
Crystallization: Recrystallization can yield high-purity this compound, often exceeding 99%, especially if the initial concentration of the desired isomer is already high.
-
Preparative Chromatography (HPLC/Flash): This method can achieve very high purities (>99%), but the throughput is generally lower compared to distillation and may be more suitable for smaller scales or for isolating highly pure analytical standards.
Q4: Are there any safety precautions I should be aware of when purifying this compound?
A4: Yes, this compound is a combustible liquid and can cause skin irritation.[3] Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. When performing distillation, ensure the apparatus is properly assembled and secured to prevent breakage and potential fires.
Purification Method Selection
The choice of purification method depends on the scale of the experiment, the impurity profile, and the desired final purity. The following flowchart provides a general decision-making workflow.
Caption: Workflow for selecting a suitable purification method for this compound.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers (overlapping fractions) | 1. Insufficient column efficiency: The fractionating column does not have enough theoretical plates for the separation. 2. Distillation rate is too fast: The vapor does not have enough time to equilibrate with the liquid phase on the column packing. 3. Poor insulation: Heat loss from the column disrupts the temperature gradient. | 1. Use a more efficient column: Employ a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge). 2. Reduce the heating rate: Aim for a slow, steady collection rate of 1-2 drops per second.[4] 3. Insulate the column: Wrap the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| Temperature fluctuations at the distillation head | 1. Uneven heating: The heating mantle is not set correctly, or the liquid is bumping. 2. Flooding of the column: The rate of vaporization is too high, causing liquid to be pushed up the column. | 1. Ensure even heating: Use a heating mantle with a stirrer or add boiling chips to the distillation flask. 2. Reduce the heating rate: Decrease the heat input to allow the liquid to flow back down the column properly. |
| No distillate collecting, but the pot is boiling | 1. Vapor not reaching the condenser: The temperature is not high enough for the vapor to travel the length of the column. 2. Leaking joints: Vapor is escaping from the apparatus. | 1. Increase the heating rate slightly: Ensure the entire column is heated. 2. Check all connections: Ensure all ground glass joints are properly sealed. |
| Low recovery of this compound | 1. Significant holdup in the column: A large amount of material is left coating the column packing. 2. Broad intermediate fraction: A large volume of mixed isomers was collected. | 1. Use a column with lower holdup: For smaller scales, a spinning band distillation apparatus can be effective. 2. Re-distill the intermediate fraction: Collect the mixed fraction and distill it again to recover more of the pure product. |
Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated at a temperature above the melting point. 3. High concentration of impurities. | 1. Choose a lower-boiling point solvent. 2. Add more of the "good" solvent to the hot mixture to ensure the product stays dissolved until a lower temperature is reached. [5] 3. Perform a preliminary purification step (e.g., flash chromatography) to remove some impurities. |
| No crystals form upon cooling | 1. The solution is not supersaturated: Too much solvent was used. 2. The cooling process is too slow for nucleation to occur. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound.[5] |
| Crystals are colored or appear impure | 1. Impurities are co-crystallizing with the product. 2. Colored impurities are trapped in the crystal lattice. | 1. Perform a second recrystallization. 2. If the impurities are polar, they may be removed by adding a small amount of activated carbon to the hot solution before filtering and cooling. |
| Low yield of recovered crystals | 1. Too much solvent was used: A significant amount of the product remains in the mother liquor. 2. Crystals were filtered before crystallization was complete. 3. The product is significantly soluble in the cold solvent. | 1. Cool the mother liquor further in an ice bath to induce more crystallization. 2. Allow more time for crystallization at room temperature and in the ice bath. 3. Use a different solvent or a solvent pair that provides lower solubility at cold temperatures. |
Preparative Chromatography (Flash/HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of isomers (co-elution) | 1. Inappropriate mobile phase: The eluent polarity is not optimized for separating the non-polar isomers. 2. Column overloading: Too much sample was loaded onto the column. | 1. For flash chromatography, use a very non-polar mobile phase (e.g., hexanes or petroleum ether) and consider a very small percentage of a slightly more polar solvent like dichloromethane (B109758) or toluene. [6] For HPLC, a mobile phase of acetonitrile (B52724) and water on a C18 or phenyl-based column may provide good separation.[7] 2. Reduce the amount of sample loaded onto the column. |
| Product elutes too quickly (low retention) | 1. The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase. For flash chromatography, use 100% hexanes or petroleum ether. [6] |
| Product does not elute from the column | 1. The mobile phase is not polar enough. (Unlikely for non-polar this compound on normal phase silica). | 1. If using reversed-phase HPLC, ensure the mobile phase has a sufficient organic component (e.g., acetonitrile). |
| Tailing of peaks | 1. Interactions with the stationary phase: Acidic sites on silica (B1680970) gel can interact with aromatic compounds. 2. Column degradation. | 1. Use a high-quality silica gel. For sensitive compounds, the silica can be deactivated with a small amount of a base like triethylamine (B128534) in the eluent. 2. Use a new column. |
Experimental Protocols
Fractional Distillation
Objective: To separate this compound from its isomers (1,3- and 1,2-diisopropylbenzene) and other impurities with different boiling points.
Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., a Vigreux column or one packed with Raschig rings), a distillation head with a thermometer, a condenser, and a set of receiving flasks.
-
Ensure all glassware is dry and the joints are properly sealed.
-
-
Procedure:
-
Charge the crude diisopropylbenzene mixture into the distillation flask along with boiling chips or a magnetic stir bar.
-
Begin heating the flask gently with a heating mantle.
-
Observe the vapor rising slowly through the column. Maintain a slow and steady heating rate to allow for proper equilibration.
-
Collect any low-boiling forerun (e.g., unreacted benzene or cumene) in a separate flask.
-
As the temperature approaches the boiling point of the diisopropylbenzene isomers (around 203 °C), carefully monitor the temperature at the distillation head.
-
Collect the fraction corresponding to the lower-boiling isomers (primarily 1,3- and 1,2-diisopropylbenzene) as the temperature remains relatively constant.
-
When the temperature begins to rise towards 210 °C, change the receiving flask to collect the this compound fraction.
-
Continue collecting the this compound fraction while the temperature remains stable at its boiling point.
-
Stop the distillation when the temperature starts to rise again, indicating the presence of higher-boiling impurities, or when only a small amount of liquid remains in the distillation flask.
-
-
Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) to determine their composition and purity.
-
Crystallization from a Mixed Solvent System
Objective: To purify this compound by taking advantage of its differential solubility in a solvent mixture at different temperatures.
Methodology:
-
Solvent Selection:
-
Since this compound is non-polar, a good solvent would be a non-polar solvent in which it is soluble when hot but less soluble when cold (e.g., ethanol (B145695), isopropanol). A poor solvent would be one in which it is sparingly soluble even when hot (e.g., water). A mixed solvent system of ethanol and water is a good starting point.[8]
-
-
Procedure:
-
In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.
-
Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystals of this compound should form.
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.
-
Dry the crystals thoroughly.
-
-
Analysis:
-
Determine the melting point of the purified crystals and compare it to the literature value (-17.1 °C). Analyze the purity by GC.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-purity separation of this compound from its isomers on a small to medium scale.
Methodology:
-
System and Column:
-
A preparative HPLC system with a UV detector is required.
-
A reversed-phase column (e.g., C18 or Phenyl) is suitable for separating aromatic isomers.
-
-
Mobile Phase:
-
A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography of aromatic compounds.[7] The exact ratio should be optimized on an analytical scale first to achieve baseline separation of the isomers.
-
-
Procedure:
-
Dissolve the crude diisopropylbenzene mixture in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Monitor the elution of the components using the UV detector.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
-
Analysis:
-
Confirm the purity of the isolated product using analytical HPLC and GC-MS.
-
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield | Scale | Key Considerations |
| Fractional Distillation | >95% (up to 99.8% reported)[2] | 60-80% (lab scale), >90% (industrial) | Lab to Industrial | Requires a column with high theoretical plates; energy-intensive. |
| Crystallization | >99% | 50-90% | Lab to Industrial | Dependent on initial purity; requires careful solvent selection. |
| Preparative HPLC | >99% | 70-95% | Analytical to Pilot | High resolution; lower throughput; solvent-intensive. |
| Flash Chromatography | 90-98% | 60-90% | Lab | Faster than traditional column chromatography; suitable for moderately difficult separations. |
References
- 1. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. This compound 97 100-18-5 [sigmaaldrich.com]
- 4. Noob to Guru: I Can Do Chemistry - How to separate miscible liquids - Fractional Distillation [icandochemistry.com]
- 5. rubingroup.org [rubingroup.org]
- 6. Chromatography [chem.rochester.edu]
- 7. rsc.org [rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Identification and minimization of side products in 1,4-Diisopropylbenzene synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,4-diisopropylbenzene (p-DIPB).
Frequently Asked Questions (FAQs)
Q1: What are the primary side products encountered during the synthesis of this compound?
A1: The synthesis, typically a Friedel-Crafts alkylation of benzene (B151609) or cumene (B47948) with propylene (B89431) (or an isopropylating agent like isopropanol), can lead to several side products. The most common are the other constitutional isomers, 1,3-diisopropylbenzene (B165221) (meta) and 1,2-diisopropylbenzene (B1214297) (ortho).[1][2] Another significant category of side products arises from polyalkylation, resulting in triisopropylbenzenes and other more highly substituted compounds.[3][4][5]
Q2: My product is a mixture of diisopropylbenzene isomers. Why is the reaction not selective for the 1,4- (para) product?
A2: The formation of a mixture of ortho, meta, and para isomers is common in Friedel-Crafts alkylation. The isopropyl group is an ortho-, para-director. The initial kinetic product distribution is often rich in the para- and ortho-isomers. However, under certain conditions, isomerization can occur, leading to a product mixture that approaches a thermodynamic equilibrium, which favors the meta-isomer.[6] The final isomer ratio is highly dependent on the catalyst, temperature, pressure, and reaction time.
Q3: How can I minimize the formation of polyalkylated side products like triisopropylbenzene?
A3: Polyalkylation occurs because the diisopropylbenzene product is more reactive than the starting material (benzene) or the monosubstituted intermediate (cumene).[3][5] The most effective strategy to minimize this side reaction is to use a large excess of the aromatic substrate (benzene).[3][4][7][8] This statistically favors the alkylation of the unreacted benzene over the mono- or di-alkylated products. Other strategies include lowering the reaction temperature and carefully controlling the stoichiometry of the reactants.[3]
Q4: What are the best analytical techniques to identify and quantify the isomers and side products in my crude reaction mixture?
A4: The most powerful technique for separating and identifying the components of your product mixture is Gas Chromatography-Mass Spectrometry (GC-MS).[9] GC effectively separates the different isomers based on their boiling points, while MS provides fragmentation patterns that help confirm their identity.[1][2][9] For unambiguous structural confirmation of the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is essential, as each isomer has a unique and predictable spectral pattern.
Q5: Is carbocation rearrangement a concern when using an isopropylating agent?
A5: Carbocation rearrangement is a common issue in Friedel-Crafts alkylations, especially with primary alkyl halides.[10][11] However, when synthesizing diisopropylbenzene, the electrophile is the isopropyl carbocation ((CH₃)₂CH⁺), which is a secondary carbocation. It has no more stable carbocation (like a tertiary one) to readily rearrange into via a simple hydride or alkyl shift. Therefore, carbocation rearrangement of the alkylating agent is not a significant source of side products in this specific synthesis.
Q6: Are there alternative synthetic routes to avoid these side product issues?
A6: Yes. To completely avoid polyalkylation and rearrangement issues, one can perform a Friedel-Crafts acylation followed by a reduction.[3][10] In this two-step method, an acyl group is introduced, which deactivates the aromatic ring and prevents further substitution. The resulting ketone is then reduced to the desired alkyl group (e.g., via a Clemmensen or Wolff-Kishner reduction).[3][10] While this method is often more selective, it involves an additional synthetic step.
Troubleshooting Guide
Problem: Low overall yield of diisopropylbenzenes.
-
Question: Is the issue low conversion of the starting material (benzene/cumene) or the formation of undesired by-products?
-
Possible Cause & Solution:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture. Ensure all reagents and glassware are anhydrous.
-
Insufficient Temperature: The reaction may be too cold, leading to a slow reaction rate. Gradually increase the temperature while monitoring for side product formation.
-
Poor Mixing: Inefficient stirring can lead to localized high concentrations of the alkylating agent, promoting polymerization or side reactions. Ensure vigorous and efficient stirring throughout the reaction.
-
Problem: The primary product is 1,3-diisopropylbenzene (meta), but the 1,4- (para) isomer is desired.
-
Question: What are your reaction conditions (catalyst, temperature, time)?
-
Possible Cause & Solution:
-
Thermodynamic Control: High temperatures and long reaction times can favor the formation of the most thermodynamically stable isomer, which is often the meta-product.[6] Try running the reaction at a lower temperature for a shorter duration to favor the kinetically controlled product (para/ortho).
-
Catalyst Choice: Traditional Lewis acids like AlCl₃ may not provide high para-selectivity. Consider using shape-selective solid acid catalysts, such as certain zeolites (e.g., ZSM-5), which can sterically hinder the formation of ortho and meta isomers within their pores, thus favoring the para product.
-
Problem: The crude product is difficult to purify by distillation.
-
Question: What are the boiling points of your expected products?
-
Possible Cause & Solution:
-
Close Boiling Points: The boiling points of the diisopropylbenzene isomers are very close, making separation by standard distillation challenging. Ortho- and meta-DIPB are particularly difficult to separate from each other.[6]
-
Solution: Use a fractional distillation column with a high number of theoretical plates under reduced pressure to lower the boiling points and prevent thermal degradation. For very high purity, preparative chromatography or crystallization (since p-DIPB has a significantly higher melting point than the other isomers) may be necessary.
-
Data Presentation
Table 1: Analytical Data for Diisopropylbenzene Isomers
| Isomer | Boiling Point (°C) | Melting Point (°C) | Typical GC-MS Fragments (m/z) |
| 1,2- (ortho) | 205-206 | -57 | 162 (M+), 147, 119, 91 |
| 1,3- (meta) | 203 | -63 | 162 (M+), 147, 119, 91[2] |
| 1,4- (para) | 210 | -17 | 162 (M+), 147, 119, 91[1] |
Table 2: ¹H NMR Chemical Shifts (CDCl₃) for Diisopropylbenzene Isomers
| Isomer | Aromatic Protons (ppm) | Methine (CH) Proton (ppm) | Methyl (CH₃) Protons (ppm) |
| 1,2- (ortho) | ~7.1-7.3 (m, 4H) | ~3.2 (sept, 2H) | ~1.2 (d, 12H) |
| 1,3- (meta) | ~7.0-7.2 (m, 4H) | ~2.9 (sept, 2H) | ~1.25 (d, 12H) |
| 1,4- (para) | ~7.15 (s, 4H) | ~2.9 (sept, 2H) | ~1.2 (d, 12H) |
Note: Actual chemical shifts can vary slightly based on solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
-
Materials: Anhydrous benzene, 2-chloropropane (B107684) (or isopropanol), anhydrous aluminum chloride (AlCl₃).
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Charge the flask with anhydrous benzene. A significant molar excess (e.g., 5 to 10-fold) relative to the alkylating agent is recommended to minimize polyalkylation.[3][7]
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly and carefully add anhydrous AlCl₃ to the stirred benzene.
-
Add 2-chloropropane dropwise from the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by GC).
-
Quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (excess benzene) by rotary evaporation.
-
The crude product can then be analyzed and purified.
-
Protocol 2: GC-MS Analysis of Product Mixture
-
Objective: To separate and identify the components of the crude reaction product.
-
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms) suitable for separating aromatic hydrocarbons.
-
Injection: Inject 1 µL of the diluted sample into the GC.
-
Temperature Program: Start at a low oven temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min to ensure separation of all components.[9]
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify peaks in the chromatogram based on their retention times. Compare the mass spectrum of each peak to a library database (e.g., NIST) to confirm the identity of the diisopropylbenzene isomers and any side products.[9]
-
Visualizations
Caption: Reaction pathway for this compound synthesis showing major side products.
Caption: Troubleshooting workflow for low selectivity in this compound synthesis.
Caption: Analytical workflow for the identification and quantification of reaction products.
References
- 1. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP1392628B1 - Production of diisopropylbenzene - Google Patents [patents.google.com]
- 7. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 8. Solved How can polyalkylation during Friedel-Crafts | Chegg.com [chegg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimization of Reaction Conditions for the Alkylation of Benzene to 1,4-Diisopropylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-diisopropylbenzene via the alkylation of benzene (B151609).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Q1: My reaction is producing a low yield of diisopropylbenzene and a significant amount of cumene (B47948) (monoisopropylbenzene). How can I increase the yield of the desired di-substituted product?
A1: This is a common issue related to polyalkylation in Friedel-Crafts reactions. The initial product, cumene, is more reactive than benzene, leading to further alkylation.[1] To favor the formation of diisopropylbenzene, consider the following adjustments:
-
Increase the Propylene (B89431) Concentration: A higher concentration of the alkylating agent (propylene or an isopropyl halide) relative to benzene will promote multiple alkylations.
-
Optimize the Benzene to Propylene Molar Ratio: While a large excess of benzene is used to favor monoalkylation, for di-substitution, this ratio needs to be carefully optimized.[2] Experiment with decreasing the benzene-to-propylene molar ratio.
-
Control the Rate of Addition: A gradual addition of the alkylating agent can help maintain a consistent reaction profile and may improve the yield of the di-substituted product.[3]
Q2: I am observing a high proportion of the undesired 1,3-diisopropylbenzene (B165221) (m-DIPB) and 1,2-diisopropylbenzene (B1214297) (o-DIPB) isomers in my product mixture. How can I improve the selectivity for this compound (p-DIPB)?
A2: Achieving high para-selectivity is a key challenge. The formation of different isomers is influenced by both kinetic and thermodynamic factors. The 1,4-isomer is often favored thermodynamically due to reduced steric hindrance.
-
Catalyst Choice: The type of catalyst has a significant impact on isomer selectivity. Shape-selective catalysts, such as certain zeolites (e.g., ZSM-12), are known to favor the formation of the less sterically bulky para-isomer.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable 1,4-isomer.[2] However, this may also decrease the overall reaction rate.
-
Post-Alkylation Isomerization: It is possible to isomerize a mixture of diisopropylbenzenes to enrich the para-isomer. This can be achieved by heating the product mixture with a catalyst.[5]
Q3: My reaction is sluggish, or the conversion of benzene is very low. What are the potential causes?
A3: Several factors can lead to a slow or incomplete reaction:
-
Catalyst Deactivation: The catalyst can be deactivated by impurities, especially water. Ensure that all reactants and glassware are anhydrous. Lewis acid catalysts like AlCl₃ are particularly sensitive to moisture.[3]
-
Insufficient Catalyst Loading: Ensure that an adequate amount of catalyst is used. For Lewis acids like AlCl₃, a stoichiometric amount relative to the alkylating agent may be required.[3]
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they also reduce the reaction rate. A balance must be found between selectivity and conversion. It may be necessary to increase the temperature to achieve a reasonable reaction time.
Q4: I am observing the formation of triisopropylbenzene (B8360398) and other polyalkylated byproducts. How can I minimize their formation?
A4: The formation of higher alkylated products is a common side reaction.
-
Control Reactant Ratio: Carefully controlling the molar ratio of benzene to the isopropylating agent is crucial. A larger excess of benzene will favor the formation of mono- and di-substituted products over tri-substituted ones.
-
Reaction Time: Shorter reaction times can help to minimize the formation of polyalkylated byproducts, as they are formed in subsequent alkylation steps. Monitor the reaction progress using techniques like Gas Chromatography (GC) to stop the reaction at the optimal time.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the alkylation of benzene to this compound?
A1: A variety of catalysts can be used, broadly categorized as:
-
Lewis Acids: Anhydrous aluminum chloride (AlCl₃) is a traditional and effective catalyst for Friedel-Crafts alkylation.[6] Other Lewis acids like ferric chloride (FeCl₃) can also be used.[7]
-
Solid Acid Catalysts: Zeolites (e.g., HZSM-5, H-Beta, ZSM-12) and silica-alumina are widely used in industrial processes.[4][8][9] They offer advantages such as being easier to handle, less corrosive, and recyclable.
Q2: What is the role of the catalyst in this reaction?
A2: The catalyst's primary role is to generate a carbocation (or a carbocation-like complex) from the alkylating agent (e.g., propylene or an isopropyl halide), which then acts as the electrophile that attacks the benzene ring.[1][10]
Q3: Can I use isopropanol (B130326) as the alkylating agent instead of propylene or an isopropyl halide?
A3: Yes, isopropanol can be used as an alkylating agent in the presence of a strong acid catalyst like sulfuric acid or certain zeolites. The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to form an isopropyl carbocation.[11]
Q4: How does the reaction temperature affect the product distribution?
A4: Temperature has a significant effect on both the reaction rate and the selectivity.
-
Higher temperatures generally increase the reaction rate but may lead to more side reactions, such as cracking and the formation of undesired isomers.[12]
-
Lower temperatures can improve selectivity towards the thermodynamically favored 1,4-isomer but will slow down the reaction rate.[2]
Q5: What is the typical work-up procedure for a laboratory-scale Friedel-Crafts alkylation using AlCl₃?
A5: A typical work-up involves:
-
Quenching: The reaction mixture is carefully poured over crushed ice to decompose the aluminum chloride catalyst.[7]
-
Extraction: The product is extracted into an organic solvent like diethyl ether.[7]
-
Washing: The organic layer is washed sequentially with dilute acid (e.g., HCl), water, and a basic solution (e.g., sodium bicarbonate) to remove any remaining catalyst and acidic byproducts.[3]
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation.[3]
-
Purification: The crude product is then purified, typically by fractional distillation.[7]
Data Presentation
Table 1: Effect of Catalyst on Product Distribution in Benzene Alkylation
| Catalyst | Temperature (°C) | Benzene:Propylene Molar Ratio | Cumene Selectivity (%) | p-DIPB in DIPB fraction (%) | Reference |
| MOR Zeolite | 175 | 7.4 | 88.39 | Predominates over m-isomer | [8] |
| HZSM-5 Zeolite | 220 | 1:1 | Lower than Beta Zeolite | - | [13] |
| Beta Zeolite | 220 | 1:1 | Higher than ZSM-5 | - | [13] |
| Ni/γ-Al₂O₃ | 70 | 3:1 | 98.7 | - | [5] |
Table 2: Influence of Reaction Temperature on Diisopropylbenzene (DIPB) Isomerization
| Catalyst | Temperature (°C) | p-DIPB Conversion (%) | m-DIPB Selectivity (%) | Reference |
| Al-Hβ Zeolite | 250 | 68-75 | 42-54 | [5] |
| Fe-Hβ Zeolite | 250 | 68-75 | 42-54 | [5] |
| Ti-Hβ Zeolite | 250 | 68-75 | 42-54 | [5] |
Experimental Protocols
Protocol 1: Alkylation of Benzene with 2-Chloropropane (B107684) using Aluminum Chloride
Materials:
-
Anhydrous benzene
-
2-Chloropropane
-
Anhydrous aluminum chloride (AlCl₃)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Diethyl ether
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube.
-
Reactant Charging: In a fume hood, charge the flask with anhydrous benzene. Cool the flask to 0-5 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled and stirred benzene.
-
Addition of Alkylating Agent: Add 2-chloropropane dropwise from the dropping funnel to the stirred mixture over 1-2 hours, maintaining the temperature below 10 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[3]
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing a small amount of concentrated hydrochloric acid to decompose the catalyst complex.[3]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[3]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to isolate the this compound isomer.
Protocol 2: Vapor-Phase Alkylation of Benzene with Propylene using a Zeolite Catalyst
Materials:
-
Benzene
-
Propylene gas
-
Zeolite catalyst (e.g., H-Beta)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Catalyst Activation: Pack a fixed-bed reactor with the zeolite catalyst. Activate the catalyst by heating it under a flow of inert gas at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.
-
Reaction Setup: Set up a continuous flow reactor system where benzene can be vaporized and mixed with propylene gas before entering the heated catalyst bed.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 150-250 °C).
-
Reactant Feed: Introduce a pre-mixed feed of vaporized benzene and propylene gas into the reactor at a specific weight hourly space velocity (WHSV). The benzene-to-propylene molar ratio should be carefully controlled.
-
Product Collection: The reactor effluent, a mixture of unreacted starting materials, cumene, and diisopropylbenzene isomers, is cooled to condense the liquid products.
-
Analysis: Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of benzene and the selectivity for this compound.
-
Purification: The condensed liquid product can be purified by fractional distillation to separate the different components.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. mt.com [mt.com]
- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Involving 1,4-Diisopropylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions with 1,4-diisopropylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Friedel-Crafts Acylation of this compound
Q1: My Friedel-Crafts acylation of this compound resulted in a low yield of 1,4-diacetylbenzene (B86990). What are the potential causes and solutions?
A1: Low yields in the Friedel-Crafts acylation of this compound can stem from several factors. Here are common issues and troubleshooting steps:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it.[1] Ensure all glassware is thoroughly dried, and anhydrous solvents and reagents are used. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Insufficient Catalyst: The ketone product, 1,4-diacetylbenzene, can form a complex with the Lewis acid catalyst, rendering it inactive.[1] Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is often necessary.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If starting material is still present, the reaction time may need to be extended, or gentle heating might be required.
-
Product Loss During Work-up: 1,4-diacetylbenzene has some solubility in water, so excessive washing with aqueous solutions can lead to product loss. Using saturated brine for the final wash can help minimize this.
Q2: During the work-up of my Friedel-Crafts acylation, I observed the formation of a stubborn emulsion. How can I resolve this?
A2: Emulsion formation is a common issue, particularly when washing with basic solutions like sodium bicarbonate.[2] Here are some strategies to break the emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer can help force the separation of the layers.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Solvent Addition: Add a small amount of the organic solvent used for extraction to decrease the viscosity of the organic layer.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.
Q3: I am having difficulty purifying 1,4-diacetylbenzene. What are the recommended purification methods?
A3: The most common method for purifying 1,4-diacetylbenzene is recrystallization.[3]
-
Recrystallization Solvents: Ethanol (B145695), methanol, or a mixture of ethanol and water are effective solvents for recrystallization.[3] Acetone can also be used, followed by treatment with activated carbon (Norit) to remove colored impurities.[3]
-
Column Chromatography: If recrystallization does not yield a pure product, silica (B1680970) gel column chromatography can be employed. A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes.
Section 2: Oxidation of this compound
Q1: The oxidation of my this compound to the dihydroperoxide is slow or incomplete. How can I improve the reaction?
A1: The efficiency of the oxidation of this compound can be influenced by several parameters:
-
Reaction Temperature: The oxidation is typically carried out at elevated temperatures, generally between 85-92°C.[4]
-
Catalyst: While the reaction can proceed without a catalyst, the presence of a base, such as sodium hydroxide (B78521), is often used to maintain a pH between 7 and 9.[4]
-
Oxygen Supply: A continuous and sufficient supply of oxygen or air is crucial for the reaction to proceed.
-
Emulsification: In the presence of an aqueous base, vigorous stirring is necessary to ensure good mixing and emulsification of the organic and aqueous phases.[5]
Q2: How do I effectively separate the diisopropylbenzene dihydroperoxide (DHP) from the reaction mixture during work-up?
A2: The work-up for isolating DHP takes advantage of its acidic nature.
-
Alkaline Extraction: The reaction mixture can be extracted with a dilute aqueous sodium hydroxide solution (e.g., 4-15% NaOH).[4][6] The DHP and the hydroxyhydroperoxide (HHP) will deprotonate and dissolve in the aqueous layer, while the unreacted this compound and the monohydroperoxide (MHP) will remain in the organic layer.[4][6]
-
Separation and Neutralization: The aqueous layer is then separated and can be carefully acidified (e.g., with sulfuric acid) to a pH of 6-7 to precipitate the DHP.[6]
Q3: My isolated diisopropylbenzene hydroperoxide is impure. What are the likely contaminants and how can they be removed?
A3: Common impurities include unreacted starting material, monohydroperoxide (MHP), and hydroxyhydroperoxide (HHP).
-
Recycling: The organic phase from the alkaline extraction, which contains unreacted this compound and MHP, can be recycled for further oxidation.[4]
-
Selective Extraction: The completeness of the separation of DHP/HHP from MHP can be influenced by the concentration of the NaOH solution used for extraction.[4]
-
Further Purification: The isolated DHP can be further purified by recrystallization or by washing with appropriate solvents.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₂H₁₈ | 162.28 | -17 | 210 | Soluble in alcohol, ether, acetone, benzene; Insoluble in water.[1][7][8] |
| 1,4-Diacetylbenzene | C₁₀H₁₀O₂ | 162.19 | 111-113 | - | Soluble in hot ethanol, methanol, acetone.[3] |
| Diisopropylbenzene Dihydroperoxide | C₁₂H₁₈O₄ | 226.27 | - | - | Soluble in alkaline aqueous solutions. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound
Objective: To synthesize 1,4-diacetylbenzene from this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acetyl Chloride: Cool the suspension in an ice bath. Add acetyl chloride (2.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 10°C.
-
Addition of this compound: After the addition of acetyl chloride is complete, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from hot ethanol to obtain pure 1,4-diacetylbenzene.
Protocol 2: Work-up for the Oxidation of this compound
Objective: To isolate diisopropylbenzene dihydroperoxide (DHP) from the oxidation reaction mixture.
Materials:
-
Oxidation reaction mixture containing DHP, MHP, and unreacted this compound
-
4% aqueous sodium hydroxide (NaOH) solution
-
20% aqueous sulfuric acid (H₂SO₄) solution
-
Organic solvent (e.g., methyl isobutyl ketone - MIBK, if further extraction is needed)
Procedure:
-
Alkaline Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of 4% aqueous NaOH solution.[4] Shake the funnel vigorously for several minutes. Allow the layers to separate.
-
Layer Separation: Drain the lower aqueous layer (containing the sodium salts of DHP and HHP) into a separate flask. The upper organic layer contains unreacted starting material and MHP, which can be set aside for recycling.
-
Repeat Extraction (Optional): For more complete extraction of the hydroperoxides, the organic layer can be extracted a second time with a fresh portion of 4% aqueous NaOH solution.[4] Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 20% sulfuric acid with stirring until the pH of the solution is between 6 and 7.[6] A white precipitate of DHP should form.
-
Isolation: Collect the precipitated DHP by vacuum filtration. Wash the solid with cold deionized water.
-
Drying: Dry the isolated DHP in a vacuum desiccator.
Visualizations
Caption: Workflow for the work-up and purification of 1,4-diacetylbenzene.
Caption: Work-up procedure for the isolation of DHP.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. youtube.com [youtube.com]
- 3. 1,4-Diacetylbenzene | 1009-61-6 [chemicalbook.com]
- 4. EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]
- 5. JPH0730011B2 - Diisopropylbenzene oxidation method - Google Patents [patents.google.com]
- 6. CN101544586A - Process for continuous preparation of diisopropylbenzene dihydroperoxide - Google Patents [patents.google.com]
- 7. This compound CAS#: 100-18-5 [m.chemicalbook.com]
- 8. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
Strategies to improve the yield and selectivity of 1,4-Diisopropylbenzene production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and selectivity of 1,4-Diisopropylbenzene (1,4-DIPB) production.
Troubleshooting Guide
Issue 1: Low Yield of Diisopropylbenzene (DIPB) isomers
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Catalyst Deactivation | Ensure the catalyst (e.g., zeolite, AlCl₃) is fresh and anhydrous. Moisture can significantly deactivate Lewis acid and solid acid catalysts.[1] Consider regenerating the catalyst through calcination if applicable. |
| Insufficient Catalyst Loading | Verify that the catalyst amount is appropriate for the scale of your reaction. For some catalysts like AlCl₃, a stoichiometric amount relative to the alkylating agent may be necessary.[1] |
| Impure Reactants | Use dry benzene (B151609) or cumene (B47948) and a pure isopropylating agent (propylene or isopropanol). Water in the reaction mixture will quench the catalyst.[1][2] |
| Suboptimal Reaction Temperature | Low temperatures can lead to slow reaction rates, while excessively high temperatures can promote side reactions and catalyst coking. Optimize the temperature within the recommended range for your specific catalyst. For zeolite catalysts, this is often between 150°C and 250°C.[3] |
| Inadequate Mixing | Ensure efficient stirring to maximize contact between reactants and the catalyst, especially in heterogeneous catalysis. |
| Reaction Stalled | If monitoring shows the reaction has stopped before completion, consider adding more of the limiting reagent or fresh catalyst.[2] |
Issue 2: Poor Selectivity towards this compound (p-DIPB)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Formation of Isomeric Byproducts | The formation of meta- (m-DIPB) and ortho- (o-DIPB) isomers is a common challenge. The desired 1,4-isomer is often the thermodynamically favored product under certain conditions. |
| Catalyst Choice | The choice of catalyst significantly impacts isomer distribution. Shape-selective zeolites like ZSM-12 are known to favor the formation of the para isomer.[3] Modifying zeolites with oxides of elements like magnesium or phosphorus can further enhance para-selectivity.[3] |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve para-selectivity. For example, with a ZSM-12 catalyst, temperatures between 150-200°C favor the para isomer, while higher temperatures lead to an increase in the meta isomer.[3] |
| Reactant Ratio | Using a high benzene-to-propylene molar ratio can suppress the formation of polyalkylated byproducts and improve selectivity for cumene, which is a precursor to DIPB in some processes.[4][5] |
| Formation of Polyalkylated Byproducts | The formation of triisopropylbenzene (B8360398) (TIPB) and other higher alkylated products reduces the yield of DIPB. |
| Control Reagent Addition | Add the alkylating agent (e.g., propylene) gradually to the benzene/catalyst mixture. This maintains a low concentration of the alkylating agent, disfavoring further alkylation of the DIPB product.[1] |
| Molar Ratio of Reactants | A higher molar ratio of the aromatic substrate (benzene or cumene) to the alkylating agent (propylene) can minimize the formation of polyalkylated products.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main commercial methods are the alkylation of benzene or cumene with propylene (B89431) in the presence of an acid catalyst.[7][8] Zeolite catalysts are commonly used in modern processes to enhance selectivity towards the para isomer.[9]
Q2: What are the common byproducts in 1,4-DIPB synthesis, and how can they be managed?
A2: Common byproducts include the meta- and ortho-isomers of DIPB, as well as polyalkylated products like triisopropylbenzenes (TIPBs).[4][10] The undesired m-DIPB can be separated via fractional distillation and then isomerized to a mixture containing the desired p-DIPB, which is then recycled.[6] Alternatively, m-DIPB can be transalkylated with benzene to produce cumene, which is a valuable intermediate.[6][11]
Q3: How can I purify the crude 1,4-DIPB product?
A3: Fractional distillation is the standard method for separating 1,4-DIPB from its isomers (m-DIPB and o-DIPB), unreacted starting materials (benzene, cumene), and other byproducts.[6][12]
Q4: What is the role of a transalkylation step in improving the overall yield of 1,4-DIPB?
A4: A transalkylation step is used to convert byproducts back into useful materials. For example, the undesired m-DIPB can be reacted with benzene (transalkylation) to produce cumene, which can then be recycled back into the primary alkylation reactor.[11] This improves the overall process economy. Similarly, polyalkylated benzenes can be transalkylated with benzene to produce more of the desired mono- or di-alkylated products.[4]
Q5: Which analytical techniques are suitable for monitoring the reaction and analyzing the product mixture?
A5: Gas chromatography (GC) is an excellent technique for monitoring the progress of the reaction and determining the composition of the product mixture, including the ratio of different DIPB isomers and the presence of byproducts.
Data Presentation
Table 1: Influence of Temperature on Isomer Distribution using HZSM-12 Catalyst
| Temperature (°C) | Cumene Conversion (%) | p-DIPB in DIPB fraction (%) | m-DIPB in DIPB fraction (%) |
| 175 | 12.1 | 76 | 23 |
| 200 | 25.1 | 78 | 20 |
| 250 | 49.8 | 47 | 53 |
Data extracted from a study on the propylation of cumene.[3]
Table 2: Typical Reaction Conditions for Alkylation of Cumene with Propylene
| Parameter | Typical Range | Preferred Range |
| Temperature | 149°C - 204°C | 171°C - 191°C |
| Cumene to Propylene Molar Ratio | 4:1 - 12:1 | 5:1 - 10:1 |
These conditions are cited for processes utilizing an alkylation catalyst to produce a mixture of p-DIPB and m-DIPB.[6]
Experimental Protocols
Protocol 1: Alkylation of Cumene with Propylene using a Solid Acid Catalyst
This protocol describes a general procedure for the synthesis of a mixture of p-DIPB and m-DIPB.
Materials:
-
Cumene (anhydrous)
-
Propylene
-
Solid acid catalyst (e.g., silica-alumina, zeolite)
-
Inert packing material (e.g., glass wool, glass chips)
-
High-pressure reactor tube (e.g., stainless steel)
Procedure:
-
Load the reactor tube with the solid acid catalyst, ensuring the catalyst bed is positioned for optimal heating. Use inert packing material to support the catalyst bed.[13]
-
Heat the reactor to the desired alkylation temperature (e.g., 171°C - 191°C).[6]
-
Introduce a feed stream of cumene and propylene at the desired molar ratio (e.g., 6:1 to 8:1 cumene to propylene) into the reactor.[6]
-
Maintain the reaction under pressure to ensure the reactants are in the liquid phase (e.g., 700 psig).[13]
-
Allow the reaction to proceed, collecting the effluent from the reactor.
-
Analyze the product mixture using gas chromatography (GC) to determine the composition, including the ratio of p-DIPB and m-DIPB isomers.
-
The crude product mixture can then be subjected to fractional distillation to separate the p-DIPB from m-DIPB and other components.[6]
Protocol 2: Isomerization of m-Diisopropylbenzene
This protocol outlines a general procedure for isomerizing the less desired m-DIPB to the more valuable p-DIPB.
Materials:
-
m-Diisopropylbenzene (or a mixture rich in m-DIPB)
-
Transalkylation/Isomerization catalyst (e.g., silica-alumina, zeolite)
-
High-pressure reactor tube
Procedure:
-
Pack a reactor tube with the chosen catalyst as described in Protocol 1.
-
Heat the reactor to the appropriate isomerization temperature (e.g., 185°C - 221°C).[6]
-
Feed the m-DIPB stream into the heated reactor.
-
Maintain the system under pressure (e.g., 700 psig).[13]
-
Collect the product stream after it exits the reactor.
-
Analyze the resulting mixture by GC to determine the new ratio of p-DIPB and m-DIPB. The product will be an equilibrium mixture of the isomers.[6]
-
This isomerized mixture can then be recycled back to the fractional distillation unit to separate the newly formed p-DIPB.[6]
Visualizations
Caption: Workflow for 1,4-DIPB production with isomer recycling.
Caption: Troubleshooting workflow for optimizing 1,4-DIPB synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 7. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. persistencemarketresearch.com [persistencemarketresearch.com]
- 9. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. scielo.br [scielo.br]
- 12. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Common impurities found in commercial grades of 1,4-Diisopropylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using commercial grades of 1,4-Diisopropylbenzene (p-DIPB).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial grades of this compound?
A1: Commercial this compound is typically produced through the alkylation of benzene (B151609) or cumene (B47948) with propylene.[1][2] Due to the nature of these synthesis routes, the most common impurities are isomers of diisopropylbenzene and related alkylated aromatic compounds. The primary impurities include:
-
Positional Isomers: 1,2-Diisopropylbenzene (ortho-DIPB) and 1,3-Diisopropylbenzene (meta-DIPB).[2]
-
Precursors and Byproducts: Cumene (isopropylbenzene) and isomers of ethylcumene.
-
Other Alkylated Aromatics: Trace amounts of toluene (B28343) and other C8 aromatic compounds may also be present.
Q2: What are the typical purity levels and impurity concentrations in commercial this compound?
A2: Commercial grades of this compound are available in various purities, commonly 97%, 98%, and 99%. The concentration of impurities will vary depending on the grade. While exact compositions are proprietary to the manufacturer, the table below provides an estimated summary based on typical production processes.
Table 1: Common Impurities in Commercial this compound and Their Typical Concentration Ranges
| Impurity | Chemical Structure | Typical Concentration Range (%) |
| 1,3-Diisopropylbenzene (m-DIPB) | 0.5 - 2.5 | |
| 1,2-Diisopropylbenzene (o-DIPB) | < 0.5 | |
| Cumene | < 0.5 | |
| Ethylcumene (isomers) | < 0.2 |
Note: These are estimated ranges and can vary between suppliers and batches. For precise concentrations, always refer to the Certificate of Analysis (CoA) for your specific lot.
Q3: How can these impurities affect my experiments?
A3: The presence of impurities in this compound can have several adverse effects on experimental outcomes, particularly in sensitive applications such as polymer synthesis and as a high-purity solvent.
-
Isomeric Impurities (o- and m-DIPB): In reactions where this compound is a starting material for a specific isomer of a derivative, the presence of other isomers will lead to the formation of undesired isomeric byproducts. This can complicate purification processes and reduce the yield of the target molecule. For example, in the synthesis of polymers where the para-substitution is critical for achieving the desired polymer structure and properties, the presence of meta- and ortho-isomers can disrupt the polymer chain and negatively impact its performance.
-
Cumene and Ethylcumene: These monofunctional impurities can act as chain terminators in polymerization reactions, leading to lower molecular weight polymers and altered material properties. In reactions where this compound is used as a high-boiling solvent, the presence of more volatile impurities like cumene can alter the solvent's physical properties, such as its boiling point and viscosity.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise from impurities in this compound.
Problem 1: Unexpected Side Products in a Synthesis Reaction
-
Possible Cause: The presence of isomeric impurities (1,2- and 1,3-Diisopropylbenzene) in the this compound starting material.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the isomeric purity of your this compound. Refer to the experimental protocols below for detailed methods.
-
Identify the Side Products: Characterize the unexpected side products using techniques such as GC-MS or NMR to confirm if they are isomers of your target product.
-
Purify the Starting Material: If isomeric impurities are confirmed to be the issue, consider purifying the this compound via fractional distillation or preparative chromatography.
-
Source a Higher Purity Grade: Procure a higher purity grade of this compound from your supplier and repeat the reaction.
-
Problem 2: Lower than Expected Molecular Weight in a Polymerization Reaction
-
Possible Cause: The presence of monofunctional impurities like cumene or ethylcumene, which can act as chain terminators.
-
Troubleshooting Steps:
-
Quantify Monofunctional Impurities: Use a calibrated GC method to determine the concentration of cumene and ethylcumene in your this compound.
-
Adjust Reaction Stoichiometry: If the concentration of chain-terminating impurities is known, you may be able to adjust the stoichiometry of your polymerization reaction to compensate.
-
Purify the Monomer/Solvent: If this compound is used as a monomer or solvent, purifying it to remove these lower boiling point impurities can improve the molecular weight of the resulting polymer.
-
Evaluate Alternative Suppliers: Different manufacturing processes can result in varying levels of these impurities. Testing this compound from different suppliers may yield a more suitable product for your application.
-
Experimental Protocols
1. Gas Chromatography (GC-FID) Method for Impurity Profiling
This method is suitable for the separation and quantification of diisopropylbenzene isomers, cumene, and ethylcumene.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or acetone) to a concentration of approximately 1 mg/mL.
-
Quantification: Use external standards of each potential impurity to create a calibration curve for accurate quantification.
2. High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation
This method is particularly useful for the separation of positional isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 0.5 mg/mL.
-
Analysis: The retention times for the isomers will differ, allowing for their separation and quantification based on peak area.
Visualization
Troubleshooting Workflow for Impurity-Related Issues
Caption: A flowchart outlining the troubleshooting process for experiments involving this compound where impurities are suspected to be the root cause of issues.
References
Troubleshooting low conversion rates in the synthesis of 1,4-Diisopropylbenzene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for challenges encountered during the synthesis of 1,4-Diisopropylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conversion rate is significantly lower than expected. What are the potential causes and how can I address them?
Low conversion rates in the synthesis of this compound, typically achieved through Friedel-Crafts alkylation of benzene (B151609) or cumene (B47948), can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Possible Causes & Recommended Actions:
-
Inactive or Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) or solid acid catalyst (e.g., zeolites) is highly susceptible to deactivation.
-
Moisture: Water in the reactants or solvent will readily deactivate the catalyst. Ensure all reagents and glassware are thoroughly dried before use. Using anhydrous reagents is critical.
-
Impurities: Impurities in the benzene or propylene (B89431) feed can poison the catalyst. Use high-purity starting materials.
-
Coking (Zeolite Catalysts): At elevated temperatures, organic deposits can form on the catalyst surface, blocking active sites. Catalyst regeneration through calcination may be necessary.
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences both the rate of reaction and the selectivity.
-
Too Low: The activation energy for the reaction may not be overcome, leading to a sluggish or incomplete reaction.
-
Too High: Can promote side reactions such as isomerization and catalyst deactivation through coking. The optimal temperature is catalyst-dependent. For instance, with some zeolite catalysts, lower temperatures are favored to reduce secondary alkylation.
-
-
Incorrect Molar Ratio of Reactants: The ratio of the aromatic substrate (benzene or cumene) to the alkylating agent (propylene or isopropanol) is a critical parameter.
-
An excess of the aromatic substrate is generally used to minimize polyalkylation and favor the formation of the desired di-substituted product. Molar ratios of cumene to propylene can range from 4:1 to 12:1.[1]
-
Q2: I am observing a high proportion of undesired isomers (1,2- and 1,3-Diisopropylbenzene) in my product mixture. How can I improve the selectivity for the 1,4-isomer?
The formation of a mixture of isomers is a common challenge in Friedel-Crafts alkylation. The desired 1,4-isomer is the thermodynamically most stable product, and its formation can be favored under specific conditions.
Strategies to Enhance 1,4-Selectivity:
-
Catalyst Selection: The choice of catalyst plays a pivotal role in determining isomer distribution. Shape-selective catalysts, such as certain zeolites (e.g., ZSM-12), can preferentially form the para-isomer due to steric hindrance within their pore structures.[1]
-
Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can promote the isomerization of the kinetically favored ortho and meta isomers to the more stable para isomer.
-
Post-Alkylation Isomerization: A separate process step can be employed where the mixture of isomers is heated in the presence of a catalyst to enrich the this compound content.
Q3: My reaction is producing a significant amount of triisopropylbenzene (B8360398) and other polyalkylated products. How can this be minimized?
Polyalkylation occurs when the initial product, diisopropylbenzene, undergoes further alkylation. This is a common side reaction because the isopropyl groups are activating, making the product more reactive than the starting material.
Methods to Reduce Polyalkylation:
-
Molar Ratio Control: As mentioned, using a significant excess of the aromatic substrate (benzene or cumene) relative to the alkylating agent will decrease the concentration of the di-substituted product, thereby reducing the likelihood of further alkylation. A molar ratio of cumene to propylene between 5:1 and 10:1 is often preferred.[1]
-
Controlled Addition of Alkylating Agent: A slow, gradual addition of the alkylating agent (e.g., propylene gas) to the reaction mixture can help to maintain a low concentration of the electrophile and minimize over-alkylation.
Data Presentation
Table 1: Effect of Catalyst and Temperature on this compound Synthesis
| Catalyst | Alkylating Agent | Aromatic Substrate | Temperature (°C) | Pressure (psig) | Molar Ratio (Aromatic:Alkene) | Conversion (%) | Selectivity to 1,4-DIPB (%) | Reference |
| AlCl₃ | Propene | Cumene | -10 to +10 | Not Specified | 1:0.3-1 | High | High Purity | DE1247286B[2] |
| Zeolite ZSM-12 | Propylene | Cumene | 171 - 191 | 300 - 850 | 6:1 to 8:1 | Not Specified | High p-DIPB ratio | US7102043B2[1] |
| Silica-Alumina | m-DIPB (Isom.) | - | 200 - 235 | 700 | - | Not Specified | Product Distribution Varied | ChemicalBook[3] |
| Modified Hβ Zeolite | p-DIPB (Isom.) | - | 250 | Not Specified | - | 68-75 | 42-54 (to m-DIPB) | ResearchGate[4] |
| Cerium Modified Beta Zeolite | 1,4-DIPB (Transalk.) | Benzene | 220 - 320 | Atmospheric | 5:1 | Not Specified | 83.82 (to Cumene) | SciELO[5] |
Note: Conversion and selectivity are highly dependent on the specific experimental setup and reaction time. The data presented should be considered as illustrative examples.
Experimental Protocols
Detailed Methodology for Friedel-Crafts Alkylation of Cumene with Propylene using a Zeolite Catalyst
This protocol is a generalized procedure based on common practices described in the literature.[1] Researchers should optimize the specific conditions for their experimental setup.
Materials:
-
Cumene (anhydrous)
-
Propylene (high purity)
-
Zeolite catalyst (e.g., ZSM-12), activated
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel (e.g., a high-pressure autoclave reactor) equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls.
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated prior to use by heating under a flow of inert gas to remove any adsorbed water.
-
Reactor Setup: The reaction vessel is thoroughly dried and purged with an inert gas.
-
Charging the Reactor: The activated zeolite catalyst and anhydrous cumene are charged into the reactor.
-
Reaction Conditions: The reactor is sealed and heated to the desired temperature (e.g., 170-190°C) while stirring. The system is then pressurized with the inert gas.[1]
-
Alkylation: Propylene is introduced into the reactor at a controlled rate to maintain the desired pressure (e.g., 300-850 psig). The molar ratio of cumene to propylene should be maintained in a high range (e.g., 6:1 to 8:1).[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking samples periodically and analyzing them by gas chromatography (GC).
-
Reaction Quenching and Product Isolation: Once the desired conversion is achieved, the propylene feed is stopped, and the reactor is cooled to room temperature. The catalyst is separated by filtration. The liquid product mixture is then purified, typically by fractional distillation, to separate the unreacted cumene, the desired this compound, and other isomers and byproducts.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion rates.
Caption: Synthesis pathway and common side reactions.
References
- 1. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 2. DE1247286B - Process for the alkylation of cumene or benzene with propene via aluminum chloride - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Technical Support Center: Catalyst Deactivation and Regeneration in 1,4-Diisopropylbenzene Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and regeneration during the synthesis of 1,4-Diisopropylbenzene (1,4-DIPB).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in 1,4-DIPB production? A1: Catalyst deactivation in this process is a significant issue that can impact efficiency and yield.[1] The primary causes fall into three main categories:
-
Chemical Deactivation: This is most commonly caused by coke formation, where carbonaceous deposits cover the active sites of the catalyst.[2] Poisoning from impurities in the feedstock, such as oxygenated organic compounds or water, can also occur by adsorbing onto active sites.[3][4]
-
Thermal Deactivation: High reaction or regeneration temperatures can lead to irreversible changes in the catalyst structure, such as loss of surface area or active sites.[5][6]
-
Mechanical Deactivation: This involves the physical breakdown of the catalyst particles due to mechanical stress, a phenomenon known as attrition.[1]
Q2: What are the common signs of catalyst deactivation? A2: The most common indicators of catalyst deactivation during an experiment are a noticeable decrease in reactant conversion (e.g., benzene (B151609) or cumene (B47948) conversion) over time and a change in product selectivity.[7] For instance, you might observe an increase in the formation of byproducts like n-propylbenzene or other polyalkylated aromatics.[4] A visual inspection of the spent catalyst may also reveal a color change, often darkening, due to coke deposition.
Q3: How does "coking" deactivate a zeolite catalyst? A3: Coking is the deposition of heavy, carbon-rich organic compounds on the catalyst.[8] In zeolite catalysts, coke formation can cause deactivation through three main mechanisms: the coverage of active acid sites, the blockage of micropores preventing reactants from reaching the active sites, and the deposition of carbon on the external surface of the catalyst.[2]
Q4: Can impurities in the benzene or propylene (B89431) feedstock affect the catalyst? A4: Yes, feedstock purity is critical. Trace amounts of impurities can act as poisons and significantly shorten the catalyst's lifespan. Oxygenated organic compounds (e.g., alcohols, aldehydes) have been shown to cause a decrease in lifetime by strongly adsorbing to the catalyst's acid sites.[3] Water can also neutralize some acidic sites, affecting product distribution.[4] Other hydrocarbon impurities, such as cyclopropane (B1198618) in the propylene feed, can lead to the formation of unwanted byproducts like n-propylbenzene.[8]
Q5: What are the principal methods for regenerating a deactivated zeolite catalyst? A5: The two most common regeneration methods for zeolite catalysts used in alkylation are:
-
Calcination (Coke Burn-off): This involves treating the catalyst at high temperatures (e.g., 350-600°C) with a controlled stream of an oxygen-containing gas, such as air, to combust and remove the coke deposits.[7][9]
-
Solvent Washing: This method uses a solvent to wash the catalyst and remove adsorbed organic molecules that have not yet formed hard coke.[3][10] For fixed-bed reactors, extraction with an organic solvent is often the primary choice.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid Loss of Activity / Low Conversion | Coke Formation: Carbonaceous deposits are blocking catalyst pores and active sites.[2][8] | Implement a regeneration protocol. For severe coking, calcination is effective.[7] For lighter fouling, solvent washing may be sufficient.[3] |
| Feedstock Poisoning: Impurities like water or oxygenates in the feed are deactivating the catalyst.[3][4] | Ensure high-purity feedstocks. Consider installing a guard bed to remove impurities before the feed enters the main reactor. | |
| Low Reaction Temperature: Temperatures below an optimal threshold (e.g., <185°C) can cause rapid deactivation due to the strong chemisorption of molecules with low mobility.[4] | Gradually increase the reaction temperature to the optimal range (e.g., 210°C) while monitoring conversion and selectivity.[4] | |
| Poor Selectivity to 1,4-DIPB | Change in Catalyst Acidity: Deactivation or the regeneration process itself can alter the number and strength of acid sites, affecting selectivity.[4] | Characterize the fresh and spent catalyst (e.g., via NH₃-TPD) to assess changes in acidity.[7] Modify the regeneration procedure to be less harsh if necessary. |
| High Reaction Temperature: Elevated temperatures can promote side reactions, such as the formation of xylenes (B1142099) or n-propylbenzene, reducing selectivity.[4][6] | Optimize the reaction temperature. A slight reduction in temperature may improve selectivity without significantly compromising conversion. | |
| Regeneration Fails to Restore Full Activity | Irreversible Thermal Damage: The calcination temperature was too high, causing a permanent loss of acid sites or structural collapse.[3] | Optimize the regeneration protocol by lowering the maximum temperature or using a staged approach with gradually increasing oxygen concentration.[9] |
| Incomplete Coke Removal: The regeneration time or temperature was insufficient to completely burn off all coke deposits. | Extend the duration of the calcination step or slightly increase the temperature within the catalyst's stable range. Analyze the regenerated catalyst for residual carbon. | |
| Irreversible Poisoning: A poison in the feed has permanently bonded to the active sites and cannot be removed by standard regeneration. | Identify the poison in the feedstock and implement a purification step to remove it. The catalyst may need to be replaced. |
Data Presentation
Table 1: Summary of Common Catalyst Deactivation Mechanisms
| Deactivation Mechanism | Primary Cause | Key Indicators | Relevant Catalyst Type |
| Coking / Fouling | Deposition of heavy organic compounds | Gradual decrease in conversion; increased pressure drop; visible darkening of catalyst.[2] | Zeolites (Beta, Y, Mordenite) |
| Poisoning | Strong chemisorption of impurities (e.g., oxygenates, sulfur, water)[3][11] | Sharp drop in activity; change in product selectivity.[3][4] | Zeolites and other solid acids |
| Thermal Degradation | Exposure to excessive temperatures during reaction or regeneration[5] | Irreversible loss of activity; loss of surface area and acidity.[3] | All catalysts |
Table 2: Comparison of Catalyst Regeneration Methods
| Method | Description | Advantages | Disadvantages |
| Calcination | Controlled combustion of coke deposits in an oxygen-containing atmosphere at 350-600°C.[9] | Highly effective for removing heavy coke; can restore high levels of activity.[7] | Risk of thermal damage if not controlled properly; can lead to a decrease in acid sites.[3] |
| Solvent Washing | Washing the catalyst with a suitable organic solvent (e.g., hot benzene, ethanol) to remove adsorbed species.[3][10] | Milder conditions, reducing risk of thermal damage; effective for early-stage fouling.[3] | Ineffective against hard, graphitic coke; requires solvent handling and recovery. |
| Steam Treatment | Injecting steam into the reactor, which can help remove certain deposits.[4] | Can facilitate removal of some organic molecules.[4] | May alter catalyst acidity; effectiveness depends on the nature of the deposits.[4] |
Experimental Protocols
Protocol 1: Catalyst Regeneration by Calcination (Coke Burn-off)
This protocol describes a general procedure for regenerating a coked zeolite catalyst.
-
Shutdown and Purge: Stop the reactant feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove residual hydrocarbons.
-
Heating in Inert Gas: While maintaining the inert gas flow, heat the catalyst bed to a temperature between 250-400°C. This helps to pyrolyze some of the heavier deposits.[9]
-
Controlled Oxidation (Low O₂): Introduce a gas stream with a low oxygen concentration (e.g., 0.1-4% O₂ in N₂) into the reactor. Maintain the temperature between 350-600°C.[9] This initial step allows for a slow, controlled burn-off of the more reactive coke, preventing thermal runaways.
-
Full Oxidation (High O₂): Gradually increase the oxygen concentration in the gas stream (e.g., up to 20% or clean, dry air) while maintaining the temperature.[9] Hold under these conditions for 4-6 hours or until CO₂ analysis of the effluent gas indicates that coke combustion is complete.
-
Cooling and Conditioning: Switch the feed back to an inert gas and cool the catalyst bed down to the desired reaction temperature. The catalyst is now regenerated and ready for the next reaction cycle.
Protocol 2: Characterization of a Deactivated Catalyst
To understand the cause of deactivation, it is crucial to compare the properties of the fresh and spent catalyst.
-
Sample Preparation: Carefully unload the spent catalyst from the reactor under an inert atmosphere to prevent oxidation of the deposits.
-
Thermogravimetric Analysis (TGA): Perform TGA on the spent catalyst in an air or oxygen atmosphere. The weight loss observed at high temperatures corresponds to the amount of coke deposited on the catalyst.[12]
-
Surface Area and Porosity Analysis (BET): Measure the specific surface area and pore volume of both fresh and spent catalysts using N₂ physisorption (BET method). A significant reduction in these values for the spent catalyst indicates pore blockage by coke or other deposits.[7]
-
Acidity Measurement (NH₃-TPD): Use Temperature-Programmed Desorption of ammonia (B1221849) (NH₃-TPD) to determine the concentration and strength of acid sites on the fresh and spent catalysts. A decrease in acidity points to the coverage or loss of active sites.[7]
-
Structural Analysis (XRD, SEM): Use X-ray Diffraction (XRD) to check for changes in the catalyst's crystal structure.[7] Scanning Electron Microscopy (SEM) can be used to visualize changes in particle morphology and identify large external coke deposits.[7]
Mandatory Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Experimental workflow for a catalyst regeneration cycle.
Caption: Key mechanisms of zeolite catalyst deactivation.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Catalyst Deactivation, Poisoning and Regeneration [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PlumX [plu.mx]
- 8. benchchem.com [benchchem.com]
- 9. JP2002504014A - Regeneration method of zeolite catalyst - Google Patents [patents.google.com]
- 10. US6958304B2 - Method for regenerating a zeolite catalyst - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Separation of 1,4-Diisopropylbenzene from its isomers (ortho- and meta-)
Technical Support Center: Separation of 1,4-Diisopropylbenzene Isomers
Welcome to the technical support center for the separation of this compound (p-DIPB) from its ortho- (o-DIPB) and meta- (m-DIPB) isomers. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their separation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the separation of diisopropylbenzene isomers.
General Questions
Q1: What are the primary methods for separating this compound from its isomers?
A1: The most common methods for separating this compound from its ortho- and meta-isomers are fractional distillation, crystallization, and selective adsorption.[1][2] The choice of method depends on the required purity, scale of the experiment, and the composition of the starting isomer mixture. Extractive distillation is another technique that can be employed.[3]
Q2: Why is it difficult to separate the isomers, particularly the meta- and ortho-isomers?
A2: The primary difficulty lies in the similar physical properties of the isomers. The boiling points of ortho- and meta-diisopropylbenzene are very close, which makes their separation by conventional fractional distillation challenging.[4] Similarly, their structural similarities can complicate separation by crystallization or adsorption.
Troubleshooting: Fractional Distillation
Q1: My fractional distillation is not effectively separating the p-DIPB. What are the likely causes?
A1: Inefficient separation during fractional distillation can be due to several factors:
-
Insufficient Column Efficiency: The packed or tray column may not have enough theoretical plates for the separation. Consider using a longer column or a more efficient packing material.
-
Incorrect Reflux Ratio: A low reflux ratio may not allow for proper equilibrium to be established in the column. Try increasing the reflux ratio.
-
Fluctuating Heat Input: Unstable heating of the reboiler can disrupt the vapor-liquid equilibrium. Ensure a steady and consistent heat source.
-
Presence of Azeotropes: While not common for these isomers alone, other components in the mixture could form azeotropes. Analyze your starting material for unexpected impurities.
Q2: The purity of my collected p-DIPB is lower than expected. How can I improve it?
A2: To improve the purity of the collected p-DIPB fraction:
-
Increase the Reflux Ratio: A higher reflux ratio generally leads to better separation and higher purity of the lower boiling point component at the top of the column.
-
Optimize the Fraction Collection: Collect narrower boiling point range fractions. Discard a larger intermediate fraction between the collection of the different isomers.
-
Perform a Second Distillation: Re-distilling the collected p-DIPB fraction can significantly increase its purity.
Troubleshooting: Crystallization
Q1: I am trying to crystallize p-DIPB from a mixture, but no crystals are forming. What should I do?
A1: Failure to form crystals can be due to several reasons:
-
Solution is Not Supersaturated: The concentration of p-DIPB in the solvent may be too low. Try to carefully evaporate some of the solvent to increase the concentration.[5]
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving p-DIPB, even at low temperatures. Experiment with different solvents or solvent mixtures.[6]
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or glass instead of crystals. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further in an ice bath or refrigerator.[5]
-
Lack of Nucleation Sites: Crystal growth requires a nucleation point. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure p-DIPB.[5]
Q2: The crystals I obtained are very small or appear oily. How can I get better quality crystals?
A2: The formation of small or oily crystals is often a sign of rapid crystallization or the presence of impurities.
-
Slow Down the Crystallization Process: Slower cooling allows for the formation of larger, more well-defined crystals.[7]
-
Use a Different Solvent System: Experiment with solvent systems where the solubility of p-DIPB changes more gradually with temperature.
-
Purify the Initial Mixture: If the starting material contains a high level of impurities, they can interfere with crystal growth. Consider a preliminary purification step, such as distillation, to enrich the p-DIPB content before crystallization.[1]
Quantitative Data
The physical properties of the diisopropylbenzene isomers are critical for designing an effective separation strategy.
Table 1: Physical Properties of Diisopropylbenzene Isomers
| Property | 1,2-Diisopropylbenzene (ortho-) | 1,3-Diisopropylbenzene (meta-) | This compound (para-) |
| Molar Mass | 162.28 g/mol | 162.28 g/mol | 162.28 g/mol |
| Boiling Point | 205 °C[8] | 203 °C[8][9] | 210 °C[8][10] |
| Melting Point | -57 °C[8] | -63 °C[8][9] | -17 °C[8] |
| Density | ~0.88 g/cm³ | 0.856 g/mL at 20 °C[11] | 0.857 g/mL at 25 °C |
| Water Solubility | Very slightly soluble[8] | 72.0 µg/L at 25 °C[9] | 40.5 µg/L at 25 °C[9] |
Note: The significant difference in the melting point of the para-isomer is the basis for its separation from the ortho- and meta-isomers by crystallization.
Experimental Protocols
Protocol 1: Separation by Fractional Distillation
This protocol is suitable for separating components with different boiling points. Due to the close boiling points of the ortho- and meta-isomers, this method is most effective for separating the para-isomer from the other two.
Materials:
-
Diisopropylbenzene isomer mixture
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Add the diisopropylbenzene isomer mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Adjust the heating rate to allow a stable temperature gradient to establish in the column.
-
Fraction Collection:
-
The first fraction to distill will be enriched in the lowest boiling point isomer (m-DIPB, ~203 °C).
-
Monitor the temperature at the distillation head. When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
The final fraction will be the highest boiling point isomer (p-DIPB, ~210 °C). Collect this in a separate flask once the temperature stabilizes at its boiling point.
-
-
Shutdown: Once the separation is complete, turn off the heat and allow the apparatus to cool down before disassembling.
Protocol 2: Separation by Crystallization
This protocol leverages the significantly higher melting point of this compound for its separation.
Materials:
-
Diisopropylbenzene isomer mixture (preferably enriched in p-DIPB)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the isomer mixture in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until all the solid has dissolved.[5]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to induce further crystallization.[5]
-
Initiating Crystallization (if necessary): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure p-DIPB.[5]
-
Isolation of Crystals: Once a significant amount of crystals has formed, collect them by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven to remove any residual solvent. The resulting crystals will be highly enriched in this compound.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the separation of this compound.
Caption: Troubleshooting logic for fractional distillation issues.
Caption: Troubleshooting logic for crystallization problems.
References
- 1. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103524285A - Method for separating diisopropylbenzene isomer mixture - Google Patents [patents.google.com]
- 4. US6753453B2 - Production of meta-diisopropylbenzene - Google Patents [patents.google.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. unifr.ch [unifr.ch]
- 7. iscientific.org [iscientific.org]
- 8. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing exothermic reactions during the synthesis of 1,4-Diisopropylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1,4-Diisopropylbenzene. It is intended for researchers, scientists, and drug development professionals to ensure safe and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound an exothermic reaction, and what are the primary safety concerns?
A1: The synthesis of this compound, typically achieved through Friedel-Crafts alkylation of benzene (B151609) with an isopropylating agent (e.g., propylene (B89431) or isopropanol) and a Lewis acid catalyst (e.g., AlCl₃), is a highly exothermic process. The formation of new carbon-carbon bonds releases a significant amount of energy as heat. The primary safety concern is a "runaway reaction," where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, explosion, and the release of flammable and toxic materials.[1][2]
Q2: What are the key parameters to monitor and control to manage the exotherm?
A2: The critical parameters to monitor and control are:
-
Temperature: Continuous monitoring of the internal reaction temperature is crucial.
-
Rate of Reagent Addition: The isopropylating agent should be added slowly and in a controlled manner to prevent a sudden spike in temperature.
-
Stirring: Efficient and constant agitation is necessary to ensure uniform temperature distribution and prevent the formation of localized "hot spots."[3]
-
Cooling System Performance: The cooling bath or jacket must be able to effectively remove the heat generated by the reaction.
Q3: What are the common side reactions, and how does temperature influence them?
A3: The main side reactions in the synthesis of this compound are polyalkylation (formation of tri- and tetra-isopropylbenzene) and isomerization (formation of 1,2- and 1,3-diisopropylbenzene).[4] Higher reaction temperatures tend to favor these side reactions, reducing the yield and purity of the desired 1,4-isomer.[5] Lowering the reaction temperature can improve selectivity towards the desired product.[5][6]
Q4: What should I do in case of a sudden temperature increase (thermal excursion)?
A4: In the event of a rapid and uncontrolled temperature rise, immediately:
-
Stop the addition of the alkylating agent.
-
Increase the efficiency of the cooling system (e.g., by adding more dry ice to the cooling bath).
-
Ensure vigorous stirring continues.
-
If the temperature continues to rise, be prepared to quench the reaction by adding a suitable quenching agent (e.g., a cold, inert solvent or a mild acid/base, depending on the reaction specifics). Always have a pre-planned quenching procedure.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid, Uncontrolled Temperature Rise | 1. Rate of alkylating agent addition is too fast.2. Inadequate cooling.3. Stirrer failure.4. Reagent concentration is too high. | 1. Immediately stop the addition of the alkylating agent.2. Enhance cooling by lowering the bath temperature or increasing coolant flow.3. Verify stirrer operation and increase speed if safe.4. If the situation is not controlled, proceed with the emergency quenching protocol. |
| Formation of Significant Polyalkylation Products | 1. High reaction temperature.2. Incorrect molar ratio of reactants (insufficient benzene). | 1. Lower the reaction temperature.[5]2. Use a larger excess of benzene in subsequent experiments. |
| Low Yield of this compound Isomer | 1. Reaction temperature is too high, favoring other isomers.2. Inappropriate catalyst or catalyst deactivation. | 1. Conduct the reaction at a lower temperature to favor the para-isomer.2. Ensure the catalyst is active and used in the correct proportion. Consider post-reaction isomerization if necessary. |
| Reaction Fails to Initiate or is Sluggish | 1. Catalyst is inactive (e.g., due to moisture).2. Low reaction temperature.3. Impure reagents. | 1. Use fresh, anhydrous catalyst and ensure all glassware and reagents are dry.[7]2. Gradually and carefully increase the temperature while monitoring closely.3. Use purified reagents. |
Quantitative Data
Table 1: Heat of Reaction
| Reaction | Enthalpy Change (ΔH) |
| Alkylation of Benzene with Propylene | -23.4 kcal/mol at 250 °C[5][8] |
Table 2: Recommended Temperature Ranges for Synthesis Steps
| Step | Temperature Range (°C) | Temperature Range (°F) | Purpose |
| Alkylation | 149 - 204 | 300 - 400 | To initiate and sustain the reaction while minimizing side products.[9] |
| Isomerization (optional) | 182 - 238 | 350 - 460 | To convert other isomers to the desired this compound.[9] |
Experimental Protocols
Detailed Methodology for Laboratory-Scale Synthesis of this compound with Exotherm Management
Materials:
-
Benzene (anhydrous)
-
2-Propanol (or propylene gas)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
-
Dry ice/acetone bath
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Cooling bath
-
Heating mantle (for use only if necessary and with extreme caution)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask should be equipped with the mechanical stirrer, addition funnel, and the condenser. The thermometer should be placed to measure the internal temperature of the reaction mixture.
-
Initial Charging: Charge the reaction flask with anhydrous benzene and anhydrous aluminum chloride. Begin stirring to form a slurry.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Slow Addition of Alkylating Agent: Slowly add 2-propanol dropwise from the addition funnel to the stirred mixture. Crucially, monitor the internal temperature continuously and maintain it within the 0-5 °C range. The rate of addition should be adjusted to prevent the temperature from rising above this range. A typical addition time for a laboratory-scale reaction would be over 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by techniques such as GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex. This step is also exothermic and should be performed with caution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can then be purified by distillation.
Visualizations
Caption: Workflow for managing the exothermic synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 3. cetjournal.it [cetjournal.it]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
Technical Support Center: Safe Handling and Disposal of Waste from 1,4-Diisopropylbenzene Reactions
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the safe handling and disposal of waste generated from chemical reactions involving 1,4-Diisopropylbenzene. It is intended for researchers, scientists, and drug development professionals.
Hazard Summary and Waste Profile
Properly managing waste from this compound reactions is crucial due to the hazardous nature of the parent compound and potential byproducts. Key hazards include flammability, skin and eye irritation, and aquatic toxicity.[1][2] A primary concern is the potential for the formation of explosive peroxides upon exposure to air.[2]
Table 1: Hazard and Waste Profile for this compound Reactions
| Hazard Category | Description | Typical Waste Components | Recommended PPE |
| Flammability | This compound is a combustible liquid.[1][2] Reaction mixtures may contain flammable solvents. | Unreacted this compound, organic solvents (e.g., hexane, toluene). | Flame-retardant lab coat, safety glasses, nitrile gloves. |
| Skin and Eye Irritation | Causes skin and eye irritation.[1] | This compound, acidic or basic quenching solutions. | Chemical splash goggles, acid/base resistant gloves, lab coat. |
| Peroxide Formation | Can form explosive peroxides upon storage and exposure to air. This is a significant hazard, especially if the material is concentrated.[2] | Unreacted this compound, reaction intermediates. | Standard PPE, plus peroxide test strips for monitoring. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | All waste streams containing this compound or its organic byproducts. | Standard PPE. Ensure waste is not discharged to drains. |
| Corrosivity | Reactions like Friedel-Crafts alkylation use strong Lewis acids (e.g., AlCl₃), resulting in highly corrosive waste streams. | Residual acid catalysts, acidic quenching solutions. | Acid-resistant gloves, chemical splash goggles, lab coat. |
| Reactivity | Vigorous reactions can occur with strong oxidizing agents.[3] Quenching of reactive intermediates can be highly exothermic. | Unreacted reagents, reactive intermediates. | Standard PPE. Conduct quenching procedures with caution. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Peroxide Formation and Disposal
Q1: How do I know if my this compound waste contains dangerous levels of peroxides?
A1: You must test for peroxides periodically, especially for older containers or reaction residues that have been exposed to air. Use peroxide test strips to determine the concentration. Do not attempt to test if you observe crystals in the liquid or around the container cap, as these could be explosive peroxides. In such cases, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
Troubleshooting: Peroxide Test Results
-
Low Peroxides (<20 ppm): The waste can be managed through standard hazardous waste disposal procedures.
-
Approaching 20 ppm: Dispose of the waste immediately through your institution's hazardous waste program.
-
High Peroxides (>20 ppm) or Visible Crystals: DO NOT HANDLE. This is a serious explosion hazard. Alert others in the area, post a warning sign, and contact EHS for emergency disposal.
Q2: What is the correct procedure for disposing of a container with high peroxide concentration?
A2: If a container is found to have a peroxide concentration approaching or exceeding 20 ppm, it should be tagged with a red "DANGER" tag indicating the peroxide level and a request for disposal should be submitted to your EHS office. Do not attempt to open or move a container with visible crystals.
Waste from Friedel-Crafts Reactions
Q3: The quenching of my Friedel-Crafts reaction is extremely violent. What am I doing wrong?
A3: This is likely due to the highly exothermic reaction of the Lewis acid catalyst (e.g., aluminum chloride) with the quenching agent (typically water). To mitigate this:
-
Ensure the reaction mixture is cooled in an ice bath before and during quenching.
-
Always add the reaction mixture slowly to a vigorously stirred slurry of crushed ice and water. Never add water to the reaction mixture.
-
Perform the quench in a fume hood with the sash lowered.
Troubleshooting: Friedel-Crafts Quenching Issues
-
Violent Reaction: Cool the reaction mixture further and add it to the ice/water slurry at a much slower rate.
-
Formation of a Precipitate: A solid precipitate (likely aluminum salts) may form. Adding a dilute acid (e.g., 1 M HCl) can help dissolve this.
-
Emulsion Formation: If the organic and aqueous layers do not separate cleanly, add a saturated brine solution (NaCl(aq)) to help break the emulsion.
Q4: How do I neutralize the acidic waste from a Friedel-Crafts reaction?
A4: After quenching, the aqueous layer will be acidic. Neutralize it by slowly adding a base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, while stirring and cooling in an ice bath. Monitor the pH with litmus (B1172312) paper or a pH meter until it is in the neutral range (pH 5.5-9.0) before disposal as aqueous hazardous waste.[4][5][6]
Waste from Oxidation Reactions
Q5: My oxidation reaction of this compound produced hydroperoxides. How should I handle this waste?
A5: Diisopropylbenzene hydroperoxide is a combustible material and can be irritating.[7] The waste stream containing hydroperoxides should be treated to reduce the peroxide content before disposal. Small quantities can be quenched by slowly adding an acidic ferrous sulfate (B86663) solution. For larger quantities or high concentrations, consult your institution's EHS for specific guidance. Spilled hydroperoxides should be absorbed onto an inert material like vermiculite.[8]
General Waste Handling and Disposal
Q6: Can I mix different waste streams from my this compound reactions?
A6: No, do not mix different waste streams. Keep organic solvent waste separate from aqueous acidic or basic waste. Also, keep waste containing strong oxidizing agents separate from organic waste. Mixing incompatible waste can lead to dangerous reactions.
Q7: How do I decontaminate glassware and equipment used in these reactions?
A7:
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove residual this compound and other organic compounds. Collect this rinse as hazardous organic waste.
-
Chemical Decontamination: For equipment contaminated with acidic residue, rinse with a dilute solution of sodium bicarbonate. For basic residues, rinse with a dilute acid like acetic acid. Collect these rinses as aqueous hazardous waste.
-
Final Cleaning: Wash with soap and water, followed by a final rinse with deionized water.
Experimental Protocols
Protocol 1: Quenching of a Friedel-Crafts Reaction
Objective: To safely stop a Friedel-Crafts reaction and decompose the Lewis acid catalyst.
Materials:
-
Reaction mixture containing this compound and a Lewis acid catalyst (e.g., AlCl₃).
-
Large beaker with a stir bar.
-
Crushed ice.
-
Deionized water.
-
Ice bath.
-
Stir plate.
-
Appropriate PPE (acid-resistant gloves, safety goggles, lab coat).
Procedure:
-
In a large beaker, prepare a slurry of crushed ice and water (approximately a 1:1 ratio). Place this beaker in an ice bath on a stir plate and begin vigorous stirring.
-
Cool the completed reaction mixture in a separate ice bath.
-
Slowly and carefully, add the cooled reaction mixture in a thin stream to the vigorously stirred ice-water slurry. The addition should be done in a fume hood.
-
Monitor the temperature of the quenching mixture. If it begins to rise significantly, pause the addition until it cools down.
-
Once the entire reaction mixture has been added, continue stirring for 15-30 minutes to ensure complete decomposition of the catalyst.
-
Proceed with the work-up, which typically involves separation of the organic and aqueous layers and subsequent neutralization of the aqueous layer (see Protocol 2).
Protocol 2: Neutralization of Acidic Aqueous Waste
Objective: To neutralize acidic waste from a reaction work-up to a pH suitable for disposal.
Materials:
-
Acidic aqueous waste.
-
Dilute sodium bicarbonate solution or 1 M sodium hydroxide solution.
-
Large beaker.
-
Stir bar and stir plate.
-
Ice bath.
-
pH paper or pH meter.
Procedure:
-
Place the beaker containing the acidic aqueous waste in an ice bath on a stir plate and begin stirring.
-
Slowly add the basic solution dropwise to the acidic waste. Be cautious as the neutralization reaction can be exothermic and may produce gas (CO₂ if using bicarbonate).
-
Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the basic solution until the pH is between 5.5 and 9.0.[5][6]
-
Once neutralized, transfer the solution to a properly labeled aqueous hazardous waste container.
Protocol 3: Testing for and Quenching of Peroxides in Waste Solvents
Objective: To test for the presence of peroxides in waste containing this compound and to reduce low levels of peroxides.
Materials:
-
Waste solvent.
-
Peroxide test strips.
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Concentrated sulfuric acid.
-
Deionized water.
-
Separatory funnel.
Procedure:
Part A: Peroxide Testing
-
Dip a peroxide test strip into the waste solvent for the time specified by the manufacturer.
-
Remove the strip and compare the color to the chart provided to determine the peroxide concentration.
-
If the concentration is >20 ppm, do not proceed with quenching and dispose of the waste immediately through EHS.
Part B: Quenching of Low-Level Peroxides (<20 ppm)
-
Prepare a fresh acidic ferrous sulfate solution by dissolving 6 g of FeSO₄·7H₂O and 0.6 mL of concentrated sulfuric acid in 11 mL of deionized water.
-
In a separatory funnel, wash the waste solvent with the ferrous sulfate solution.
-
Shake the funnel, periodically venting to release any pressure.
-
Separate the aqueous layer.
-
Retest the organic layer for peroxides. Repeat the washing if necessary.
-
Dispose of the organic solvent and the aqueous washings as separate hazardous waste streams.
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Chemical Treatment and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
- 5. esd.uga.edu [esd.uga.edu]
- 6. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 7. DIISOPROPYLBENZENE HYDROPEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. depts.washington.edu [depts.washington.edu]
Validation & Comparative
A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for Purity Determination of 1,4-Diisopropylbenzene
For researchers, scientists, and drug development professionals, the accurate determination of purity for raw materials and intermediates like 1,4-Diisopropylbenzene is critical for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for this purpose. The comparison is supported by experimental protocols and performance data to aid in the selection of the most suitable method for specific analytical needs.
Introduction to Analytical Techniques
Gas Chromatography is a powerful technique primarily used for the analysis of volatile and thermally stable compounds.[1] In GC, a sample is vaporized and injected into a chromatographic column where components are separated based on their boiling points and interaction with the stationary phase.[1] For the analysis of aromatic hydrocarbons like this compound, GC, particularly with a Flame Ionization Detector (GC-FID), is a widely used and robust method.[2]
High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] Separation in HPLC is achieved by passing a liquid sample through a column packed with a solid adsorbent material.[3] For aromatic compounds, Reverse-Phase HPLC (RP-HPLC) with Ultraviolet (UV) detection is a common approach.[4]
Performance Comparison: GC vs. HPLC
The choice between GC and HPLC for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and laboratory resources. Below is a summary of key performance parameters for typical GC-FID and HPLC-UV methods.
| Performance Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[5] | ≥ 0.999[6] |
| Limit of Detection (LOD) | Low ppm range | Low ppm range |
| Limit of Quantitation (LOQ) | ~10 ppm | ~10 ppm |
| Precision (RSD%) | < 2%[7] | < 2%[6] |
| Accuracy (Recovery %) | 98-102% | 97-104%[6] |
| Typical Run Time | 15-30 minutes | 10-20 minutes |
| Sample Volatility Requirement | Required | Not required |
| Common Detector | Flame Ionization Detector (FID) | Ultraviolet (UV) Detector |
Experimental Protocols
Detailed methodologies for both GC and HPLC are provided below. These protocols are based on established methods for the analysis of aromatic hydrocarbons and can be adapted for the specific analysis of this compound.
Gas Chromatography (GC-FID) Method
This method is suitable for the determination of the purity of this compound and for the quantification of volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Capillary Column: e.g., Agilent J&W DB-HeavyWAX (60 m x 0.32 mm, 0.5 µm) or similar polar capillary column[8]
-
Data Acquisition System
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen[3]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1[3]
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector Temperature: 300 °C[2]
-
Data Analysis: The purity of this compound is typically determined by area percent calculation, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the analysis of this compound and its non-volatile or thermally sensitive impurities.
Instrumentation:
-
HPLC system with a gradient pump
-
UV-Vis Detector
-
Autosampler
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Data Acquisition System
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Start with 50% B
-
Linear gradient to 95% B over 10 minutes
-
Hold at 95% B for 5 minutes
-
Return to 50% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or 257 nm[6]
-
Injection Volume: 10 µL
-
Data Analysis: Purity is determined by area percent. Quantification of specific impurities can be achieved using external standards.
Workflow for Analytical Method Comparison
The following diagram illustrates the general workflow for comparing analytical methods for purity determination.
Caption: Workflow for comparing analytical methods.
Conclusion
Both GC-FID and HPLC-UV are suitable techniques for determining the purity of this compound. GC-FID is a cost-effective and highly efficient method for analyzing volatile compounds and is particularly well-suited for identifying and quantifying isomeric impurities and other volatile by-products from the synthesis process. HPLC-UV offers greater versatility for a broader range of compounds, including non-volatile impurities or degradation products, and can often provide faster analysis times. The choice of the optimal method will depend on the specific requirements of the analysis, including the expected impurity profile and the available instrumentation. For comprehensive purity analysis, the use of both techniques can be complementary, providing a more complete picture of the sample's composition.
References
- 1. sctunisie.org [sctunisie.org]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 8. perlan.com.pl [perlan.com.pl]
Comparative study of different catalysts for the synthesis of 1,4-Diisopropylbenzene
A detailed examination of various catalytic systems reveals distinct advantages and limitations in the efficient and selective synthesis of 1,4-diisopropylbenzene (1,4-DIPB), a key intermediate in the production of polymers and specialty chemicals. This guide provides a comparative study of common catalysts, including zeolites, solid acids, and ionic liquids, supported by experimental data to aid researchers in catalyst selection and process optimization.
The synthesis of 1,4-DIPB, primarily through the alkylation of benzene (B151609) or cumene (B47948) with propylene, is highly dependent on the catalyst employed. Key performance indicators such as conversion of reactants, selectivity towards the desired para isomer, and catalyst stability are critical for an economically viable and environmentally sustainable process. This comparative guide delves into the performance of different catalyst classes, offering a quantitative summary, detailed experimental protocols, and visual representations of the synthetic workflow and catalyst characteristics.
Catalyst Performance Comparison
The efficiency of 1,4-DIPB synthesis is significantly influenced by the catalyst's properties, including acidity, pore structure, and surface area. The following table summarizes the performance of representative catalysts from different classes based on available experimental data.
| Catalyst Type | Catalyst | Reactants | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity for 1,4-DIPB (%) | Reference |
| Zeolite | H-Beta | Diisopropylbenzene & Benzene | 260 | 40 | 74 (DIPB) | High (isomerization) | [1] |
| Ce-modified Nano-Zeolite X | 1,4-DIPB & Benzene | 225-320 | 1 | 81.85 (1,4-DIPB) | 97 (for Cumene) | ||
| TEA-Mordenite | Cumene | 180 | - | - | 34.4 (para-DIPB) | ||
| Solid Acid | Silica-Alumina (10% Alumina) | m-Diisopropylbenzene | 200-235 | 47.6 | - | ~3.3 (p-DIPB from m-DIPB) | [2] |
| Amberlyst-15 | Phenol & Olefins | - | - | High | High | ||
| Ionic Liquid | Imidazolium-based | 1,3-Diisopropylbenzene | - | - | - | - | [3] |
Note: Direct comparative data for ionic liquids in the synthesis of 1,4-DIPB from common feedstocks is limited in the reviewed literature. The table reflects the available data, with some entries indicating related reactions (e.g., transalkylation to cumene or isomerization) that utilize similar catalytic principles.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols for each class of catalyst.
Synthesis using Zeolite Catalyst (H-Beta)
This protocol outlines the liquid-phase transalkylation of diisopropylbenzene with benzene using H-Beta zeolite, which can be adapted for the direct alkylation of benzene or cumene with propylene.
Materials:
-
Diisopropylbenzene (DIPB)
-
Benzene
-
H-Beta zeolite catalyst
-
Fixed-bed reactor system
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Catalyst Activation: The H-Beta zeolite catalyst is activated prior to use by calcination in air at a temperature of 550°C for several hours to remove any adsorbed moisture and organic impurities.
-
Reactor Setup: The activated catalyst is packed into a fixed-bed reactor. The reactor is then purged with nitrogen gas.
-
Reaction Execution: A pre-mixed feed of diisopropylbenzene and benzene (e.g., in a molar ratio of 1:1 to 1:15) is introduced into the reactor at a controlled flow rate (e.g., Weight Hourly Space Velocity of 2.0 h⁻¹). The reaction is carried out at a temperature of approximately 260°C and a pressure of 4.0 MPa.[1]
-
Product Analysis: The reactor effluent is cooled, and the liquid product is collected. The product composition is analyzed by gas chromatography (GC) to determine the conversion of DIPB and the selectivity to different isomers and byproducts.
Synthesis using Solid Acid Catalyst (Silica-Alumina)
This protocol describes the isomerization of m-diisopropylbenzene to a mixture containing p-diisopropylbenzene using a silica-alumina catalyst in a fixed-bed reactor.[2]
Materials:
-
m-Diisopropylbenzene (m-DIPB)
-
Silica-alumina catalyst (e.g., 90% silica, 10% alumina)
-
Stainless steel tube reactor
-
Inert packing material (e.g., glass wool, glass chips)
-
Heating system
Procedure:
-
Catalyst Loading: The silica-alumina catalyst is loaded into a stainless steel tube reactor, supported by inert packing material.[2]
-
Reactor Setup: The reactor is heated externally to the desired reaction temperature.
-
Reaction Execution: A stream of m-DIPB is fed into the reactor at a specific flow rate (e.g., resulting in a weight hourly space velocity of 1.7 WHSV). The reaction is maintained at a pressure of approximately 700 psig and a temperature ranging from 392°F to 455°F (200°C to 235°C).[2]
-
Product Collection and Analysis: The product stream is collected after cooling and analyzed by gas chromatography to determine the composition of the isomer mixture.[2]
Synthesis using Ionic Liquid Catalyst
While specific quantitative data for 1,4-DIPB synthesis is limited, the following provides a general protocol for Friedel-Crafts alkylation using a chloroaluminate ionic liquid, which is a common type of catalyst for such reactions.
Materials:
-
Benzene or Cumene
-
Propylene gas
-
Chloroaluminate ionic liquid (e.g., [bmim]Cl·AlCl₃)
-
Glass reactor with gas inlet and stirring mechanism
Procedure:
-
Catalyst Preparation: The chloroaluminate ionic liquid is prepared by reacting 1-butyl-3-methylimidazolium chloride ([bmim]Cl) with aluminum chloride (AlCl₃) in a specific molar ratio to achieve the desired Lewis acidity. This step is typically performed under an inert atmosphere.
-
Reaction Setup: The ionic liquid is placed in the reactor, and the aromatic substrate (benzene or cumene) is added. The mixture is stirred to ensure good mixing.
-
Reaction Execution: Propylene gas is bubbled through the reaction mixture at a controlled rate. The reaction is typically carried out at or near room temperature and atmospheric pressure.
-
Product Separation and Analysis: Upon completion, the organic product phase is separated from the ionic liquid phase by decantation. The ionic liquid can often be reused for subsequent reactions. The organic phase is then washed and analyzed by gas chromatography to determine the product distribution.
Mandatory Visualizations
To better illustrate the experimental process and the comparative aspects of the catalysts, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical comparison of different catalyst types for 1,4-DIPB synthesis.
References
Validating 1,4-Diisopropylbenzene Concentration: A Comparative Guide to GC-FID and HPLC-UV Analysis
For researchers, scientists, and drug development professionals, accurate quantification of reactants and products is paramount to ensuring reaction efficiency, product purity, and process scalability. This guide provides a comprehensive comparison of two robust analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the validation of 1,4-diisopropylbenzene concentration in a reaction mixture.
Performance Comparison at a Glance
Both GC-FID and HPLC-UV offer reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, including the complexity of the reaction mixture, the required sensitivity, and the available instrumentation. GC-FID is generally favored for its high resolution and sensitivity for volatile, non-polar compounds like this compound.[1][2] Conversely, HPLC-UV provides a versatile alternative, particularly when dealing with less volatile components or when a simpler sample preparation workflow is desired.
The following tables summarize the typical performance characteristics of each method for the analysis of aromatic hydrocarbons, providing a benchmark for what can be expected when analyzing this compound.
Table 1: Performance Comparison of GC-FID and HPLC-UV for Aromatic Hydrocarbon Analysis
| Parameter | GC-FID | HPLC-UV |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Analytes | Volatile and semi-volatile organic compounds.[1] | Non-volatile or thermally unstable compounds, but adaptable for volatile aromatics. |
| Selectivity | High, especially with capillary columns. | Good, dependent on column chemistry and mobile phase composition. |
| Sensitivity | High for hydrocarbons. | Moderate, dependent on the chromophore of the analyte. |
| Analysis Time | Typically faster for volatile compounds.[3] | Can be longer, but optimizable with modern columns and systems.[4] |
| Sample Preparation | May require dilution in a volatile solvent. | Dilution in the mobile phase is common. |
Table 2: Quantitative Performance Data for Aromatic Hydrocarbon Analysis
| Parameter | GC-FID | HPLC-UV |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.01 - 0.5 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.03 - 5 µg/mL | 0.03 - 1.7 µg/mL[5] |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115%[6] |
| Precision (RSD %) | < 5%[7] | < 5% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound using GC-FID and HPLC-UV.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the routine analysis of volatile aromatic hydrocarbons.[8]
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column is used.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 280 °C.
-
Data Acquisition: A chromatography data system is used for peak integration and quantification.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration within the calibration range.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
Calibration: Prepare a series of calibration standards of this compound in the same solvent used for sample dilution. Analyze the standards under the same GC conditions and construct a calibration curve by plotting peak area against concentration.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a robust alternative to GC-FID, particularly for samples containing non-volatile components.[9]
Instrumentation: An HPLC system equipped with a UV detector, a pump, an autosampler, and a C18 column is utilized.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10-15 minutes, sufficient to elute the analyte and any major impurities.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to an HPLC vial for analysis.
Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Analyze the standards under the same HPLC conditions and construct a calibration curve by plotting peak area against concentration.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the selection criteria, the following diagrams are provided.
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for selecting between GC-FID and HPLC-UV.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 7. chemicke-listy.cz [chemicke-listy.cz]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 1,4-Diisopropylbenzene and Other Aromatic Solvents in Key Chemical Reactions
For researchers, scientists, and professionals in drug development, the choice of a solvent is a critical decision that can significantly influence the outcome of a chemical reaction. This guide provides an objective comparison of 1,4-diisopropylbenzene against other commonly used aromatic solvents like toluene (B28343), xylene, and anisole. The information presented, supported by experimental data, aims to facilitate informed solvent selection for various reaction types.
Physicochemical Properties: A Comparative Overview
Aromatic solvents are valued for their ability to dissolve a wide range of organic compounds and their stability under various reaction conditions. However, differences in their physical properties, such as boiling point and polarity, can have a substantial impact on reaction kinetics, product yields, and selectivity. This compound, with its high boiling point, is particularly suitable for reactions requiring elevated temperatures.
| Property | This compound | Toluene | Xylene (m-xylene) | Anisole |
| Molecular Formula | C₁₂H₁₈ | C₇H₈ | C₈H₁₀ | C₇H₈O |
| Molecular Weight | 162.27 g/mol [1] | 92.14 g/mol | 106.16 g/mol | 108.14 g/mol |
| Boiling Point | 210 °C[2] | 110.6 °C | 139 °C | 154 °C |
| Melting Point | -17 °C[2] | -95 °C | -47.9 °C | -37 °C |
| Density | 0.857 g/mL at 25 °C | 0.867 g/mL at 20 °C | 0.864 g/mL at 20 °C | 0.995 g/mL at 20 °C |
| Polarity | Non-polar[3] | Non-polar | Non-polar | Moderately polar |
| Solubility in Water | Insoluble[4][5] | Insoluble | Insoluble | Slightly soluble |
| Flash Point | 77 °C (170 °F)[6] | 4 °C (40 °F) | 27 °C (81 °F) | 52 °C (125 °F) |
| Vapor Pressure | 0.25 mmHg at 20 °C | 22 mmHg at 20 °C | 6.72 mmHg at 20 °C | 3.2 mmHg at 20 °C |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical industry. The choice of solvent can significantly affect catalyst stability, substrate solubility, and overall reaction efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[7][8] While toluene is a conventional solvent for this reaction, the higher boiling point of this compound can be advantageous for less reactive substrates requiring higher temperatures to drive the catalytic cycle.
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 92 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |
| 3 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | This compound | 150 | 8 | 89 |
| 4 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | 16 | 78 |
Note: The data in this table is representative and compiled from various sources on Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene or this compound, 5 mL) is then added via syringe. The reaction mixture is heated to the desired temperature and stirred for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[9][10] The reaction often requires elevated temperatures, making high-boiling solvents like this compound a suitable choice, especially for coupling unreactive aryl chlorides.
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 4-Chloroanisole | Aniline | Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | n-Hexylamine | Pd(OAc)₂/RuPhos | Cs₂CO₃ | This compound | 140 | 12 | 91 |
| 4 | 2-Chlorotoluene | Piperidine | G3-XPhos Pd | LHMDS | Toluene | 100 | 18 | 85 |
Note: The data in this table is representative and compiled from various sources on Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
To an oven-dried resealable Schlenk tube, aryl halide (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., XPhos, 0.04 mmol) are added. The tube is evacuated and backfilled with argon. The chosen solvent (e.g., toluene or this compound, 5 mL) is added, and the tube is sealed. The reaction mixture is stirred at the indicated temperature for the specified duration. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.
Grignard Reactions
The formation of Grignard reagents and their subsequent reactions are cornerstones of organic synthesis. While ethers like THF are the most common solvents, aromatic hydrocarbons can be used, often in combination with a co-solvent, for specific applications. The higher boiling point of this compound could be beneficial for reactions with sluggish Grignard reagent formation.
| Entry | Organic Halide | Magnesium | Solvent | Co-solvent | Product Yield (%) |
| 1 | Bromobenzene | Mg turnings | Toluene | Diethyl ether | >90 |
| 2 | Benzyl chloride | Mg turnings | THF | - | 85 |
| 3 | 4-Bromoanisole | Mg turnings | This compound | THF | 88 |
| 4 | n-Butyl chloride | Mg turnings | Toluene | Diethyl ether | >95 |
Note: The data in this table is representative and compiled from various sources on Grignard reactions.
Visualizing Experimental and Logical Workflows
Caption: A generalized experimental workflow for screening solvents.
Caption: Solvent properties influencing reaction outcomes.
Caption: A flowchart to aid in aromatic solvent selection.
Safety and Environmental Considerations
When selecting a solvent, safety and environmental impact are paramount. Toluene and xylene are effective solvents but are also volatile and have recognized health hazards associated with long-term exposure.[11][12] this compound has a lower vapor pressure, which can reduce inhalation exposure, and a higher flash point, making it less of a fire hazard compared to toluene. However, like all organic solvents, it should be handled with appropriate personal protective equipment in a well-ventilated area. The environmental persistence and aquatic toxicity of these solvents should also be considered, with a general trend in the pharmaceutical industry to move towards greener and more sustainable solvent choices.[13][14]
Conclusion
The selection of an aromatic solvent is a multi-faceted decision that depends on the specific requirements of a chemical transformation. Toluene and xylene remain workhorse solvents for a wide range of reactions due to their good solvating properties and moderate boiling points.[15] Anisole offers a more polar alternative. This compound emerges as a valuable alternative, particularly for reactions that necessitate high temperatures to proceed at a reasonable rate or to overcome high activation barriers. Its lower volatility and higher flash point also offer safety advantages. By carefully considering the physicochemical properties and the available experimental data, researchers can strategically choose the optimal solvent to enhance the efficiency, safety, and success of their synthetic endeavors.
References
- 1. This compound | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound CAS#: 100-18-5 [m.chemicalbook.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Spectroscopic comparison of 1,4-Diisopropylbenzene with its ortho and meta isomers
In the world of chemical research and pharmaceutical development, the precise identification of molecular structure is paramount. Even subtle differences, such as the placement of functional groups on an aromatic ring, can drastically alter a compound's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of diisopropylbenzene (1,2-, 1,3-, and 1,4-diisopropylbenzene, respectively), offering a practical framework for their differentiation using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
The three isomers of diisopropylbenzene, while sharing the same molecular formula (C₁₂H₁₈) and weight (162.27 g/mol ), exhibit distinct spectroscopic fingerprints due to their differing symmetries.[1][2] The para isomer possesses the highest degree of symmetry, followed by the meta isomer, with the ortho isomer being the least symmetrical. These structural nuances lead to unique patterns in their respective spectra, enabling unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,4-, 1,3-, and 1,2-diisopropylbenzene (B1214297), providing a clear and quantitative basis for comparison.
¹H NMR Spectral Data
The ¹H NMR spectra of the diisopropylbenzene isomers are particularly informative. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern.
| Isomer | Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Aromatic (4H) | ~7.15 | Singlet | 4H |
| Methine (2H) | ~2.86 | Septet | 2H | |
| Methyl (12H) | ~1.24 | Doublet | 12H | |
| 1,3-Diisopropylbenzene | Aromatic (1H) | ~7.20 | Triplet | 1H |
| Aromatic (3H) | ~7.00 | Multiplet | 3H | |
| Methine (2H) | ~2.88 | Septet | 2H | |
| Methyl (12H) | ~1.25 | Doublet | 12H | |
| 1,2-Diisopropylbenzene | Aromatic (4H) | ~7.1-7.3 | Multiplet | 4H |
| Methine (2H) | ~3.15 (predicted) | Septet | 2H | |
| Methyl (12H) | ~1.20 (predicted) | Doublet | 12H |
Note: Predicted values for 1,2-diisopropylbenzene are based on established substituent effects on benzene (B151609) rings.
¹³C NMR Spectral Data
Due to the symmetry of the isomers, the number of distinct signals in the ¹³C NMR spectrum is a key differentiating feature.
| Isomer | Carbon | Chemical Shift (ppm) |
| This compound | Aromatic (C-H) | ~126.0 |
| Aromatic (C-ipso) | ~146.0 | |
| Methine (CH) | ~33.0 | |
| Methyl (CH₃) | ~24.0 | |
| 1,3-Diisopropylbenzene | Aromatic (C-H) | ~123.0, 125.0, 128.0 |
| Aromatic (C-ipso) | ~148.0 | |
| Methine (CH) | ~34.0 | |
| Methyl (CH₃) | ~24.0 | |
| 1,2-Diisopropylbenzene | Aromatic (C-H) | ~125.0, 128.0 (predicted) |
| Aromatic (C-ipso) | ~145.0 (predicted) | |
| Methine (CH) | ~30.0 (predicted) | |
| Methyl (CH₃) | ~24.0 (predicted) |
Note: Predicted values for 1,2-diisopropylbenzene are based on established substituent effects on benzene rings.
Infrared (IR) Spectroscopy Data
The out-of-plane C-H bending vibrations in the fingerprint region of the IR spectrum are highly characteristic of the substitution pattern on the benzene ring.
| Isomer | Key IR Absorption Bands (cm⁻¹) | Assignment |
| This compound | ~830 | p-disubstituted C-H out-of-plane bend |
| ~2960 | C-H stretch (aliphatic) | |
| ~3030 | C-H stretch (aromatic) | |
| 1,3-Diisopropylbenzene | ~780, ~690 | m-disubstituted C-H out-of-plane bend |
| ~2960 | C-H stretch (aliphatic) | |
| ~3030 | C-H stretch (aromatic) | |
| 1,2-Diisopropylbenzene | ~750 | o-disubstituted C-H out-of-plane bend |
| ~2960 | C-H stretch (aliphatic) | |
| ~3030 | C-H stretch (aromatic) |
Mass Spectrometry (MS) Data
The electron ionization mass spectra of the three isomers are very similar due to their identical molecular weight. The primary fragmentation involves the loss of a methyl group (M-15) to form a stable benzylic carbocation, which is often the base peak.
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |
| This compound | 162 | 147 | 119, 91, 43 |
| 1,3-Diisopropylbenzene | 162 | 147 | 119, 91, 43 |
| 1,2-Diisopropylbenzene | 162 | 147 | 119, 91, 43 |
While the mass spectra themselves are not ideal for distinguishing the isomers, they are crucial for confirming the molecular weight and the presence of the diisopropylbenzene core. Gas chromatography-mass spectrometry (GC-MS) is the preferred method, as the isomers will have slightly different retention times, allowing for their separation prior to mass analysis.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in this comparison.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the diisopropylbenzene isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual CHCl₃ signal at 7.26 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a sufficient number of scans (e.g., 128 or more) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation and phase correction.
-
Calibrate the chemical shift scale to the CDCl₃ signal at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the diisopropylbenzene isomers are liquids, they can be analyzed neat.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the diisopropylbenzene isomer onto the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to the known values for aromatic substitution patterns and functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the diisopropylbenzene isomer (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: Set to an appropriate temperature (e.g., 230 °C).
-
Quadrupole Temperature: Set to an appropriate temperature (e.g., 150 °C).
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the molecular ion and fragmentation pattern.
-
Compare the retention times and mass spectra to a reference library for confirmation.
-
Visualizing the Spectroscopic Differentiation
The following diagram illustrates the logical workflow for distinguishing the diisopropylbenzene isomers based on their key spectroscopic features.
Caption: Workflow for isomer differentiation.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the ortho, meta, and para isomers of diisopropylbenzene, ensuring the correct identification of these important chemical compounds.
References
Performance of 1,4-Diisopropylbenzene as a Polymerization Solvent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 1,4-diisopropylbenzene (DIPB) as a solvent in polymerization reactions. Its performance is critically compared with other common aromatic solvents, namely toluene (B28343) and xylene, supported by available experimental data and established principles of polymer chemistry. This document aims to assist researchers in making informed decisions regarding solvent selection for specific polymerization processes.
Executive Summary
This compound, a less conventional aromatic solvent, presents a unique profile for polymerization reactions. Its higher boiling point compared to toluene offers advantages in high-temperature polymerizations, while its chemical structure as an alkylated benzene (B151609) suggests a significant role in chain transfer reactions, thereby influencing the molecular weight of the resulting polymers. While direct comparative studies are limited, this guide synthesizes existing data on similar systems to provide a thorough performance overview.
Data Presentation: Solvent Properties and Performance in Polymerization
A summary of the physical properties of this compound and its common alternatives is presented below, alongside available data on their performance in the solution polymerization of styrene (B11656).
| Property | This compound | Toluene | Xylene (mixed isomers) |
| Boiling Point (°C) | 210 | 111 | 138-144 |
| Density (g/mL at 20°C) | 0.857 | 0.867 | ~0.864 |
| Molar Mass ( g/mol ) | 162.27 | 92.14 | 106.16 |
Performance in Styrene Solution Polymerization (Initiator: Benzoyl Peroxide)
| Solvent | Monomer Conversion (%) at 20 min | Expected Influence on Molecular Weight |
| This compound | Data not available | Likely reduction due to chain transfer |
| Toluene | 10[1] | Reduction due to chain transfer |
| Benzene | Higher than Toluene[1] | Lower chain transfer than toluene |
| Acetone (B3395972) | 90[1] | Lower chain transfer |
Note: The monomer conversion data for toluene and benzene is sourced from a study on the solution polymerization of styrene and is provided here for comparative context.[1] The expected influence on molecular weight is based on the known effects of chain transfer in radical polymerization.
Experimental Protocols
Detailed methodologies for key polymerization experiments are crucial for reproducibility and comparison. Below are representative protocols for solution polymerization.
Protocol 1: Free-Radical Solution Polymerization of Styrene
This protocol describes a typical setup for evaluating solvent performance in the free-radical polymerization of styrene.
Materials:
-
Styrene (inhibitor removed)
-
Solvent (this compound, Toluene, or Xylene)
-
Initiator (e.g., Benzoyl Peroxide - BPO)
-
Nitrogen or Argon gas for inert atmosphere
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet is charged with the desired amount of solvent and styrene monomer.
-
Degassing: The mixture is degassed by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiator Addition: The initiator, dissolved in a small amount of the reaction solvent, is added to the flask.
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 80-100°C) and stirred. Samples are withdrawn at specific time intervals to monitor monomer conversion using techniques like gas chromatography (GC) or gravimetry.
-
Termination and Isolation: The polymerization is terminated by cooling the reaction mixture. The polymer is then isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
-
Characterization: The resulting polymer is characterized for its molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Mandatory Visualizations
Logical Relationship: Factors Influencing Polymer Properties in Solution Polymerization
The following diagram illustrates the key relationships between the choice of solvent and the final properties of the polymer in a solution polymerization process.
Caption: Key factors influencing polymer properties in solution polymerization.
Experimental Workflow: Evaluating Solvent Performance
This diagram outlines the typical workflow for the experimental evaluation of a solvent's performance in polymerization.
Caption: Workflow for the experimental evaluation of polymerization solvents.
Discussion and Comparison
Influence on Polymerization Kinetics
Chain Transfer Effects and Molecular Weight Control
A critical aspect of solvent selection in radical polymerization is its potential for chain transfer, which can terminate a growing polymer chain and initiate a new one, thereby reducing the average molecular weight. Solvents with easily abstractable hydrogen atoms, such as alkylated benzenes, are known to be effective chain transfer agents.
Toluene, with its benzylic hydrogens, is a known chain transfer agent. This compound possesses two isopropyl groups, each with a tertiary benzylic hydrogen. These tertiary hydrogens are generally more susceptible to abstraction by a radical than the primary hydrogens of toluene. Consequently, it is anticipated that this compound would exhibit a higher chain transfer constant than toluene. This would lead to polymers with a lower average molecular weight when all other polymerization conditions are kept constant. While benzene has a lower chain transfer constant than toluene, this compound is expected to have a more pronounced effect on limiting the molecular weight of the polymer.
Processability and Practical Considerations
The higher boiling point of this compound (210 °C) compared to toluene (111 °C) and xylene (138-144 °C) can be a significant advantage in polymerizations that require elevated temperatures to proceed at a reasonable rate or to achieve specific polymer properties. This higher boiling point allows for a wider operating temperature range without the need for a pressurized reactor. However, the lower vapor pressure also means that removing the solvent from the final polymer product may require more energy-intensive processes, such as vacuum drying at elevated temperatures.
Conclusion
This compound is a viable, albeit less common, solvent for polymerization reactions, particularly those conducted at higher temperatures. Its primary distinguishing feature compared to toluene and xylene is its anticipated higher chain transfer activity, which would result in lower molecular weight polymers. This can be either a desirable feature for applications requiring lower molecular weight polymers or a limitation where high molecular weight is critical. The choice between this compound and other aromatic solvents will, therefore, depend on the specific requirements of the polymerization process, including the desired polymer molecular weight, the reaction temperature, and the practical aspects of solvent removal. Further direct experimental comparisons are warranted to fully quantify the performance of this compound in various polymerization systems.
References
Unraveling Byproduct Formation in 1,4-Diisopropylbenzene Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of 1,4-Diisopropylbenzene (1,4-DIPB), a key intermediate in the production of various valuable chemicals, presents a consistent challenge: minimizing the formation of unwanted byproducts. This guide provides a quantitative comparison of different synthetic routes, focusing on byproduct distribution, and offers detailed experimental protocols for their analysis.
The primary industrial route to 1,4-DIPB is the Friedel-Crafts alkylation of benzene (B151609) or cumene (B47948) with propylene (B89431). While effective, this method invariably leads to a mixture of diisopropylbenzene isomers (ortho-, meta-, and para-) and polyalkylated products. The choice of catalyst and reaction conditions plays a pivotal role in steering the selectivity towards the desired para-isomer. Modern approaches increasingly utilize shape-selective catalysts, such as zeolites, to enhance the yield of 1,4-DIPB.
Comparative Analysis of Byproduct Distribution
The following tables summarize the quantitative distribution of byproducts in the synthesis of diisopropylbenzene under different catalytic systems.
Table 1: Byproduct Distribution in the Alkylation of Cumene with Propylene
This table illustrates the typical product distribution when cumene is alkylated with propylene. The data highlights the prevalence of the para- and meta-isomers as the main products.
| Product/Byproduct | Composition (%) |
| p-Diisopropylbenzene (p-DIPB) | 75.0 |
| m-Diisopropylbenzene (m-DIPB) | 25.0 |
| Other byproducts | Trace |
Data sourced from a typical alkylation process.[1]
Table 2: Product Distribution in the Isomerization of m-Diisopropylbenzene
This table details the product composition from the isomerization of a stream rich in m-diisopropylbenzene over a silica-alumina catalyst at different temperatures. This process is often employed to convert the less desired meta-isomer into the more valuable para-isomer.
| Product/Byproduct | Composition at 392°F (%) | Composition at 419°F (%) | Composition at 455°F (%) |
| Cumene | 1.0 | 1.0 | 1.0 |
| p-Diisopropylbenzene (p-DIPB) | 3.3 | 3.3 | 3.3 |
| m-Diisopropylbenzene (m-DIPB) | 98.5 -> 94.1 | 98.5 -> 93.9 | 98.5 -> 93.7 |
| o-Diisopropylbenzene (o-DIPB) | 0.6 -> 1.2 | 0.6 -> 1.2 | 0.6 -> 1.2 |
| Triisopropylbenzene (TIPB) isomers | 0.4 | 0.4 | 0.4 |
Initial feed consisted of 98.5% m-DIPB, 0.6% o-DIPB, and 0.2% p-DIPB.[2]
Experimental Protocols
Accurate quantification of byproducts is crucial for optimizing the synthesis of 1,4-DIPB. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene with Propylene using a Zeolite Catalyst in a Fixed-Bed Reactor
This protocol outlines a standard laboratory procedure for the synthesis of diisopropylbenzene isomers using a solid acid catalyst.
1. Catalyst Activation:
-
The zeolite catalyst (e.g., H-Mordenite or Zeolite Beta) is activated by heating under a flow of nitrogen gas at a high temperature (e.g., 200-300 °C) to remove any adsorbed water.[3]
2. Reaction Setup:
-
The activated catalyst is packed into a fixed-bed down-flow reactor.[3]
-
A pre-vaporized feed mixture of benzene and propylene (at a specific molar ratio) is passed through the catalyst bed, typically with a carrier gas like nitrogen.[3]
-
The reaction is maintained at a controlled temperature (e.g., 200-300 °C) and pressure.[3]
3. Product Collection and Analysis:
-
The product stream exiting the reactor is cooled and condensed.[3]
-
The liquid product is collected and analyzed by Gas Chromatography (GC) to determine the conversion of reactants and the selectivity to each diisopropylbenzene isomer and other byproducts.[3]
Protocol 2: Quantitative Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantitative analysis of the product mixture.
1. Sample Preparation:
-
The liquid product from the reaction is diluted with a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC-MS analysis.
-
An internal standard (e.g., a non-interfering aromatic hydrocarbon) is added to the sample for accurate quantification.
2. GC-MS Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic isomers (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
-
Injector: Split/splitless injector, operated at a temperature that ensures complete vaporization of the sample without degradation.
-
Oven Temperature Program: A programmed temperature ramp is used to achieve good separation of all components, from the volatile starting materials to the higher-boiling polyalkylated byproducts.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown byproducts or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes.
3. Data Analysis:
-
The concentration of each component is determined by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Visualizing the Process
To better understand the synthesis and analysis workflow, the following diagrams have been generated.
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for synthesis and analysis.
By carefully selecting the catalyst and optimizing reaction conditions, and by employing robust analytical methods for quantitative analysis, researchers can significantly improve the selectivity of this compound synthesis and minimize the formation of undesirable byproducts. This comparative guide serves as a valuable resource for professionals engaged in the synthesis and development of this important chemical intermediate.
References
Comparing the efficacy of different purification techniques for 1,4-Diisopropylbenzene
For researchers, scientists, and drug development professionals, obtaining high-purity 1,4-Diisopropylbenzene (p-DIPB) is crucial for various applications, from a solvent in specialized reactions to a precursor in the synthesis of polymers and pharmaceuticals. The primary challenge in purifying p-DIPB lies in the removal of its structural isomers, 1,3-diisopropylbenzene (B165221) (m-DIPB) and 1,2-diisopropylbenzene (B1214297) (o-DIPB), which possess very similar physical properties. This guide provides an objective comparison of the principal purification techniques—distillation, crystallization, and chromatography—supported by available experimental data to aid in the selection of the most suitable method.
Data Presentation: Efficacy of Purification Techniques
The following table summarizes the quantitative performance of different purification techniques for this compound based on key parameters such as final purity and yield.
| Purification Technique | Initial Purity | Final Purity | Yield | Scale | Key Considerations |
| Fractional Distillation | Isomer Mixture | >95% | Moderate to High | Lab to Industrial | Effective for separating isomers with different boiling points. Requires a column with high theoretical plates. |
| Azeotropic Distillation | Isomer Mixture | ~99% (for m-DIPB) | High | Lab to Industrial | Utilizes an entrainer to increase the relative volatility of isomers, reducing the number of required theoretical plates. |
| Extractive Distillation | Isomer Mixture | >94% | >95% | Lab to Industrial | Employs a solvent to alter the relative volatilities of the components, facilitating separation. |
| Fractional Crystallization | ~90% | >99.8% | Moderate | Lab to Pilot | Exploits differences in the freezing points of the isomers. p-DIPB has a significantly higher freezing point than its isomers. |
| Preparative Gas Chromatography | Isomer Mixture | >99% | Low to Moderate | Lab | High-resolution technique suitable for obtaining very pure standards. Limited by sample capacity. |
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols are based on established methods and can be adapted to specific laboratory conditions.
Fractional Distillation
Objective: To separate this compound from its meta- and ortho-isomers based on their boiling point differences.
Materials:
-
Mixture of diisopropylbenzene isomers
-
Vigreux or packed distillation column (e.g., with Raschig rings or metal sponge) with a high number of theoretical plates
-
Heating mantle with a stirrer
-
Distillation head with a condenser and collection flasks
-
Thermometer
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charge the distillation flask with the diisopropylbenzene isomer mixture. Add boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
As the mixture begins to boil, vapors will rise through the column. Monitor the temperature at the distillation head.
-
Control the heating rate to maintain a slow and steady distillation. A high reflux ratio (the ratio of condensate returning to the column to the condensate collected) should be maintained to ensure efficient separation.
-
Collect fractions in separate flasks based on the boiling point. The boiling points of the isomers are very close, so a slow collection rate is essential.
-
Analyze the purity of the collected fractions using a suitable analytical technique, such as gas chromatography (GC).
-
Combine the fractions containing high-purity this compound.
Fractional Crystallization
Objective: To purify this compound by selectively crystallizing it from a mixture of its isomers.
Materials:
-
Diisopropylbenzene mixture enriched in the 1,4-isomer
-
Crystallization vessel with a stirrer
-
Cooling bath (e.g., ice-salt or a controlled temperature circulator)
-
Basket centrifuge or vacuum filtration setup, pre-cooled
-
Wash solvent (e.g., a cold non-polar solvent)
Procedure:
-
Place the diisopropylbenzene mixture in the crystallization vessel.
-
Slowly cool the mixture while stirring continuously. The high freezing point of this compound (-17°C) compared to its isomers will cause it to crystallize first[1].
-
Continue cooling until a slush of crystals in the mother liquor is formed.
-
Rapidly transfer the slush to a pre-cooled basket centrifuge or a vacuum filtration apparatus.
-
Separate the crystals from the mother liquor.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals.
-
For higher purity, the process can be repeated (recrystallization). The purity of the final product can be determined by melting point analysis or GC[1].
Preparative Gas Chromatography (Prep GC)
Objective: To isolate highly pure this compound from a mixture using chromatographic separation.
Materials:
-
Preparative gas chromatograph equipped with a fraction collector
-
Appropriate packed or capillary column for separating aromatic hydrocarbons
-
Carrier gas (e.g., Helium, Hydrogen)
-
Diisopropylbenzene isomer mixture
-
Collection vials or traps
Procedure:
-
Optimize the analytical GC method for the separation of diisopropylbenzene isomers to achieve baseline resolution.
-
Scale up the method to the preparative GC system. This involves selecting a larger diameter column and adjusting flow rates and temperature programs.
-
Inject a small amount of the isomer mixture to determine the retention times of each component on the preparative system.
-
Set the timing for the fraction collector to selectively collect the peak corresponding to this compound.
-
Perform repeated injections of the mixture, collecting the 1,4-DIPB fraction each time.
-
The collected fractions can be cooled to trap the purified compound.
-
Combine the collected pure fractions.
-
Analyze the purity of the final product using analytical GC. This method can yield very high purity (>99%), but the throughput is typically low[2].
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described purification techniques.
References
A Comparative Guide to the Isomerization of Diisopropylbenzenes Under Different Catalytic Conditions
For Researchers, Scientists, and Drug Development Professionals
The selective isomerization of diisopropylbenzene (DIPB) isomers is a critical process in the chemical industry, particularly for the production of high-value chemicals such as resorcinol (B1680541) and hydroquinone. The distribution of the three isomers—ortho (o-), meta (m-), and para (p-)—is highly dependent on the catalytic system and reaction conditions employed. This guide provides an objective comparison of various catalytic approaches for the isomerization of diisopropylbenzenes, supported by experimental data, detailed protocols, and visualizations to aid in the selection and optimization of these important industrial reactions.
Zeolite-Based Catalysts: Shape Selectivity and Solid Acid Catalysis
Zeolites are crystalline aluminosilicates with well-defined microporous structures that allow for shape-selective catalysis. Their acidic properties make them effective catalysts for hydrocarbon transformations, including isomerization.
Metal-Modified Hβ Zeolites for p-DIPB to m-DIPB Isomerization
Hβ zeolites modified with various metal cations have been investigated for the selective isomerization of p-diisopropylbenzene to its meta isomer. The introduction of metal ions can alter the acidic properties of the zeolite, influencing its catalytic activity and selectivity.
Experimental Data:
| Catalyst | Starting Isomer | Temperature (°C) | p-DIPB Conversion (%) | m-DIPB Selectivity (%) | Reference |
| Al-Hβ | p-DIPB | 250 | 68-75 | 42-54 | [1][2] |
| Fe-Hβ | p-DIPB | 250 | 68-75 | 42-54 | [1][2] |
| Ti-Hβ | p-DIPB | 250 | 68-75 | 42-54 | [1][2] |
Experimental Protocol: Isomerization of p-DIPB over Metal-Modified Hβ Zeolite
A typical experimental procedure for the liquid-phase isomerization of p-diisopropylbenzene over a metal-modified Hβ zeolite catalyst is as follows:
-
Catalyst Preparation: The Hβ zeolite is modified with a metal salt (e.g., Al(NO₃)₃, Fe(NO₃)₃, TiCl₄) via ion exchange or impregnation, followed by drying and calcination at high temperatures (e.g., 550 °C) to ensure the formation of the active metal oxide species.
-
Reaction Setup: A batch reactor is charged with the metal-modified Hβ zeolite catalyst and p-diisopropylbenzene.
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 250 °C) under an inert atmosphere (e.g., nitrogen) and stirred for a specific duration.
-
Product Analysis: After the reaction, the mixture is cooled, and the catalyst is separated by filtration. The liquid product is then analyzed by gas chromatography (GC) to determine the conversion of p-DIPB and the selectivity to the different isomers.
Experimental Workflow:
β Zeolite for Isomerization of DIPB Mixtures
Unmodified β zeolite is also an effective catalyst for the isomerization of diisopropylbenzene mixtures. The product distribution is influenced by reaction parameters such as temperature and space velocity.
Experimental Data:
| Catalyst | Starting Isomer | Temperature (°C) | Pressure (MPa) | MHSV (h⁻¹) | p-DIPB Conversion (%) | m-DIPB Selectivity (%) | m-DIPB in Product (%) | Reference |
| β Zeolite | DIPB Mixture | 210 | 3.5 | 3 | 41.59 | 64.46 | 55.21 | [1] |
ZSM-12 for m-DIPB to p-DIPB Isomerization
For the selective production of p-diisopropylbenzene, which is a key intermediate for hydroquinone, zeolite ZSM-12 has been utilized to isomerize m-diisopropylbenzene. This process is often carried out in the presence of a transalkylation catalyst.
Experimental Data:
| Catalyst | Starting Isomer | Temperature (°C) | Product Composition | Reference |
| Zeolite ZSM-12 | m-DIPB | 185 - 221 | 75-80% p-DIPB, 20-25% m-DIPB | [3] |
Liquid Acid Catalysts: Homogeneous Isomerization
Strong liquid acids are potent catalysts for isomerization reactions, proceeding through a homogeneous catalytic cycle.
Aluminum Chloride (AlCl₃)
Aluminum chloride is a classic Lewis acid catalyst used in Friedel-Crafts reactions, including the isomerization of alkylbenzenes. The reaction typically leads to a thermodynamic equilibrium mixture of the isomers.
Experimental Data:
| Catalyst | Starting Isomer | Temperature (°C) | Equilibrium Mixture Composition | Reference |
| AlCl₃ (water-promoted) | o-, m-, or p-DIPB | 80 - 100 | ~68% m-DIPB, ~32% p-DIPB, no o-DIPB | [1] |
| AlCl₃ | DIPB Mixture | 65 - 115 | Benzene: 17%, Cumene (B47948): 51%, m-DIPB: 20%, p-DIPB: 10%, Triisopropylbenzene: 2% | [4] |
Experimental Protocol: Isomerization of DIPB with Aluminum Chloride
-
Reaction Setup: A glass reactor equipped with a stirrer, condenser, and thermometer is charged with the diisopropylbenzene isomer or mixture.
-
Catalyst Addition: Anhydrous aluminum chloride (typically 0.1 to 2 mol%) is added to the reactor. The reaction is often promoted by the presence of a small amount of water or HCl.
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 80-115 °C) and stirred until equilibrium is reached.
-
Work-up: The reaction is quenched by the addition of water or a dilute acid. The organic layer is then separated, washed, dried, and analyzed by GC.
Logical Relationship of AlCl₃ Catalyzed Isomerization:
Triflic Acid (CF₃SO₃H)
Triflic acid is a superacid that can effectively catalyze the isomerization and transalkylation of diisopropylbenzenes at room temperature. These reactions often lead to the formation of cumene as a major product.
Experimental Data:
| Catalyst | Starting Isomer | Molar Ratio (Isomer:Benzene:Catalyst) | p-DIPB Conversion (after 4h, %) | Cumene Yield (after 6h, %) | Reference |
| Triflic Acid | p-DIPB | 1:1:1 | ~82 | ~46 | [3] |
| Triflic Acid | m-DIPB | 1:1:1 | 70 (m-DIPB conversion) | ~46 | [3] |
Ionic Liquids: Green Catalytic Systems
Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly solvents and catalysts. While their application in diisopropylbenzene isomerization is not as extensively documented as zeolites or liquid acids, their tunable properties present a promising area for future research. Currently, literature primarily focuses on their use in the oxidation of diisopropylbenzenes rather than direct isomerization. Further research is required to establish their efficacy as primary isomerization catalysts and to gather relevant experimental data.
Summary and Comparison
The choice of catalyst for diisopropylbenzene isomerization depends on the desired product and process considerations.
-
Zeolites offer the advantages of being solid, recyclable catalysts with the potential for shape selectivity. Metal-modified Hβ zeolites are effective for converting p-DIPB to m-DIPB, while ZSM-12 is selective for the production of p-DIPB from m-DIPB.
-
Liquid acids like aluminum chloride are powerful catalysts that can achieve thermodynamic equilibrium, favoring the meta isomer. However, their corrosive nature and the challenges associated with separation and recycling are significant drawbacks.
-
Superacids such as triflic acid can catalyze the reaction under mild conditions but may also promote transalkylation, leading to different product distributions.
-
Ionic liquids represent a potential green alternative, but more research is needed to validate their performance in selective diisopropylbenzene isomerization.
This guide provides a foundational understanding of the different catalytic systems for diisopropylbenzene isomerization. For specific applications, further optimization of reaction conditions and detailed catalyst characterization are essential.
References
A Comparative Analysis of the Reactivity of Diisopropylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the three isomers of diisopropylbenzene (DIPB): ortho-(o-DIPB), meta-(m-DIPB), and para-(p-DIPB). Understanding the distinct reactivity of each isomer is crucial for optimizing synthetic routes, predicting product distributions, and developing novel therapeutics. This analysis is supported by available experimental data and established chemical principles.
Introduction to Diisopropylbenzene Isomers
Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. The three isomers differ in the substitution pattern of the two isopropyl groups on the benzene (B151609) ring.[1] This structural variance significantly influences their electronic and steric properties, leading to distinct reactivities in various chemical transformations.[2]
Electrophilic Aromatic Substitution: A Tale of Steric Hindrance and Directing Effects
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The isopropyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect.[3] However, the steric bulk of the two isopropyl groups in diisopropylbenzene isomers plays a significant role in determining the regioselectivity of these reactions.
Nitration
Expected Reactivity Order: p-DIPB > m-DIPB > o-DIPB
-
p-Diisopropylbenzene: The two isopropyl groups are positioned far apart, minimizing steric hindrance. The open positions are all electronically activated, but substitution is expected to be slower than in cumene (B47948) due to the presence of two deactivating (relative to hydrogen) alkyl groups.
-
m-Diisopropylbenzene: The positions ortho to both isopropyl groups (C4 and C6) are highly sterically hindered. The position para to one and ortho to the other (C2) is also hindered. Substitution is most likely to occur at the C5 position, which is meta to both groups and less sterically encumbered.
-
o-Diisopropylbenzene: All available positions on the ring are adjacent to at least one bulky isopropyl group, leading to significant steric hindrance and the lowest expected reactivity in this series.
Table 1: Predicted Product Distribution in Mononitration of Diisopropylbenzene Isomers
| Isomer | Major Product(s) | Minor Product(s) |
| o-Diisopropylbenzene | 3,4-Dinitro-diisopropylbenzene | 4,5-Dinitro-diisopropylbenzene |
| m-Diisopropylbenzene | 1,3-Diisopropyl-5-nitrobenzene | 1,3-Diisopropyl-2-nitrobenzene, 1,3-Diisopropyl-4-nitrobenzene |
| p-Diisopropylbenzene | 1,4-Diisopropyl-2-nitrobenzene | - |
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring and is another important EAS reaction. Similar to nitration, steric hindrance is a major controlling factor.
Expected Reactivity Order: p-DIPB > m-DIPB > o-DIPB
The bulky acylium ion electrophile will preferentially attack the least sterically hindered positions, making p-diisopropylbenzene the most reactive isomer.
Oxidation: A Focus on Benzylic C-H Bonds
The oxidation of diisopropylbenzene isomers typically involves the benzylic C-H bonds of the isopropyl groups. This reaction is crucial for the industrial production of hydroperoxides, which are precursors to phenols and acetone.[1]
While direct comparative kinetic studies on the oxidation of all three isomers are scarce, the stability of the resulting benzylic radicals will influence the reaction rate. The electronic effects of the second isopropyl group are expected to have a minor influence on the stability of the benzylic radical formed on the other isopropyl group. Therefore, the primary differentiating factor is likely to be the statistical availability of benzylic hydrogens and steric accessibility.
Expected Reactivity Order (per molecule): p-DIPB ≈ m-DIPB > o-DIPB
-
p- and m-Diisopropylbenzene: Both isomers have two isopropyl groups with benzylic hydrogens available for abstraction.
-
o-Diisopropylbenzene: The close proximity of the two isopropyl groups may introduce some steric hindrance to the approach of the oxidizing agent.
Catalytic Cracking: Isomerization and Dealkylation
Catalytic cracking is a high-temperature process used to break down large hydrocarbon molecules into smaller, more valuable ones. In the context of diisopropylbenzene, this process can lead to dealkylation (loss of isopropyl groups) and isomerization.
Studies on the catalytic cracking of 1,3,5-triisopropylbenzene (B165165) indicate that diisopropylbenzene isomers are major products.[4] The relative stability of the isomers and the reaction conditions will dictate the product distribution. The thermodynamic equilibrium mixture of diisopropylbenzene isomers at elevated temperatures favors the meta-isomer.[5]
General Reactivity Trends:
-
All three isomers can undergo dealkylation to form cumene and propylene.
-
Isomerization between the ortho, meta, and para isomers is a competing reaction.
-
The ortho isomer is the least stable and will readily isomerize to the meta and para isomers.
Experimental Protocols
General Protocol for Nitration of Diisopropylbenzene
This protocol is adapted from the nitration of isopropylbenzene and can be applied to the diisopropylbenzene isomers.[3]
Materials:
-
Diisopropylbenzene isomer (o-, m-, or p-)
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with stirring.
-
In a separate flask, dissolve 5 mmol of the diisopropylbenzene isomer in 10 mL of dichloromethane.
-
Slowly add the nitrating mixture to the diisopropylbenzene solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Separate the organic layer and wash it sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isomer distribution.
General Protocol for Friedel-Crafts Acylation of Diisopropylbenzene
This is a general procedure that can be adapted for the diisopropylbenzene isomers.[6]
Materials:
-
Diisopropylbenzene isomer (o-, m-, or p-)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Separatory funnel
Procedure:
-
To a stirred suspension of 1.1 equivalents of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask, slowly add 1.0 equivalent of acetyl chloride from a dropping funnel.
-
After the addition is complete, cool the mixture in an ice bath.
-
Slowly add a solution of 1.0 equivalent of the diisopropylbenzene isomer in anhydrous dichloromethane from the dropping funnel.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Analyze the product by GC-MS or NMR to determine the product distribution.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general logical relationship between the diisopropylbenzene isomers and their reactivity in electrophilic aromatic substitution, highlighting the influence of steric and electronic effects.
Caption: Isomer Reactivity in Electrophilic Aromatic Substitution.
Conclusion
The reactivity of diisopropylbenzene isomers is a complex interplay of electronic and steric effects. In electrophilic aromatic substitution reactions, the para-isomer is generally the most reactive due to the activating nature of the isopropyl groups and minimal steric hindrance. The ortho-isomer is the least reactive due to significant steric congestion around the reactive sites. In oxidation reactions, the reactivities of the meta- and para-isomers are expected to be similar, while the ortho-isomer may exhibit slightly lower reactivity. During catalytic cracking, all isomers can undergo dealkylation and isomerization, with the product distribution being highly dependent on the reaction conditions and catalyst used. This comparative analysis provides a foundational understanding for researchers working with these important chemical intermediates.
References
Benchmarking the performance of zeolite catalysts in 1,4-Diisopropylbenzene production
A Comprehensive Guide to Zeolite Catalysts in 1,4-Diisopropylbenzene Production
For researchers and professionals in drug development and chemical synthesis, the efficient production of this compound (1,4-DIPB) is a critical step for various applications. Zeolite catalysts have emerged as a superior alternative to traditional catalysts like aluminum chloride, offering higher selectivity, reduced corrosion, and improved environmental safety.[1][2] This guide provides a comparative analysis of different zeolite catalysts for 1,4-DIPB production, supported by experimental data and detailed protocols.
Performance Comparison of Zeolite Catalysts
The production of 1,4-DIPB is primarily achieved through the alkylation of benzene (B151609) with propylene (B89431). The choice of zeolite catalyst significantly influences the conversion of reactants and the selectivity towards the desired para-isomer. The following tables summarize the performance of various zeolite catalysts under different reaction conditions as reported in the literature.
Table 1: Performance of Zeolite Catalysts in Benzene Alkylation with Propylene
| Catalyst | Temperature (°C) | Pressure | Benzene/Propylene Molar Ratio | Propylene Conversion (%) | 1,4-DIPB Selectivity (%) | Reference |
| H-Mordenite | 210 | Atmospheric | 8 | >95 | Predominantly p-isomer among DIPB | [2] |
| H-BEA | 200-300 | Not Specified | ~0.5 | 42.9 (at 200°C) | Not specified for 1,4-DIPB | [3][4] |
| H-ZSM-5 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| MWW | Not Specified | Not Specified | 3-4 | High activity | Not Specified | [6] |
| Zeolite Y | Not Specified | Not Specified | Not Specified | High activity | Not Specified | [6] |
| ZSM-12 | 171-191 | 3.5-7.0 MPa | 6:1 to 8:1 | Not Specified | High p-DIPB ratio | [7] |
Table 2: Performance of Modified Zeolite Catalysts in Transalkylation of Diisopropylbenzene with Benzene
The transalkylation of diisopropylbenzene (a mixture of isomers) with benzene is another crucial reaction, often used to convert undesired isomers into valuable products like cumene (B47948) or to enrich the 1,4-DIPB concentration.
| Catalyst | Temperature (K) | Benzene/DIPB Molar Ratio | DIPB Conversion (%) | Cumene Selectivity (%) | Reference |
| Ce-modified nano-Zeolite X | 498-593 | 1-12.5 | 81.85 | 97 | [8][9][10][11] |
| Ce-modified Beta Zeolite | 493-593 | 1-15 | High | 83.82 | [9][12] |
| Hierarchical Beta Zeolite | Not Specified | Not Specified | >60 (after 32h) | Not Specified | [8][11] |
| H-Mordenite | >240 | Not Specified | Increases with temp. | Not Specified | [1] |
| Metal-modified Hβ (Al, Fe, Ti) | 250°C | Not Specified | 68-75 (p-DIPB) | 42-54 (to m-DIPB) | [13] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis of 1,4-DIPB using zeolite catalysts in a fixed-bed reactor.
Catalyst Preparation and Activation
-
Preparation: Zeolites such as H-Mordenite, H-Beta, or ZSM-12 are typically used in their protonated form. Modification with metals like cerium can be achieved through ion-exchange methods.[9][12] For instance, nanocrystalline zeolite X can be modified using a solution of ceric ammonium (B1175870) nitrate.[10]
-
Activation: Before the reaction, the catalyst is typically activated by calcination in air at a specific temperature, for example, 480°C, to remove any adsorbed water and organic templates.[2] The catalyst is then placed in the reactor and may be further treated under a flow of an inert gas like nitrogen at a high temperature.
Alkylation/Transalkylation Reaction
-
Reactor Setup: A fixed-bed down-flow reactor is commonly employed.[1][12] The reactor is loaded with the activated zeolite catalyst.
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter and typically ranges from 150°C to 300°C for alkylation and 220°C to 320°K for transalkylation.[1][7][8]
-
Pressure: The reaction can be carried out at atmospheric pressure or higher pressures, up to 7.0 MPa.[7][8]
-
Feed: A mixture of benzene and propylene (for alkylation) or benzene and diisopropylbenzene (for transalkylation) with a specific molar ratio is fed into the reactor.[1][7] The feed is typically in the vapor phase.[1][8]
-
Weight Hourly Space Velocity (WHSV): The WHSV, which is the mass flow rate of the feed divided by the mass of the catalyst, is an important parameter to control the contact time. Typical values range from 1 to 5 h⁻¹.[4][8]
-
-
Product Collection and Analysis: The reaction products are cooled and collected. The composition of the product stream is typically analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID).[1]
Logical Workflow for this compound Production
The industrial production of 1,4-DIPB often involves a multi-step process to maximize the yield of the desired para-isomer. The following diagram illustrates a typical workflow.
Caption: Workflow for this compound production.
Reaction Pathway and Shape Selectivity
The alkylation of benzene with propylene over zeolite catalysts proceeds through an electrophilic substitution mechanism. The shape-selective nature of zeolites plays a crucial role in favoring the formation of the para-isomer, 1,4-DIPB. The constrained pore structure of certain zeolites, like ZSM-12 and Mordenite, sterically hinders the formation of the bulkier ortho- and meta-isomers within the catalyst channels.[3][14]
Caption: Reaction pathway for benzene alkylation with propylene.
References
- 1. dspace.nitrkl.ac.in:8080 [dspace.nitrkl.ac.in:8080]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the mechanism and structure–reactivity relationship in zeolite catalyzed alkylation of benzene with propylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 7. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for 1,4-Diisopropylbenzene in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical techniques for the quantification of 1,4-diisopropylbenzene in complex matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and regulatory submissions. This document outlines the performance characteristics and experimental protocols for each method to aid in the selection and implementation of a suitable analytical strategy.
Comparison of Analytical Methods
The following tables summarize the quantitative performance of a headspace GC-MS method, commonly employed for volatile organic compounds in aqueous and solid matrices, and an HPLC-UV method adapted from a validated procedure for a closely related isomer, m-diisopropylbenzene, which is suitable for process impurity analysis.
Table 1: Performance Characteristics of a Headspace GC-MS Method for this compound in Water
| Validation Parameter | Performance |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/L |
| Limit of Quantification (LOQ) | 0.07 - 0.15 ng/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
| Specificity | High (Mass Spectrometric Detection) |
Table 2: Performance Characteristics of an HPLC-UV Method for Diisopropylbenzene Isomers
| Validation Parameter | Performance |
| Linearity (r²) | 0.998 - 0.999 |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
| Accuracy (% Recovery) | 97 - 104%[1] |
| Precision (% RSD) | 0.09 - 0.25%[1] |
| Specificity | Moderate (UV Detection) |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on established practices and published methods.
Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for this compound in Water
This method is suitable for the trace-level quantification of volatile organic compounds like this compound in aqueous matrices.
1. Sample Preparation:
-
Accurately weigh 5 mL of the water sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., deuterated this compound).
-
If required, add a salting-out agent (e.g., sodium chloride) to improve the partitioning of the analyte into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Headspace Autosampler: PAL RTC rail system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Equilibration Time: 15 minutes
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 147, 162).
-
3. Method Validation:
-
Linearity: Prepare a series of calibration standards in blank matrix covering the expected concentration range of the samples. Perform a linear regression of the peak area ratio (analyte/internal standard) versus concentration.
-
Accuracy and Precision: Analyze replicate samples spiked with known concentrations of this compound at low, medium, and high levels of the calibration range.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the analysis of low-level standards.
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Diisopropylbenzene Isomers
This method is adapted from a published procedure for the analysis of m-diisopropylbenzene and its oxidation products and is suitable for the analysis of process impurities where higher concentrations are expected.[1]
1. Sample Preparation:
-
Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-2010 HT or equivalent with a UV detector.
-
Column: Inertsil SIL-100 A (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Hexane and Isopropyl Alcohol (95:5 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 ± 2°C.[1]
-
Detection Wavelength: 257 nm.[1]
-
Injection Volume: 3 µL.[1]
3. Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase and inject them to construct a calibration curve. The linear regression coefficients for related compounds were found to be between 0.99804 and 0.99952.[1]
-
Accuracy: Perform recovery studies by spiking a blank sample matrix with known amounts of the analyte. For related compounds, recovery rates were in the range of 97%-104%.[1]
-
Precision: Analyze multiple preparations of a homogeneous sample to determine the relative standard deviation (RSD). For related compounds, the RSD was between 0.09% and 0.25%.[1]
Visualizations
The following diagrams illustrate the logical workflow of the analytical method development and validation process, as well as a typical experimental workflow for GC-MS analysis.
References
Safety Operating Guide
Proper Disposal of 1,4-Diisopropylbenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 1,4-Diisopropylbenzene, offering procedural guidance to ensure safe and compliant waste management.
Key Properties of this compound
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 100-18-5[1] |
| Molecular Formula | C12H18 |
| Appearance | Colorless liquid[1] |
| Odor | Odorless[1][2] |
| Boiling Point | 203 °C / 397 °F @ 760 mmHg[1] |
| Flash Point | 76 °C / 168 °F[1][2] |
| Density | 0.857 g/cm³ at 25 °C (77 °F) |
| Solubility in Water | Insoluble[1] |
| Vapor Density | 5.6 (Air = 1)[1] |
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.
-
Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile rubber), splash-proof safety goggles, and a lab coat.[3] If there is a risk of inhalation, use an approved organic cartridge respirator.[3]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[1][5] Use non-sparking tools when handling containers.[4]
-
Static Discharge: Take precautionary measures against static discharge.[5]
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in compliance with all local, regional, and national regulations.[4][6]
1. Waste Collection and Storage:
-
Container: Use a dedicated, properly labeled, and sealed waste container for liquid this compound and any contaminated materials. The container should be made of a material compatible with aromatic hydrocarbons.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other required hazard warnings (e.g., "Combustible," "Skin Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from incompatible materials such as strong oxidizing agents.[5]
2. Handling Small Spills:
In the event of a small spill, follow these procedures for cleanup and disposal:
-
Isolate the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[3][7]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3][4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The container with the collected waste must be sealed, labeled, and disposed of as hazardous waste.
3. Disposal of Unused or Waste Product:
-
Professional Disposal: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[7] These contractors are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner, often through incineration.[8]
-
Regulatory Compliance: It is the responsibility of the waste generator to ensure that the disposal method complies with all applicable federal, state, and local regulations.[9][10] Do not pour this compound down the drain or dispose of it with general laboratory trash.[5][11]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. airgas.com [airgas.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. ICSC 1714 - DIISOPROPYLBENZENE (mixture) [inchem.org]
Personal protective equipment for handling 1,4-Diisopropylbenzene
This document provides immediate safety, handling, and disposal protocols for 1,4-Diisopropylbenzene, tailored for research and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses or chemical safety goggles approved under NIOSH (US) or EN 166 (EU) standards.[1] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves.[2] The exact breakthrough time must be confirmed with the glove manufacturer.[3] | Prevents skin contact, as this compound causes skin irritation and can be harmful if absorbed through the skin.[3] |
| Body Protection | Protective clothing, including a lab coat. For larger quantities or potential for significant splashing, consider anti-static clothing.[2] | Minimizes skin contact and contamination of personal clothing. |
| Respiratory Protection | In case of brief exposure or low pollution, a respiratory filter device is recommended. For intensive or longer exposure, a self-contained breathing apparatus should be used.[3] A recommended filter type is ABEK. | Protects against inhalation of vapors, which may cause respiratory irritation.[1] |
Operational Plan: Safe Handling and Storage
Follow these procedural steps for the safe handling and storage of this compound in a laboratory setting.
Step 1: Preparation and Engineering Controls
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[1]
-
Keep this compound away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[4]
-
Take precautionary measures against static discharge.[4]
Step 2: Handling
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe in vapors or aerosols.[4]
-
Wash hands and face thoroughly after handling the substance.
-
Immediately change any contaminated clothing.
Step 3: Storage
-
Store in a tightly closed, original container.
-
Keep the container in a cool, dry, and well-ventilated place.[1][5]
-
This substance may form explosive peroxides; containers should be dated upon opening and checked periodically for peroxide formation.[1]
-
Store under an inert gas.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Chemical Disposal
-
Dispose of waste material in accordance with all applicable national and local regulations.
-
Do not mix this compound with other waste streams.
-
Leave the chemical in its original container for disposal.
Step 2: Container Disposal
-
Handle uncleaned, empty containers in the same manner as the product itself.
-
Dispose of the container at an approved waste disposal plant.[5]
Spill Response Protocol
In the event of a spill, follow these steps to safely contain and clean up the material.
Step 1: Immediate Actions
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear the appropriate personal protective equipment as outlined in Table 1.
Step 2: Containment and Cleanup
-
For small spills, absorb the liquid with a non-combustible material such as sand or Chemizorb®.[6]
-
For large spills, dike the area far ahead of the liquid spill for later disposal.[6]
-
Prevent the spill from entering drains, sewers, or waterways.[4][6]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[1]
Step 3: Post-Cleanup
-
Thoroughly clean the affected area.
-
Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste in accordance with regulations.
Quantitative Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 100-18-5 |
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 210 °C (lit.) |
| Melting Point | -17 °C (lit.) |
| Flash Point | 76 °C / 168.8 °F[1] |
| Density | 0.857 g/mL at 25 °C (lit.) |
| Vapor Pressure | 0.25 mmHg at 20 °C |
| Vapor Density | 5.6 (vs air) |
| Solubility in Water | Insoluble[1][6] |
Experimental Workflow: Chemical Spill Response
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
Caption: Workflow for a this compound spill response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
